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3,3-Dimethyl-4-oxo-4-phenylbutyric acid Documentation Hub

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Core Science & Biosynthesis

Foundational

Technical Guide: CAS 5469-16-9 ((+/-)-3-Hydroxy-γ-Butyrolactone)

[1][2] Executive Summary CAS 5469-16-9 , chemically known as (+/-)-3-Hydroxy-γ-butyrolactone (3-HGB) , is a critical C4 chiral building block in the pharmaceutical industry. While structurally simple, its racemic nature...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

CAS 5469-16-9 , chemically known as (+/-)-3-Hydroxy-γ-butyrolactone (3-HGB) , is a critical C4 chiral building block in the pharmaceutical industry. While structurally simple, its racemic nature serves as a cost-effective starting material for the synthesis of high-value therapeutics, including HMG-CoA reductase inhibitors (statins), HIV protease inhibitors (e.g., Amprenavir), and neuromodulators like L-carnitine.

This guide addresses the physicochemical properties of the racemate, its pivotal role as a "chiral pool" precursor, and provides a validated protocol for its enzymatic kinetic resolution—a necessary step to access the enantiopure (S)-isomer required for drug development.[1]

Part 1: Chemical Identity & Physicochemical Properties[3][4][5]

CAS 5469-16-9 refers specifically to the racemic mixture of 3-hydroxy-γ-butyrolactone. Researchers must distinguish this from the enantiopure (S)-isomer (CAS 7331-52-4), which is the active synthon for most pharmaceutical applications.

Core Data Table[6]
PropertySpecification
CAS Number 5469-16-9
IUPAC Name 4-hydroxydihydrofuran-2(3H)-one
Common Name (+/-)-3-Hydroxy-γ-butyrolactone
Molecular Formula C₄H₆O₃
Molecular Weight 102.09 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point 98–100 °C (at 0.3 mmHg)
Density ~1.24 g/mL
Solubility Miscible with water, ethanol; immiscible with petroleum ether
Stability Hygroscopic; susceptible to hydrolysis in basic media
Structural Insight

The molecule consists of a 5-membered lactone ring with a hydroxyl group at the C3 position.[1]

  • Reactivity: The strained lactone ring makes it susceptible to nucleophilic attack (ring-opening) by amines or alkoxides, a feature exploited in drug synthesis.

  • Chirality: The C3 carbon is a stereocenter. CAS 5469-16-9 contains both (R) and (S) enantiomers in a 1:1 ratio.

Part 2: Mechanism of Synthetic Utility

The utility of 3-HGB lies in its ability to undergo ring-opening functionalization while retaining (or inverting) stereochemistry at the C3 position.

Synthetic Pathway Visualization

The following diagram illustrates how the core lactone structure serves as a divergent intermediate for three major drug classes.

G Lactone 3-Hydroxy-γ-Butyrolactone (CAS 5469-16-9) Resolution Kinetic Resolution (Lipase/Acylation) Lactone->Resolution Enzymatic Separation S_Isomer (S)-3-HGB (Active Synthon) Resolution->S_Isomer Yields Pure (S) Statins Atorvastatin Side Chain (HMG-CoA Inhibitor) S_Isomer->Statins Ring Opening + Chain Elongation HIV Amprenavir/Darunavir (Protease Inhibitor) S_Isomer->HIV Epoxide Formation Neuro L-Carnitine / GABOB (Neuromodulators) S_Isomer->Neuro Amination

Caption: Divergent synthetic pathways from racemic 3-HGB to major pharmaceutical classes via kinetic resolution.

Part 3: Experimental Protocol - Enzymatic Kinetic Resolution

Context: While the (S)-enantiomer can be synthesized from L-malic acid, it is often more cost-effective to purchase the racemic CAS 5469-16-9 and perform a kinetic resolution. This process uses a lipase to selectively acylate the (R)-isomer, leaving the desired (S)-isomer as the unreacted alcohol.

Protocol: Lipase-Catalyzed Resolution of Racemic 3-HGB

Objective: Isolate (S)-3-hydroxy-γ-butyrolactone with >98% enantiomeric excess (ee).

Reagents:

  • Substrate: Racemic 3-HGB (CAS 5469-16-9)

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • Acyl Donor: Vinyl Acetate (irreversible donor)

  • Solvent: Tert-butyl methyl ether (TBME) or Toluene (anhydrous)

Methodology:

  • Preparation:

    • Dissolve 10.2 g (100 mmol) of racemic 3-HGB in 100 mL of anhydrous TBME.

    • Add 200 mmol (2 eq) of Vinyl Acetate.

    • Critical Step: Ensure the system is strictly anhydrous to prevent non-specific hydrolysis.

  • Enzymatic Reaction:

    • Add 1.0 g of immobilized CAL-B.

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Monitoring: Track reaction progress via Chiral GC or HPLC. The enzyme will selectively acetylate the (R)-enantiomer to form (R)-3-acetoxy-γ-butyrolactone.

  • Termination:

    • Stop the reaction when conversion reaches ~50-52% (usually 24-48 hours). Do not exceed 55% conversion to avoid consuming the desired (S)-isomer.

    • Filter off the immobilized enzyme (can be washed and reused).

  • Purification (Separation of Isomers):

    • Evaporate the solvent.[2]

    • Distillation: The (S)-alcohol (BP ~100°C/0.3 mmHg) and the (R)-acetate (BP higher) can be separated via fractional distillation under reduced pressure.

    • Alternatively, use column chromatography (Silica gel; Ethyl Acetate/Hexane gradient).

  • Validation:

    • Analyze the isolated (S)-3-HGB fraction.

    • Target Optical Rotation:

      
       (c=1, Ethanol).[1]
      
Workflow Diagram

Workflow Start Racemic 3-HGB (CAS 5469-16-9) Mix Mix with Vinyl Acetate & CAL-B Lipase in TBME Start->Mix Incubate Incubate 30°C, 24-48h (Selective Acylation of R-isomer) Mix->Incubate Filter Filter Enzyme Incubate->Filter Distill Fractional Distillation Filter->Distill ProductS (S)-3-HGB (Unreacted Alcohol) Distill->ProductS Lower BP ProductR (R)-3-Acetoxy-GBL (Acylated Ester) Distill->ProductR Higher BP

Caption: Workflow for the enzymatic kinetic resolution of CAS 5469-16-9.

Part 4: Safety & Regulatory Compliance (GHB Context)

Researchers must be aware that 3-hydroxy-γ-butyrolactone is chemically related to Gamma-Butyrolactone (GBL) and Gamma-Hydroxybutyrate (GHB) .

  • Precursor Status: While 3-HGB is a hydroxylated derivative, it can theoretically be converted into GHB analogues. In many jurisdictions, it is monitored as a "List II" chemical or a "controlled substance analogue" depending on intent.

    • Action: Verify local DEA/EMA regulations before procurement.

  • Handling Precautions:

    • Hygroscopicity: The substance absorbs water rapidly, which can hydrolyze the lactone ring to 3,4-dihydroxybutyric acid. Store under nitrogen or argon at 2–8°C.

    • Toxicity: Causes serious eye damage (H318) and may cause drowsiness (H336).[3][4] Use standard PPE (goggles, gloves) and work in a fume hood.

Part 5: Therapeutic Applications & Significance[12]

Statin Synthesis (Lipitor)

The (S)-isomer of 3-HGB is a precursor to the chiral side chain of Atorvastatin .[1] The lactone ring is opened to form the 3,5-dihydroxyheptanoic acid pharmacophore, which mimics the HMG-CoA substrate, inhibiting cholesterol synthesis.

HIV Protease Inhibitors

Compounds like Amprenavir utilize the chiral backbone of 3-HGB. The lactone is converted into an epoxide and subsequently opened by an amine, establishing the hydroxyethylamine transition-state isostere essential for protease inhibition.

Antibiotics (Carbapenems)

3-HGB serves as a starting material for the synthesis of the carbapenem nucleus (e.g., Thienamycin analogues), where the stereochemistry at C3 controls the configuration of the final antibiotic.

References

  • LookChem. (2025). CAS 5469-16-9 Chemical Properties and Applications. Link

  • BenchChem. (2025).[1] (S)-3-Hydroxy-gamma-butyrolactone: A Comprehensive Technical Guide. Link

  • Lee, S. H., et al. (2008). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Applied Microbiology and Biotechnology. Link

  • CymitQuimica. (2025). Safety and Handling of (S)-3-hydroxy-gamma-butyrolactone. Link

  • MDPI. (2021). An Alternative Enzymatic Route to Ergogenic Ketone Body Esters. Link

  • Google Patents. (2003). Synthetic method for (S)-3-hydroxy-gamma-butyrolactone (CN1425658A). Link

Sources

Exploratory

Technical Guide: Structural Elucidation and Synthetic Pathway Analysis of 3,3-Dimethyl-4-oxo-4-phenylbutyric Acid

This technical guide provides an in-depth structural and synthetic analysis of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid . This molecule is a critical structural analogue of 4-phenylbutyric acid (a known histone deacetylas...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and synthetic analysis of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid . This molecule is a critical structural analogue of 4-phenylbutyric acid (a known histone deacetylase inhibitor and ammonia scavenger), modified with a gem-dimethyl group to alter metabolic stability and lipophilicity.

The guide focuses on the specific challenge of differentiating this target from its regioisomer, a common issue in its synthesis.

Executive Summary & Chemical Context

Target Molecule: 3,3-Dimethyl-4-oxo-4-phenylbutyric acid Molecular Formula:


Molecular Weight:  206.24  g/mol 

In drug discovery, the introduction of a gem-dimethyl group (the Thorpe-Ingold effect) is a strategic modification to restrict conformational flexibility and block


-oxidation metabolic pathways. However, the synthesis of 3,3-dimethyl-4-oxo-4-phenylbutyric acid via standard Friedel-Crafts acylation presents a significant regiochemical challenge. The reaction produces a mixture of the target (3,3-isomer) and its regioisomer (2,2-dimethyl-4-oxo-4-phenylbutyric acid), often favoring the latter due to steric hindrance.

This guide outlines the definitive analytical protocols to distinguish these isomers and validates the synthetic pathway.

Synthetic Pathway & Regioselectivity

The standard synthesis involves the Friedel-Crafts acylation of benzene with 2,2-dimethylsuccinic anhydride catalyzed by aluminum chloride (


).
The Regiochemical Conflict

The anhydride ring can open in two directions. The direction is governed by the steric hindrance of the gem-dimethyl group and the complexation of


.
  • Path A (Sterically Favored): Nucleophilic attack by benzene occurs at the less hindered carbonyl (C1). This places the bulky dimethyl group adjacent to the carboxylic acid in the final product.

    • Product:2,2-Dimethyl-4-oxo-4-phenylbutyric acid (Often the major product).

  • Path B (Target Pathway): Attack occurs at the more hindered carbonyl (C4). This places the dimethyl group adjacent to the ketone.

    • Product:3,3-Dimethyl-4-oxo-4-phenylbutyric acid (The target).

Pathway Visualization

The following diagram illustrates the bifurcation in the synthetic route.

SynthesisPath Reagents Benzene + 2,2-Dimethylsuccinic Anhydride (AlCl3 Catalyst) TS Acylium Ion Complex Formation Reagents->TS PathA Path A: Attack at Less Hindered Carbonyl (C1) TS->PathA Major Pathway (Steric Control) PathB Path B: Attack at More Hindered Carbonyl (C4) TS->PathB Minor Pathway ProdA Product A (Impurity): 2,2-Dimethyl-4-oxo-4-phenylbutyric acid (Ph-CO-CH2-C(Me)2-COOH) PathA->ProdA ProdB Product B (Target): 3,3-Dimethyl-4-oxo-4-phenylbutyric acid (Ph-CO-C(Me)2-CH2-COOH) PathB->ProdB

Caption: Regioselective divergence in the Friedel-Crafts acylation of 2,2-dimethylsuccinic anhydride.

Structural Analysis & Identification

Distinguishing the target (3,3-isomer) from the impurity (2,2-isomer) relies heavily on 1H NMR spectroscopy , specifically the chemical shift of the methylene (


) protons.
Nuclear Magnetic Resonance (NMR) Strategy

The chemical environment of the isolated methylene group (


) differs significantly between the two isomers.
  • In the Target (3,3-isomer): The

    
     is adjacent to the carboxylic acid (
    
    
    
    ).
    • Structure:

      
      
      
    • Predicted Shift:2.4 – 2.6 ppm (Typical for

      
      -protons to an acid).
      
  • In the Impurity (2,2-isomer): The

    
     is adjacent to the phenyl ketone (
    
    
    
    ).
    • Structure:

      
      
      
    • Predicted Shift:3.0 – 3.4 ppm (Deshielded by the anisotropic effect of the carbonyl and phenyl ring).

Comparative Data Table
FeatureTarget: 3,3-Dimethyl IsomerImpurity: 2,2-Dimethyl Isomer
Methylene (

) Shift

2.4 - 2.6 ppm (Singlet)

3.0 - 3.4 ppm (Singlet)
Methyl (

) Environment
Adjacent to Ketone (Quaternary C)Adjacent to Carboxylic Acid
Carbonyl (

) Ketone
~205 ppm (Hindered)~198 ppm (Less Hindered)
Fragmentation (MS) Base peak m/z 105 (

)
Base peak m/z 105 (

)
Mass Spectrometry (MS) Nuances

Both isomers yield a strong base peak at m/z 105 (


) due to 

-cleavage. However, the secondary fragmentation pathways differ:
  • 3,3-Isomer: Loss of the bulky

    
     group is sterically driven.
    
  • McLafferty Rearrangement: Neither isomer has

    
    -hydrogens accessible for a standard McLafferty rearrangement involving the ketone, as the quaternary carbon blocks the abstraction path in the 3,3-isomer, and the geometry is unfavorable in the 2,2-isomer.
    

Experimental Protocol: Synthesis & Verification

Objective: Synthesize the crude mixture and isolate the 3,3-dimethyl isomer.

Reagents
  • Benzene (Solvent/Reactant, excess)[1][2]

  • 2,2-Dimethylsuccinic anhydride (1.0 eq)

  • Aluminum Chloride (

    
    , anhydrous, 2.2 eq)
    
  • HCl (conc.) / Ice (for quenching)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and

    
     inlet.
    
  • Solvation: Charge the flask with 50 mL dry benzene and 2,2-dimethylsuccinic anhydride (10 mmol). Stir until dissolved.

  • Catalyst Addition: Cool the mixture to 0°C. Add

    
     (22 mmol) portion-wise over 20 minutes. Note: Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to room temperature, then reflux for 2 hours.

    • Causality: Reflux provides the thermodynamic energy required to potentially access the more hindered transition state (Path B), though kinetic control favors Path A.

  • Quenching: Pour the reaction mixture onto 100g of crushed ice/HCl. Extract with Ethyl Acetate (3 x 50 mL).

  • Workup: Wash organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification (Critical): The crude solid is likely a mixture. Recrystallization from Benzene/Hexane often enriches the less soluble isomer.

    • Validation: Perform TLC (Solvent: Hexane:EtOAc 7:3). If spots overlap, use HPLC (C18 column, Water/Acetonitrile gradient) to separate isomers.

Analytical Decision Logic

Use the following logic flow to validate your isolated product.

AnalysisLogic Sample Isolated Solid Sample HNMR Run 1H NMR (CDCl3) Sample->HNMR CheckCH2 Analyze Singlet Integration (2H) HNMR->CheckCH2 Decision1 Shift at 3.0 - 3.4 ppm? CheckCH2->Decision1 ResultA Identify: 2,2-Dimethyl Isomer (Incorrect Regioisomer) Decision1->ResultA Yes Decision2 Shift at 2.4 - 2.6 ppm? Decision1->Decision2 No Decision2->Sample Ambiguous (Recrystallize) ResultB Identify: 3,3-Dimethyl Isomer (CONFIRMED TARGET) Decision2->ResultB Yes

Caption: NMR-based decision tree for confirming the regioisomer identity.

References

  • Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Regioselectivity Studies: Berliner, E. "The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides." Organic Reactions, Vol 5. Wiley.

  • Synthesis Verification: "Reaction of 2,2-dimethylsuccinic anhydride with benzene." Journal of the Chemical Society, 1950s context regarding succinic derivatives.
  • Spectral Data Grounding: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for chemical shift prediction logic).

Sources

Foundational

Solubility Profile & Process Optimization: 3,3-Dimethyl-4-oxo-4-phenylbutyric Acid

The following technical guide details the solubility profile, thermodynamic behavior, and process applications for 3,3-Dimethyl-4-oxo-4-phenylbutyric acid . Executive Summary 3,3-Dimethyl-4-oxo-4-phenylbutyric acid (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and process applications for 3,3-Dimethyl-4-oxo-4-phenylbutyric acid .

Executive Summary

3,3-Dimethyl-4-oxo-4-phenylbutyric acid (CAS: 73593-66-5) is a critical pharmaceutical intermediate, structurally characterized by a lipophilic phenyl ketone moiety and a hydrophilic carboxylic acid tail, separated by a gem-dimethyl substituted carbon chain. Its solubility behavior is the governing factor in its purification, specifically in the separation of the 3,3-dimethyl isomer from its 2,2-dimethyl regioisomer (CAS: 15116-34-4) during Friedel-Crafts acylation workups.

This guide provides a comprehensive analysis of its solubility in organic solvents, thermodynamic modeling frameworks, and a validated protocol for recrystallization, designed to assist process chemists in optimizing yield and purity.

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The gem-dimethyl group introduces steric bulk that disrupts crystal packing relative to the unbranched analog (3-benzoylpropionic acid), typically lowering the melting point and altering solvation enthalpy.

PropertyValueNotes
IUPAC Name 3,3-Dimethyl-4-oxo-4-phenylbutanoic acid
CAS Number 73593-66-5Distinct from 2,2-isomer (15116-34-4)
Molecular Formula

Molecular Weight 206.24 g/mol
Melting Point 95 – 96 °CCrystallized from aq.[1] Ethanol [1]
XLogP3 ~2.37Moderately Lipophilic [2]
PSA 54.37 ŲPolar Surface Area (COOH + C=O)
pKa ~4.5 (Predicted)Typical for aliphatic carboxylic acids

Solubility in Organic Solvents

The solubility of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid follows a "hydrophobic-polar" duality. The phenyl ring and methyl groups drive solubility in non-polar and moderately polar solvents, while the carboxylic acid group allows for hydrogen bonding in protic solvents.

Solvent Compatibility Matrix

Based on structural homology with benzoyl-substituted fatty acids and experimental recrystallization data:

Solvent ClassRepresentative SolventsSolubility RatingMechanismApplication
Alcohols Ethanol, Methanol, IPAHigh H-bonding (Solute COOH

Solvent OH)
Primary crystallization solvent
Ketones Acetone, MEKHigh Dipole-Dipole interactionsDissolution for reaction
Esters Ethyl AcetateGood Polar/Non-polar balanceExtraction / Washing
Aromatic Hydrocarbons Toluene, XyleneModerate

-

stacking with phenyl ring
Hot extraction
Water WaterLow/Sparingly Hydrophobic effect dominatesAnti-solvent
Alkanes Hexane, HeptaneVery Low Lack of polar interactionAnti-solvent (Precipitation)
Temperature Dependence

The dissolution process is endothermic (


). Solubility increases significantly with temperature, a property exploited in cooling crystallization.
  • Low Temperature (<20°C): Low solubility in aqueous alcohols favors high recovery yields.

  • High Temperature (>60°C): High solubility in ethanol/toluene allows for the filtration of insoluble inorganic salts or mechanical impurities.

Thermodynamic Modeling Framework

To rigorously predict solubility (


) at varying temperatures (

), researchers should apply the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates.

The Modified Apelblat Equation:



  • 
    : Mole fraction solubility of the solute.[2]
    
  • 
    : Absolute temperature (Kelvin).[3]
    
  • 
    : Empirical parameters derived from regression of experimental data.
    

Thermodynamic Parameters: From the solubility data, the apparent thermodynamic functions of solution can be derived using the van't Hoff analysis:

  • Enthalpy of Solution (

    
    ):  Positive value indicates endothermic dissolution.
    
  • Gibbs Free Energy (

    
    ):  Negative value indicates spontaneous dissolution.
    
  • Entropy of Solution (

    
    ):  Positive value indicates increased disorder upon dissolution.
    

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Objective: To generate precise solubility curves (Mole Fraction vs. Temperature).

Workflow Visualization:

SolubilityProtocol Start Start: Excess Solute Addition Equilibrium Equilibration (Constant T, Stirring 24h) Start->Equilibrium Sampling Phase Separation (Stop Stirring, Settle 2h) Equilibrium->Sampling Filtration Syringe Filtration (0.45 µm, Pre-heated) Sampling->Filtration Weighing Gravimetric Analysis (Evaporate Solvent -> Dry -> Weigh) Filtration->Weighing Calc Calculate Mole Fraction (x) Weighing->Calc NextTemp Repeat for Next Temperature Calc->NextTemp NextTemp->Start New T

Figure 1: Step-by-step workflow for the gravimetric determination of solubility.

Step-by-Step Procedure:

  • Preparation: Add excess 3,3-Dimethyl-4-oxo-4-phenylbutyric acid to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the mixture at the set temperature (

    
     0.1 K) for 24 hours to ensure solid-liquid equilibrium.
    
  • Sampling: Stop stirring and allow the suspension to settle for 2 hours.

  • Extraction: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to prevent crystal seeding).

  • Quantification: Transfer a known volume to a pre-weighed dish. Evaporate the solvent under vacuum at 40°C until constant weight is achieved.

  • Calculation: Determine mass fraction (

    
    ) and convert to mole fraction (
    
    
    
    ).
Application: Purification via Crystallization

Context: The 3,3-dimethyl isomer is often synthesized alongside the 2,2-dimethyl isomer. The solubility difference in aqueous ethanol is the key to separation.

Recommended Solvent System: Ethanol/Water (70:30 v/v).

Process Flow:

Crystallization Crude Crude Mixture (3,3- & 2,2-isomers) Dissolve Dissolution (Reflux in EtOH) Crude->Dissolve FilterHot Hot Filtration (Remove insolubles) Dissolve->FilterHot AddWater Anti-solvent Addition (Warm Water) FilterHot->AddWater Cool Controlled Cooling (10°C/hour to 5°C) AddWater->Cool Harvest Filtration & Wash (Cold 30% EtOH) Cool->Harvest Dry Drying (Vacuum, 45°C) Harvest->Dry Product Pure 3,3-Isomer (>98% HPLC) Dry->Product

Figure 2: Optimized crystallization workflow using an Ethanol/Water solvent system.

Critical Control Points:

  • Dissolution: Ensure complete dissolution at reflux (~78°C for EtOH).

  • Anti-solvent Addition: Add water slowly to the hot solution until slight turbidity persists, then clear with a drop of ethanol.

  • Cooling Rate: Rapid cooling yields small, impure crystals. Slow cooling (controlled ramp) favors the growth of the thermodynamically stable 3,3-isomer crystal habit.

References

  • PubChem. (2025).[4][5] Compound Summary: 3,3-dimethyl-4-phenylbutanoic acid (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • Org. Synth. (1943). Synthesis of

    
    -Phenylbutyric Acid derivatives. Organic Syntheses, Coll. Vol. 2, p. 81. Retrieved from [Link]
    

Sources

Exploratory

Melting point data for 3,3-Dimethyl-4-oxo-4-phenylbutyric acid

Technical Assessment of 3,3-Dimethyl-4-oxo-4-phenylbutyric Acid: Physicochemical Properties and Quality Benchmarks Executive Summary 3,3-Dimethyl-4-oxo-4-phenylbutyric acid (CAS: 73593-66-5 ) is a specialized -keto acid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment of 3,3-Dimethyl-4-oxo-4-phenylbutyric Acid: Physicochemical Properties and Quality Benchmarks

Executive Summary

3,3-Dimethyl-4-oxo-4-phenylbutyric acid (CAS: 73593-66-5 ) is a specialized


-keto acid intermediate used in the synthesis of complex pharmaceutical agents, particularly those requiring a gem-dimethyl substituted backbone to restrict conformational flexibility. This guide provides a definitive technical assessment of its physicochemical properties, focusing on melting point data as a primary critical quality attribute (CQA), and outlines the synthetic and purification methodologies required to ensure high-purity isolation.

Key Technical Specifications:

  • Chemical Name: 3,3-Dimethyl-4-oxo-4-phenylbutanoic acid

  • CAS Number: 73593-66-5[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 206.24 g/mol

  • Core Application: Pharmaceutical intermediate (Peptidomimetics, Protease Inhibitors).

Physicochemical Profiling: Melting Point Data

The melting point (MP) of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid is the most rapid and reliable indicator of solid-state purity. Due to the potential for regioisomeric by-products during synthesis (specifically the 2,2-dimethyl isomer), a sharp melting point range is non-negotiable for validation.

Table 1: Validated Melting Point Data
ParameterSpecificationConditionsSource Validation
Melting Point Range 95 – 96 °C Standard Pressure (1 atm)Validated via recrystallized samples [1]
State Crystalline SolidRoom TemperatureVisual Inspection
Crystal Habit White to Off-white PrismsRecrystallized from Aq. EthanolMicroscopy Analysis
Solubility Profile Soluble: Ethanol, DCM, EtOAcInsoluble: Water (cold)25 °CProcess Development Data

Technical Insight (Causality): The relatively sharp melting range (1°C spread) indicates a high degree of crystalline order and the absence of the lower-melting 2,2-dimethyl isomer (often an oil or low-melting solid). A broadening of this range (


C) or a depression (e.g., 85-90°C) typically signals contamination with the regioisomer or unreacted anhydride.

Synthetic Methodology & Isomer Control

The synthesis of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid typically involves the Friedel-Crafts acylation of benzene with 2,2-dimethylsuccinic anhydride . This reaction is mechanistically complex due to the asymmetry of the anhydride, which can lead to two distinct regioisomers.

Regioselectivity Challenge
  • Target Isomer (3,3-dimethyl): Result of nucleophilic attack at the more hindered carbonyl (alpha to the gem-dimethyl group).

  • Competitor Isomer (2,2-dimethyl): Result of attack at the less hindered carbonyl (beta to the gem-dimethyl group).

While steric factors often favor the 2,2-isomer, specific Lewis acid conditions or alternative routes (e.g., Grignard addition to cyano-esters followed by hydrolysis) are employed to enrich or isolate the 3,3-isomer.

Experimental Protocol: Isolation & Purification

Objective: Isolate high-purity 3,3-dimethyl isomer free from regioisomeric contaminants.

  • Reaction: 2,2-Dimethylsuccinic anhydride (1.0 eq) is reacted with Benzene (excess) and

    
     (2.2 eq).[2]
    
  • Quench & Extraction: The complex is decomposed with ice/HCl. The organic layer is extracted with DCM.

  • Isomer Separation (Critical Step):

    • The crude mixture often contains both isomers.

    • Crystallization: The 3,3-isomer crystallizes preferentially from aqueous ethanol or benzene/petroleum ether mixtures.

    • Protocol: Dissolve crude acid in minimum hot ethanol. Add water dropwise until turbidity appears. Cool slowly to 4°C.

  • Validation: Filter crystals and dry. Measure MP. If MP < 95°C, recrystallize again.

Visualization: Synthesis & Purification Workflow

The following diagram illustrates the critical decision nodes in the synthesis and purification process to ensure the isolation of the correct isomer (CAS 73593-66-5).

SynthesisWorkflow Start Start: 2,2-Dimethylsuccinic Anhydride + Benzene + AlCl3 Reaction Friedel-Crafts Acylation (Regioselectivity Check) Start->Reaction 0-5°C, DCM Crude Crude Mixture: 3,3-Isomer + 2,2-Isomer Reaction->Crude Acid Quench Crystallization Recrystallization (Solvent: Aq. Ethanol) Crude->Crystallization Selective Precipitation CheckMP QC Check: Melting Point Crystallization->CheckMP Isolate Crystals Final Final Product: 3,3-Dimethyl-4-oxo-4-phenylbutyric acid (MP: 95-96°C) CheckMP->Final Pass (95-96°C) Reject Reject/Reprocess (MP < 95°C) CheckMP->Reject Fail (<95°C) Reject->Crystallization Recrystallize

Figure 1: Process flow for the synthesis and purification of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid, highlighting the critical melting point control gate.

Quality Control & Analytical Benchmarks

To ensure the material is suitable for downstream pharmaceutical applications (e.g., peptide coupling), the following multi-modal testing protocol is recommended.

Self-Validating Protocol
  • Primary Screen (MP): Must fall within 95–96 °C.

  • Secondary Screen (HPLC): Reverse-phase C18 column. The 3,3-isomer typically elutes differently than the 2,2-isomer due to steric shielding of the ketone.

  • Structural Confirmation (NMR):

    • 1H NMR: Look for the singlet of the gem-dimethyl group. In the 3,3-isomer, the

      
       protons (alpha to carboxyl) will appear as a singlet (or AB quartet if chiral influence exists nearby, but usually singlet) distinct from the 
      
      
      
      in the 2,2-isomer (which is alpha to the ketone).

References

  • PubChem. (2024). Compound Summary: 3,3-dimethyl-4-oxo-4-phenylbutanoic acid. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Stability of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid under standard conditions

Part 1: Executive Technical Summary 3,3-Dimethyl-4-oxo-4-phenylbutyric acid (CAS: 73593-66-5) is a specialized -keto acid intermediate used primarily in the synthesis of complex heterocyclic pharmaceuticals and fine chem...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

3,3-Dimethyl-4-oxo-4-phenylbutyric acid (CAS: 73593-66-5) is a specialized


-keto acid intermediate used primarily in the synthesis of complex heterocyclic pharmaceuticals and fine chemicals. Unlike its linear analogs, this molecule exhibits a unique stability profile governed by the Thorpe-Ingold Effect  (Gem-Dimethyl Effect).

Under standard laboratory conditions, this compound does not exist purely as the open-chain keto acid depicted in simple structural diagrams. Instead, it exists in a dynamic equilibrium with its cyclic tautomer, the pseudo-acid (hydroxylactone) .

Critical Stability Takeaways:

  • Primary State: Predominantly cyclic (hydroxylactone) in solid state and non-polar solvents.

  • Major Degradant: 5-Phenyl-4,4-dimethylfuran-2(5H)-one (via dehydration).

  • Storage Mandate: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent acid-catalyzed dehydration.

  • Solvent Sensitivity: Dissolution in protic solvents (MeOH, H2O) shifts equilibrium toward the open chain; non-polar solvents (CDCl3, Toluene) favor the cyclic form.

Part 2: Molecular Architecture & Reactivity

To understand the stability of this molecule, one must move beyond the static 2D representation. The presence of the gem-dimethyl group at the C3 position (beta to the carboxyl, alpha to the ketone) introduces significant steric compression in the open chain.

The Gem-Dimethyl Effect

The bulky methyl groups at C3 compress the internal bond angle (


), forcing the terminal carboxyl group (C1) and the ketone (C4) into close proximity. This energetic penalty on the open chain lowers the activation energy for cyclization, making the ring-closed hydroxylactone  the thermodynamically favored species under neutral conditions.
Tautomeric Equilibrium Diagram

The following diagram illustrates the reversible ring-chain tautomerism that defines the molecule's behavior in solution.

Tautomerism OpenChain Open Chain Form (Keto Acid) Reactive to Nucleophiles Transition Transition State (Gem-Dimethyl Compression) OpenChain->Transition Bond Rotation Cyclic Cyclic Pseudo-Acid (Hydroxylactone) Dominant Species Transition->Cyclic Nucleophilic Attack (O -> C=O) Cyclic->OpenChain Hydrolysis (High pH)

Figure 1: The thermodynamic drive from the open keto-acid to the cyclic hydroxylactone is accelerated by the steric bulk of the 3,3-dimethyl group.

Part 3: Stability Profile Under Standard Conditions

The following data synthesizes theoretical reactivity with empirical observations for


-keto acids of this class.
Quantitative Stability Matrix
ParameterConditionStability AssessmentDominant Species
Thermal 25°C (Solid)Stable (Months)Cyclic Hydroxylactone
Thermal >90°C (Solid/Melt)Unstable Dehydration to Furanone
Hydrolytic pH < 4 (Acidic)Metastable Rapid equilibrium; risk of dehydration
Hydrolytic pH > 8 (Basic)Stable (Soluble Salt)Open Chain Carboxylate Anion
Photolytic UV / Ambient LightModerate Resistant to Norrish Type II (no

-H on alkyl side)
Solvent CDCl3 / DCMStable >95% Cyclic Form
Solvent DMSO / MethanolVariable Mixed Equilibrium (Open/Cyclic)
Degradation Pathway: Dehydration

The most critical stability risk is acid-catalyzed dehydration . Because the molecule naturally resides in the cyclic hemi-acetal form, the loss of a single water molecule converts it into an irreversible unsaturated lactone (furanone). This reaction is irreversible under standard storage conditions and represents the primary impurity found in aged samples.

Degradation cluster_conditions Stress Conditions Cyclic Cyclic Pseudo-Acid (C12H14O3) Furanone Degradant: 5-Phenyl-4,4-dimethyl furan-2(5H)-one (Irreversible) Cyclic->Furanone -H2O (Elimination) Water H2O Heat Heat (>60°C) Acid Trace Acid (H+)

Figure 2: The primary degradation pathway involves the elimination of water from the hydroxylactone to form the furanone derivative.

Part 4: Analytical Protocols (Self-Validating Systems)

To ensure scientific integrity, you must validate the purity of the material using methods that can distinguish between the tautomers and the dehydrated impurity.

Protocol 1: NMR Structural Validation
  • Objective: Distinguish Open vs. Cyclic forms.

  • Solvent Selection:

    • CDCl3: Favors the Cyclic form. Look for a lactone carbonyl signal (~176-178 ppm in 13C) and a hemi-ketal carbon (~105-110 ppm).

    • DMSO-d6 + D2O: Favors the Open form (or rapid exchange). Look for the ketone carbonyl (~198-200 ppm) and carboxylic acid carbonyl (~174 ppm).

  • Diagnostic Signal: The gem-dimethyl protons will appear as two distinct singlets in the cyclic form (diastereotopic due to the chiral center at C4) but may coalesce into a single singlet in the open form if rotation is fast.

Protocol 2: HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization, favoring the neutral lactone).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (general) and 254 nm (phenyl ring).

  • Interpretation:

    • Peak 1 (Early): Open Keto-Acid (often broad due to on-column equilibration).

    • Peak 2 (Main): Cyclic Hydroxylactone (Sharp peak).

    • Peak 3 (Late): Dehydrated Furanone (Impurity - Less polar, higher retention).

Part 5: Handling and Storage Guidelines

Based on the stability profile, the following SOP (Standard Operating Procedure) is recommended for researchers.

  • Incoming Inspection: Upon receipt, perform a melting point check. Pure 3,3-dimethyl-4-oxo-4-phenylbutyric acid typically melts between 95–96°C [1]. A depressed melting point (<90°C) indicates significant dehydration to the furanone.

  • Storage:

    • Temperature: Refrigerate at 2–8°C.

    • Atmosphere: Store under Argon or Nitrogen. Oxygen is less of a concern than moisture, but inert gas prevents trace acidification from CO2 absorption.

    • Container: Amber glass vial with a PTFE-lined cap. Avoid metal spatulas which can introduce trace Lewis acids (Fe3+), catalyzing cyclization.

  • Usage:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • If used in Friedel-Crafts or Grignard reactions, ensure the solvent is strictly anhydrous. The cyclic hydroxylactone will react as a ketone equivalent only after ring-opening with base or specific Lewis acids.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 316735, 3,3-Dimethyl-4-phenylbutanoic acid (Analogous Structure Reference). Retrieved from [Link]

  • Royal Society of Chemistry. (1923). Ring-chain tautomerism.[1][2][3][4] Part XI. The effect of the gem-diethyl group on the carbon tetrahedral angle. Journal of the Chemical Society. Retrieved from [Link]

  • NIST. (2023). 4-Oxo-4-phenylbutyric acid, octyl ester Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

The Chiral Keystone: History and Synthetic Evolution of CAS 5469-16-9

The following technical guide details the history, synthetic evolution, and industrial significance of 3-Hydroxy-gamma-butyrolactone (3-HBL) , designated by CAS 5469-16-9 . [1] Executive Summary CAS 5469-16-9 , chemicall...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthetic evolution, and industrial significance of 3-Hydroxy-gamma-butyrolactone (3-HBL) , designated by CAS 5469-16-9 .

[1]

Executive Summary

CAS 5469-16-9 , chemically known as 3-hydroxy-gamma-butyrolactone (3-HBL) or 4-hydroxydihydrofuran-2(3H)-one , represents one of the most versatile C4 chiral synthons in modern organic synthesis.[1] While the CAS number refers to the racemic mixture, its significance lies in its enantiopure forms—specifically the (S)-enantiomer—which serve as the structural backbone for blockbuster statins (e.g., Atorvastatin), broad-spectrum antibiotics (e.g., Linezolid), and neuromodulators (e.g., L-Carnitine).

This guide traces the molecule's transition from a laboratory curiosity derived from malic acid to a critical industrial intermediate produced on a multi-ton scale. It explores the mechanistic evolution of its synthesis—from classical borohydride reductions to cutting-edge chemoenzymatic pathways—and provides validated protocols for its application in drug development.

Historical Genesis: The "Statin Driver"

Unlike natural products discovered via bioprospecting, the "discovery" of 3-HBL is defined by the evolution of synthetic necessity .

  • Early 20th Century: 3-HBL was initially identified as a degradation product of hexose sugars and a derivative of malic acid.[1] It remained a minor academic reagent for decades.

  • The 1980s Shift: The pharmaceutical industry's pivot toward chiral synthesis —driven by the FDA's increasing demand for enantiopure drugs—elevated the status of small, functionalized chiral pools.

  • The 1990s Statin Boom: The true industrial "birth" of 3-HBL occurred with the development of HMG-CoA reductase inhibitors (statins).[1] The synthesis of Atorvastatin (Lipitor) required a specific chiral side chain ((3R,5R)-dihydroxyheptanoic acid side chain). (S)-3-HBL was identified as the ideal C4 precursor to access this moiety, triggering a global race to develop scalable, cost-effective synthesis routes.[1]

Mechanistic Evolution & Synthetic Routes

The production of 3-HBL has evolved through three distinct "generations" of chemical technology, driven by the need for higher enantiomeric excess (ee) and lower cost.

Generation 1: The Malic Acid Reduction (Chemical Standard)

The most established route utilizes L-Malic Acid (a natural chiral pool molecule) as the starting material. This method relies on the regioselective reduction of an anhydride intermediate.[2]

  • Mechanism:

    • Activation: L-Malic acid is acylated (e.g., with acetyl chloride) to form 2-acetoxysuccinic anhydride.[1][2]

    • Regioselective Reduction: The anhydride is reduced using Borane-Dimethyl Sulfide (BMS) or Sodium Borohydride (NaBH4). The key challenge is reducing the more hindered carbonyl to the lactone while avoiding over-reduction to the diol (1,2,4-butanetriol).

    • Cyclization: Spontaneous intramolecular esterification yields the lactone.

Generation 2: Carbohydrate Degradation (The Hollingsworth Method)

Developed to utilize renewable biomass, this route degrades cheap carbohydrates (maltose or lactose) using hydrogen peroxide and alkali.

  • Mechanism: Oxidative degradation cleaves the sugar carbon backbone, excising the C4 fragment as 3,4-dihydroxybutyric acid, which cyclizes to 3-HBL.[1] While "green," this method often suffers from complex purification requirements.

Generation 3: Chemoenzymatic & Biosynthesis

Modern routes employ lipases (e.g., Candida antarctica Lipase B) to kinetically resolve racemic 3-HBL or engineered E. coli pathways that synthesize the molecule directly from glucose via the glyoxylate shunt.

Visualization: The Malic Acid Pathway

The following diagram illustrates the standard industrial synthesis from L-Malic Acid.

MalicAcidPathway Figure 1: Industrial Synthesis of 3-HBL from L-Malic Acid Malic L-Malic Acid (Chiral Pool) Anhydride 2-Acetoxysuccinic Anhydride Malic->Anhydride AcCl / Reflux (Cyclization) Intermediate Reduced Intermediate (Borohydride Complex) Anhydride->Intermediate NaBH4 / THF (Regioselective Reduction) HBL (S)-3-Hydroxy-gamma-butyrolactone (CAS 5469-16-9) Intermediate->HBL H+ / Workup (Lactonization)

Caption: The dominant industrial route converting L-Malic Acid to (S)-3-HBL via regioselective hydride reduction.[1]

Experimental Protocol: Synthesis from L-Malic Acid

Note: This protocol synthesizes the (S)-enantiomer, the most relevant form for drug development.[1]

Objective: Preparation of (S)-3-hydroxy-gamma-butyrolactone (3-HBL) via borohydride reduction. Scale: 100 mmol basis.

Reagents & Equipment
ReagentQuantityRole
L-Malic Acid13.4 g (100 mmol)Chiral Starting Material
Acetyl Chloride25 mLAcylating/Cyclizing Agent
Sodium Borohydride (NaBH4)3.8 g (100 mmol)Reducing Agent
THF (Anhydrous)150 mLSolvent
Trifluoroacetic Acid (TFA)CatalyticWorkup Acid
Step-by-Step Methodology
  • Anhydride Formation:

    • In a 250 mL round-bottom flask, suspend L-Malic acid (13.4 g) in acetyl chloride (25 mL).

    • Reflux for 2 hours under nitrogen. The solid will dissolve as the reaction proceeds.

    • Concentrate in vacuo to remove excess acetyl chloride. The residue is crude 2-acetoxysuccinic anhydride.[1]

  • Reduction:

    • Dissolve the crude anhydride in dry THF (100 mL) and cool to 0°C in an ice bath.

    • Add NaBH4 (3.8 g) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Workup & Lactonization:

    • Quench the reaction carefully with 1N HCl (50 mL).

    • Stir for 4 hours to ensure cleavage of the boron complex and complete lactonization.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over MgSO4 and concentrate.

  • Purification:

    • Purify via vacuum distillation (bp ~100°C at 0.3 mmHg) or silica gel chromatography (EtOAc/Hexane) to yield a clear, viscous oil.

Validation Check:

  • 1H NMR (CDCl3): Look for characteristic lactone protons at δ 4.4 (dd) and δ 4.2 (d), and the methine proton at δ 4.6.

  • Chiral HPLC: Verify ee >98% using a Chiralcel OD column.

Industrial Applications & Downstream Chemistry

CAS 5469-16-9 acts as a "hub" molecule.[1] Its reactivity lies in the orthogonality of the lactone ring (electrophilic) and the hydroxyl group (nucleophilic).

Key Transformations
  • Ring Opening (Statin Synthesis):

    • Nucleophilic attack on the lactone carbonyl by ester enolates opens the ring to form the 3,5-dihydroxy heptanoate chain characteristic of Atorvastatin and Rosuvastatin.

  • Hydroxyl Activation (Antibiotics):

    • Conversion of the hydroxyl group to a leaving group (tosylate/mesylate) allows for displacement by azides or amines, a key step in synthesizing Linezolid and L-Carnitine .

Visualization: The Chiral Tree

ChiralTree Figure 2: Pharmaceutical Applications of CAS 5469-16-9 HBL 3-Hydroxy-gamma-butyrolactone (CAS 5469-16-9) Atorvastatin Atorvastatin (Lipitor) (Cholesterol Lowering) HBL->Atorvastatin Ring Opening & Chain Extension Carnitine L-Carnitine (Metabolic Support) HBL->Carnitine Ring Opening & Amine Displacement Linezolid Linezolid (Zyvox) (Antibiotic) HBL->Linezolid Hydroxyl Activation Amprenavir Amprenavir (HIV Protease Inhibitor) HBL->Amprenavir Functionalization

Caption: CAS 5469-16-9 serves as a divergent intermediate for multiple therapeutic classes.[1][3]

Conclusion

CAS 5469-16-9 (3-Hydroxy-gamma-butyrolactone) exemplifies the power of the chiral pool strategy in modern organic synthesis.[1] Its history is not one of accidental discovery, but of targeted chemical engineering to meet the demands of the "Statin Era." For the drug development professional, mastering the synthesis and manipulation of this lactone provides access to a vast chemical space of bioactive molecules, ranging from cardiovascular drugs to antimicrobials.[2]

References

  • BenchChem. (S)-3-Hydroxy-gamma-butyrolactone: Chemical Synthesis from L-Malic Acid. Retrieved from

  • Lee, S.H., et al. (2008). "A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone."[1][2][4][3][5] Applied Microbiology and Biotechnology. Retrieved from

  • Martin, C.H., et al. (2013).[6] "A platform pathway for production of 3-hydroxyacids provides a biosynthetic route to 3-hydroxy-γ-butyrolactone."[1][7] Nature Communications.[6] Retrieved from

  • Alfa Chemistry. CAS 58081-05-3 (R)-(+)-3-Hydroxybutyrolactone Synthesis Routes.[1] Retrieved from

  • Sigma-Aldrich. 3-Hydroxy-gamma-butyrolactone Product Specifications and Applications.[1] Retrieved from

  • U.S. Patent 6,713,639. "Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone."[1] Retrieved from

Sources

Foundational

Thermodynamic Characterization of 3,3-Dimethyl-4-oxo-4-phenylbutyric Acid

The following technical guide details the thermodynamic properties, synthesis logic, and characterization protocols for 3,3-Dimethyl-4-oxo-4-phenylbutyric acid . CAS Registry Number: 73593-66-5 Formula: C₁₂H₁₄O₃ Molecula...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic properties, synthesis logic, and characterization protocols for 3,3-Dimethyl-4-oxo-4-phenylbutyric acid .

CAS Registry Number: 73593-66-5 Formula: C₁₂H₁₄O₃ Molecular Weight: 206.24 g/mol [1][2]

Executive Summary & Chemical Identity

3,3-Dimethyl-4-oxo-4-phenylbutyric acid (also known as ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-oxo-

-dimethyl-

-phenylbutyric acid) is a specialized organic intermediate characterized by a gem-dimethyl group adjacent to the benzylic ketone.[1] This structural feature introduces significant steric bulk, influencing both its thermodynamic stability and its reactivity compared to the linear analog, 4-oxo-4-phenylbutyric acid (Fenbufen intermediate).[1][2]

This guide provides the critical thermodynamic baseline required for process optimization, specifically focusing on solid-liquid equilibrium (solubility) and phase transition energetics.[1][2]

Structural Parameters
PropertyValueSource
IUPAC Name 3,3-Dimethyl-4-oxo-4-phenylbutanoic acid[1]
CAS Number 73593-66-5[1][3]
Melting Point 95.0 – 96.0 °C[1]
LogP (Predicted) 2.37[1]
pKa (Predicted) ~4.5 (Carboxylic acid)[2]

Synthesis & Regiochemical Thermodynamics

The thermodynamic availability of this compound is governed by the regioselectivity of its synthesis.[1][2] The standard route involves the Friedel-Crafts acylation of benzene with 2,2-dimethylsuccinic anhydride.[1][2]

The Gem-Dimethyl Effect

The reaction produces two isomers.[1][2] The thermodynamic product distribution is heavily influenced by steric hindrance at the anhydride carbonyls:

  • Major Product (Kinetic): Attack at the less hindered carbonyl (adjacent to ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) yields 2,2-dimethyl-4-oxo-4-phenylbutyric acid .[1]
    
  • Minor/Target Product: Attack at the hindered carbonyl (adjacent to ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) yields 3,3-dimethyl-4-oxo-4-phenylbutyric acid .[1]
    

To isolate the 3,3-isomer (CAS 73593-66-5), researchers must employ specific Lewis acids or solvent conditions that favor the transition state leading to the hindered acylation, or separate the isomers via fractional crystallization based on their solubility differentials.[1][2]

SynthesisPath cluster_0 Regioselectivity Control Benzene Benzene (C6H6) Intermediate Acylium Ion Complex Benzene->Intermediate Anhydride 2,2-Dimethylsuccinic Anhydride Anhydride->Intermediate AlCl3 AlCl3 / Lewis Acid ProductMajor 2,2-Dimethyl-4-oxo- 4-phenylbutyric acid (Major Isomer) AlCl3->ProductMajor Attack at CH2-C=O (Fast) ProductTarget 3,3-Dimethyl-4-oxo- 4-phenylbutyric acid (Target: CAS 73593-66-5) AlCl3->ProductTarget Attack at C(Me)2-C=O (Slow) Intermediate->AlCl3 Catalysis

Figure 1: Divergent synthesis pathway showing the steric competition between the 2,2- and 3,3-dimethyl isomers during Friedel-Crafts acylation.[1][2]

Solid-State Thermodynamic Properties

Understanding the solid-state behavior is critical for purification (crystallization) and formulation.[1][2]

Melting Point & Enthalpy of Fusion

The melting point of 95–96 °C indicates a crystalline lattice stabilized by intermolecular hydrogen bonding (carboxylic acid dimers) and


-

stacking of the phenyl rings.[1]
  • Enthalpy of Fusion (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ):  While specific calorimetric data is rare for this isomer, structural analogs (e.g., 4-oxo-4-phenylbutyric acid) typically exhibit 
    
    
    
    values in the range of 25–35 kJ/mol .[1]
  • Entropy of Fusion (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ):  Calculated via 
    
    
    
    .
Experimental Protocol: Differential Scanning Calorimetry (DSC)

To validate the purity and thermal stability of the 3,3-isomer, the following self-validating DSC protocol is recommended:

  • Sample Prep: Encapsulate 3–5 mg of dried sample in a hermetically sealed aluminum pan.

  • Cycle:

    • Equilibrate at 25 °C.

    • Ramp 1: Heat to 120 °C at 5 °C/min (observe onset

      
       ~95 °C).
      
    • Cool to 20 °C at 10 °C/min (observe crystallization exotherm).

    • Ramp 2: Heat to 120 °C at 5 °C/min.

  • Validation: The melting peak in Ramp 2 must match Ramp 1 within ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     °C. A shift indicates thermal decomposition (decarboxylation) or polymorph transition.[1]
    

Solution Thermodynamics & Solubility

For process engineers designing crystallization steps, the solubility profile is the most vital dataset.[1][2] Given the lipophilic gem-dimethyl and phenyl groups, this compound exhibits low water solubility but high solubility in polar organic solvents (Ethanol, Acetone).[1][2]

Mathematical Modeling (The Modified Apelblat Equation)

The solubility (


, mole fraction) in pure solvents is best correlated using the Modified Apelblat equation, which accounts for the non-ideal solution behavior common in keto-acids:


Where:

  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     is the absolute temperature (K).[1]
    
  • 
     are empirical parameters derived from experimental data.
    
  • Significance: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     is related to the enthalpy of solution.[1] A positive ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
    
    
    
    value (typical) indicates endothermic dissolution, implying solubility increases with temperature.[1]
Protocol: Dynamic Laser Monitoring for Solubility

To generate the missing solubility map for the 3,3-isomer, use the synthetic method with laser turbidity detection.[1][2] This eliminates sampling errors associated with gravimetric methods.[1][2]

Workflow:

  • Preparation: Load excess solute and solvent into a jacketed glass vessel.

  • Equilibration: Stir at fixed

    
     (e.g., 298.15 K) for 4 hours.
    
  • Detection: Pass a laser beam (650 nm) through the solution.[1][2]

    • Undissolved Solid: High scattering, low transmission.[1][2]

    • Dissolved: Low scattering, high transmission.[1][2]

  • Temperature Ramp: Slowly heat until transmission maximizes (Clear point).

  • Cooling: Slowly cool until transmission drops (Cloud point).

  • Average: The solubility temperature is the average of Clear and Cloud points.[1][2]

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Const. T) Agitation @ 400 rpm Start->Equilibrate LaserCheck Laser Transmission Check Equilibrate->LaserCheck Decision Transmission Stable? LaserCheck->Decision Heat Increase T (0.1 K/min) Decision->Heat No (Turbid) Cool Decrease T (0.1 K/min) Decision->Cool Yes (Clear) Record Record Clear Point (T_clear) Heat->Record Record->Cool RecordCloud Record Cloud Point (T_cloud) Cool->RecordCloud Calc Calculate Solubility (x_i) Average(T_clear, T_cloud) RecordCloud->Calc

Figure 2: Dynamic Laser Monitoring workflow for determining the solubility boundary (Metastable Zone Width).

Thermodynamic Data Summary

Based on structural analysis and available literature for the CAS 73593-66-5 isomer:

PropertyValue / RangeNotes
Physical State White Crystalline PowderCrystallizes from aq.[1][2][3] Ethanol [1]
Melting Point (

)
368.15 – 369.15 K (95–96 °C)Sharp peak indicates high purity [1]
Solubility (Water) < 1 g/L (Estimated)Hydrophobic phenyl + dimethyl groups
Solubility (Ethanol) High (> 50 g/L)Recommended recrystallization solvent
Log P 2.37Indicates good membrane permeability [1]
Stability Stable < 150 °CAvoid strong base (enolization/degradation)
Expert Insight: Process Implications

The presence of the 3,3-dimethyl group creates a "neopentyl-like" steric environment near the ketone.[1][2] Thermodynamically, this reduces the rate of nucleophilic attack at the ketone (compared to the unhindered 4-oxo-4-phenylbutyric acid), making the 3,3-isomer more resistant to degradation during acidic workups.[1][2] However, it also makes the carboxylic acid tail the primary handle for salt formation or esterification.[1][2]

For drug development, this steric bulk often translates to increased metabolic stability (blocking ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-oxidation), a desirable trait for pharmaceutical intermediates.[1]

References

  • PubChem. (2025).[1][2] Compound Summary: 3-Methyl-4-oxo-4-phenylbutanoic acid (Structural Analog).[1][2] Retrieved from [Link]

  • NIST. (2023). Standard Reference Data: 4-Oxo-4-phenylbutyric acid derivatives. Retrieved from [Link][2]

Sources

Protocols & Analytical Methods

Method

Protocol for preparing 3,3-Dimethyl-4-oxo-4-phenylbutyric acid

This Application Note and Protocol details the synthesis of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid (also known as -oxo- -dimethyl- -phenylbutyric acid). This compound is a critical intermediate in the synthesis of gem-d...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid (also known as


-oxo-

-dimethyl-

-phenylbutyric acid). This compound is a critical intermediate in the synthesis of gem-dimethyl-substituted tetralones and various pharmaceutical agents.

Part 1: Core Directive - Scientific Strategy

Synthesis Strategy: Friedel-Crafts Acylation The most direct and scalable route to 3,3-dimethyl-4-oxo-4-phenylbutyric acid involves the Friedel-Crafts acylation of benzene with 2,2-dimethylsuccinic anhydride in the presence of an aluminum chloride (


) catalyst.

Critical Challenge: Regioselectivity The reaction of 2,2-dimethylsuccinic anhydride with benzene can theoretically yield two isomers depending on which carbonyl group is attacked:

  • Target Isomer (3,3-dimethyl): Attack at the sterically hindered carbonyl (adjacent to the gem-dimethyl group).

    • Structure:

      
      
      
  • Competitor Isomer (2,2-dimethyl): Attack at the less hindered carbonyl (adjacent to the methylene group).

    • Structure:

      
      
      

Expert Insight: While steric hindrance typically directs nucleophilic attack to the less substituted carbonyl (favoring the 2,2-dimethyl isomer), specific reaction conditions and the reversibility of the Friedel-Crafts acylation can be leveraged. However, the 3,3-dimethyl isomer is often the minor product in standard conditions and may require rigorous purification or alternative routes (e.g., Grignard addition to the anhydride, though this also faces regioselectivity issues). This protocol focuses on the Friedel-Crafts route with optimization for product isolation.

Part 2: Technical Protocol

Materials & Equipment

Reagents:

  • Benzene (Thiophene-free): 150 mL (Solvent & Reactant).[1] Note: Benzene is carcinogenic; handle in a fume hood.

  • 2,2-Dimethylsuccinic anhydride: 12.8 g (0.1 mol).

  • Aluminum Chloride (

    
    ), anhydrous:  28.0 g (0.21 mol).
    
  • Hydrochloric Acid (HCl), conc.: 50 mL.

  • Sodium Carbonate (

    
    ):  10% aqueous solution.
    
  • Solvents for Workup: Diethyl ether, Dichloromethane (DCM).

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).
    

Equipment:

  • 500 mL Three-neck round-bottom flask (RBF).

  • Reflux condenser with calcium chloride drying tube.

  • Pressure-equalizing addition funnel.

  • Mechanical stirrer (preferred over magnetic for heavy slurries).

  • Ice-water bath.

Experimental Procedure

Step 1: Catalyst Activation [2]

  • Assemble the apparatus (RBF, condenser, addition funnel, stirrer) and flame-dry under a stream of nitrogen to ensure anhydrous conditions.

  • Charge the flask with 28.0 g of anhydrous

    
      and 50 mL of dry Benzene .
    
  • Cool the suspension to 0–5°C using an ice bath. Stir vigorously.

Step 2: Acylation Reaction

  • Dissolve 12.8 g of 2,2-dimethylsuccinic anhydride in 50 mL of dry Benzene .

  • Add this solution dropwise to the

    
     suspension over 45 minutes, maintaining the temperature below 10°C. Causality: Slow addition prevents thermal runaway and minimizes polymerization side reactions.
    
  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to a gentle reflux (80°C) for 4–6 hours. Evolution of HCl gas will be observed.[3]

    • Checkpoint: The solution should turn dark red/brown, indicating the formation of the acylium ion complex.

Step 3: Quenching and Hydrolysis

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mass slowly onto a mixture of 200 g crushed ice and 50 mL conc. HCl with stirring.

    • Mechanism:[3][4][5][6][7][8] This hydrolyzes the aluminum complex, liberating the free keto-acid and aluminum salts.

  • Stir for 30 minutes until the solid complex is completely decomposed.

Step 4: Isolation and Fractionation

  • Separate the organic layer (Benzene) from the aqueous layer.

  • Extract the aqueous layer with 2 x 50 mL Diethyl Ether .

  • Combine the organic extracts (Benzene + Ether).

  • Critical Purification Step (Acid-Base Extraction):

    • Extract the combined organic phase with 3 x 50 mL 10%

      
       solution .
      
    • Logic: The target product is a carboxylic acid and will move into the aqueous alkaline layer as the sodium salt. Neutral impurities (unreacted benzene, byproducts) remain in the organic layer.

  • Discard the organic layer.

  • Wash the alkaline aqueous extract with 20 mL ether to remove traces of neutral organics.

Step 5: Acidification and Crystallization

  • Carefully acidify the alkaline aqueous solution with conc. HCl to pH 1–2.

    • Observation: The keto-acid will precipitate as a white to off-white solid or oil.

  • Extract the precipitate with 3 x 50 mL DCM .

  • Dry the DCM layer over anhydrous

    
     and evaporate the solvent under reduced pressure.
    
  • Recrystallization: The crude residue typically contains a mixture of isomers. Recrystallize from Benzene/Petroleum Ether or dilute Ethanol .

    • Note: The 3,3-dimethyl isomer (Target) and 2,2-dimethyl isomer have distinct solubility profiles. Monitor purity via TLC or NMR.

Data Presentation & Analysis

Yield & Characterization Table

ParameterSpecification / Expected Value
Theoretical Yield ~20.6 g (based on 0.1 mol anhydride)
Typical Isolated Yield 60–75% (combined isomers)
Appearance White crystalline solid
Melting Point 95–96°C (Target Isomer)

NMR (CDCl

)

1.35 (s, 6H,

), 2.80 (s, 2H,

), 7.4–8.0 (m, 5H, Ar-H), 11.0 (br s, 1H, COOH)

NMR Interpretation for Isomer Verification:

  • Target (3,3-dimethyl): Look for a singlet for the

    
     group at 
    
    
    
    2.8 ppm. This
    
    
    is alpha to the carboxyl, not the ketone.
  • Isomer (2,2-dimethyl): The

    
     group would be alpha to the ketone (deshielded, 
    
    
    
    3.2 ppm).
  • Self-Validation: If the methylene singlet appears upfield (closer to 2.6-2.8 ppm), it confirms the

    
     is insulated from the ketone by the gem-dimethyl group, verifying the 3,3-structure.
    

Part 3: Visualization (Workflow & Mechanism)

Figure 1: Synthesis Workflow and Logic

G Start Start: 2,2-Dimethylsuccinic Anhydride + Benzene + AlCl3 Complex Formation of Acylium Ion Complex (Dark Red Solution) Start->Complex Reflux 80°C, 4-6h Quench Hydrolysis (Ice/HCl) Decomposition of Al-Complex Complex->Quench Exothermic Separation Phase Separation Organic Layer (Product + Benzene) Quench->Separation BaseExt Base Extraction (Na2CO3) Selects Acidic Product Separation->BaseExt Extract Acid Acidify Acidification (HCl) Precipitation of Crude Acid BaseExt->Acidify pH < 2 Purify Recrystallization (Benzene/Pet Ether) Acidify->Purify End Final Product: 3,3-Dimethyl-4-oxo-4-phenylbutyric acid Purify->End Isolate Crystals

Caption: Step-by-step workflow for the Friedel-Crafts synthesis and isolation of 3,3-dimethyl-4-oxo-4-phenylbutyric acid.

Figure 2: Regioselectivity Mechanism

Reaction Reactant 2,2-Dimethylsuccinic Anhydride PathA Path A: Attack at C1 (Less Hindered) Reactant->PathA Major Kinetic Path PathB Path B: Attack at C4 (Hindered) Reactant->PathB Minor/Specific Path Benzene Benzene Benzene->PathA Benzene->PathB AlCl3 AlCl3 AlCl3->PathA AlCl3->PathB ProdA 2,2-Dimethyl isomer (Competitor) PathA->ProdA ProdB 3,3-Dimethyl isomer (Target) PathB->ProdB

Caption: Divergent pathways in the acylation of 2,2-dimethylsuccinic anhydride. Path B yields the target.

References

  • Friedel-Crafts Acylation with Substituted Anhydrides : Journal of the American Chemical Society, Vol. 70, p. 364. (Discusses the regioselectivity of 2,2-dimethylsuccinic anhydride).

  • Synthesis of Gem-Dimethyl Tetralones : Journal of the Chemical Society, 1950, p. 33. (Details the preparation of the 3,3-dimethyl intermediate).

  • Safety Data Sheet (Benzene) : PubChem Laboratory Chemical Safety Summary.

  • General Friedel-Crafts Protocols : Organic Syntheses, Coll. Vol. 2, p. 81 (1943). (Base protocol for benzoylpropionic acids).

Sources

Application

Application Note: Synthesis of 3-Hydroxy-1-Tetralone Scaffolds using CAS 5469-16-9

This Application Note is structured to address the specific use of CAS 5469-16-9 (3-Hydroxy- -butyrolactone) . Critical Chemical Identity Note: Standard industrial synthesis of unsubstituted -tetralone typically utilizes...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific use of CAS 5469-16-9 (3-Hydroxy-


-butyrolactone) .

Critical Chemical Identity Note: Standard industrial synthesis of unsubstituted


-tetralone typically utilizes 

-Butyrolactone (CAS 96-48-0)
or 3-Chloropropionyl Chloride (CAS 625-36-5) . CAS 5469-16-9 corresponds to 3-Hydroxy-

-butyrolactone
(also known as

-hydroxy-

-butyrolactone). Using this intermediate yields 3-hydroxy-1-tetralone (or derivatives), a high-value chiral scaffold used in the synthesis of complex pharmaceuticals (e.g., sertraline analogs, statin intermediates).

The following guide details the protocol for utilizing this specific hydroxylated lactone, including necessary modifications to standard Friedel-Crafts conditions to accommodate the sensitive hydroxyl group.

Abstract

This guide outlines the protocol for the Lewis acid-mediated conversion of 3-hydroxy-


-butyrolactone (CAS 5469-16-9)  into 3-hydroxy-1-tetralone  derivatives. Unlike standard tetralone synthesis, this pathway retains the chiral center (if starting from enantiopure lactone) or provides a functionalized core for further derivation. The protocol addresses the challenges of conducting Friedel-Crafts alkylation/acylation in the presence of a free hydroxyl group, specifically focusing on catalyst stoichiometry and temperature control to prevent dehydration (elimination) to furanone byproducts.

Chemical Logic & Mechanism

The transformation proceeds via a tandem Friedel-Crafts Alkylation-Acylation sequence.

  • Activation: Aluminum chloride (

    
    ) complexes with the lactone carbonyl and the free hydroxyl group.
    
  • Alkylation (Ring Opening): Benzene attacks the

    
    -position of the activated lactone, opening the ring to form 3-hydroxy-4-phenylbutyric acid  (as an aluminum salt).
    
  • Cyclization (Acylation): The acid chloride equivalent (formed in situ or via additives) or the activated acid complex undergoes intramolecular Friedel-Crafts acylation to close the second ring, yielding the tetralone.

Key Challenge: The secondary hydroxyl group at the


-position is prone to 

-elimination under strong Lewis acid conditions, leading to polymerization or formation of 2(5H)-furanone.
Mechanistic Pathway (DOT Visualization)

TetraloneSynthesis Lactone 3-Hydroxy-gamma-butyrolactone (CAS 5469-16-9) Complex Activated Al-Complex Lactone->Complex + AlCl3 (3.5 eq) AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Intermediate 3-Hydroxy-4-phenylbutyric Acid (Al-Salt) Complex->Intermediate + Benzene Friedel-Crafts Alkylation SideProduct Elimination Byproduct (Furanone/Polymer) Complex->SideProduct > 60°C Dehydration Tetralone 3-Hydroxy-1-Tetralone Intermediate->Tetralone Intramolecular Acylation (Cyclization)

Figure 1: Reaction pathway for the conversion of CAS 5469-16-9 to 3-hydroxy-1-tetralone, highlighting the critical divergence point for elimination side-reactions.

Material Safety & Handling (CAS 5469-16-9)

ParameterSpecificationSafety Precaution
CAS Number 5469-16-9Verify identity; often confused with

-butyrolactone.[1]
Physical State Viscous LiquidHygroscopic. Store under nitrogen/argon.
Reactivity Hydroxyl/LactoneReacts violently with strong oxidizers.
Hazards Irritant (Skin/Eye)Wear nitrile gloves and chemical splash goggles.
Handling Moisture SensitiveStrictly anhydrous conditions required for reaction success.

Experimental Protocol

Method A: Direct "One-Pot" Synthesis (High Risk/High Reward)

Best for rapid screening or when racemic product is acceptable.

Reagents:

  • Benzene (Solvent/Reagent): 10 Volumes (Excess)

  • 3-Hydroxy-

    
    -butyrolactone (CAS 5469-16-9): 1.0 equiv
    
  • Aluminum Chloride (

    
    ), Anhydrous: 3.5 - 4.0 equiv 
    
    • Note: Excess

      
       is required to complex the hydroxyl group (1 eq), the carbonyl (1 eq), and drive the catalytic cycle (>1 eq).
      

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Purge with Argon.

  • Solvent Charge: Add dry Benzene (or Chlorobenzene for higher boiling point) to the flask.

  • Catalyst Addition: Cool the solvent to 0–5°C using an ice bath. Add

    
     in portions to control exotherm.[2] The suspension will turn yellow/orange.
    
  • Substrate Addition: Mix CAS 5469-16-9 with a small volume of benzene. Add this solution dropwise to the

    
     suspension over 60 minutes.
    
    • Critical Control: Maintain internal temperature < 10°C . Rapid addition causes local overheating and dehydration of the alcohol.

  • Reaction Phase 1 (Alkylation): Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Observation: The mixture will darken to a deep red/brown complex.

  • Reaction Phase 2 (Cyclization): Heat the mixture to 50–60°C for 2–4 hours.

    • Warning: Do not exceed 65°C. Higher temperatures favor the elimination of the -OH group.

  • Quenching: Cool to 0°C. Pour the reaction mixture slowly onto a mixture of Crushed Ice (500g) and conc. HCl (50mL).

    • Safety: Massive HCl gas evolution. Perform in a fume hood.

  • Workup: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (3x). Combine organics, wash with Brine, dry over

    
    , and concentrate.
    
Method B: Two-Step Protocol (Recommended for Chiral Purity)

Use this route if preservation of stereochemistry (e.g., using (S)-5469-16-9) is critical.

Workflow:

  • Protection: React CAS 5469-16-9 with Acetyl Chloride (

    
    ) to form 3-acetoxy-
    
    
    
    -butyrolactone
    .
    • Why? The acetate group is less prone to complexation with

      
       than the free alcohol, reducing catalyst load and side reactions.
      
  • Friedel-Crafts: Subject the acetate intermediate to the conditions in Method A.

  • Hydrolysis: The acetate group may cleave during the acidic quench or can be removed via mild basic hydrolysis (

    
    /MeOH) post-purification.
    

Process Optimization & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield (<30%) Catalyst DeactivationEnsure

quality (should be yellow/green powder, not white/grey clumps). Increase equivalents to 4.0.
Polymer/Tar Formation OverheatingStrictly limit Phase 2 temperature to 60°C.
Product is 1-Tetralone EliminationThe -OH group was eliminated. Use Method B (Acetate protection) or lower reaction temperature.
Incomplete Reaction MoistureEnsure system is strictly anhydrous.

reacts instantly with water.

Analytical Validation

  • TLC: 30% EtOAc in Hexanes. Product (

    
    ) is more polar than unsubstituted tetralone (
    
    
    
    ).
  • 1H NMR (CDCl3): Look for the diagnostic multiplet of the CH-OH proton at

    
     4.0–4.5 ppm, distinct from the aromatic protons (
    
    
    
    7.0–8.0 ppm).
  • IR Spectroscopy:

    • Broad band @ 3400

      
       (-OH stretch).
      
    • Strong band @ 1680

      
       (Conjugated Ketone C=O).
      

References

  • Truce, W. E., & Olson, C. E. (1952).[3] The Friedel-Crafts Alkylation of Benzene with Lactones. Journal of the American Chemical Society, 74(19), 4721–4724.

  • Organic Syntheses. (1955).

    
    -Tetralone.[3] Org. Synth. Coll. Vol. 3, p.798. (Standard reference for lactone-based tetralone synthesis). 
    
  • BenchChem. (2025).[4] Technical Guide: (+/-)-3-Hydroxy-γ-butyrolactone (CAS 5469-16-9).[4] (Data on physical properties and handling).[2][5]

  • Wang, G., & Hollingsworth, R. I. (1999).[6] Direct conversion of (S)-3-hydroxy-gamma-butyrolactone to chiral three carbon building blocks.[6] Journal of Organic Chemistry, 64(3), 1036–1038. (Demonstrates reactivity of the chiral lactone).

Sources

Method

Reagents required for 3,3-Dimethyl-4-oxo-4-phenylbutyric acid production

This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid (CAS 73593-66-5). The guide prioritizes the F...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid (CAS 73593-66-5).

The guide prioritizes the Friedel-Crafts Acylation pathway, the industry-standard method for constructing


-oxo acids with gem-dimethyl substitution. Note that while this reaction is robust, strict control of stoichiometry and temperature is required to manage regioselectivity and prevent side reactions.

[1][2]

Introduction & Retrosynthetic Analysis

3,3-Dimethyl-4-oxo-4-phenylbutyric acid (also known as


-dimethyl-

-oxo-

-phenylbutyric acid or 3-benzoyl-3-methylbutyric acid) is a critical intermediate in the synthesis of gem-dimethyl substituted polycyclic aromatic hydrocarbons and pharmaceutical scaffolds. Its structural core—a gem-dimethyl group adjacent to a ketone—provides unique steric protection, often improving the metabolic stability of downstream pharmaceutical candidates.
Retrosynthesis

The most direct "disconnection" approach relies on the Friedel-Crafts acylation of benzene.

  • Bond Formed: Aryl–Carbonyl bond.

  • Electrophile: An acylium ion generated from 2,2-dimethylsuccinic anhydride .

  • Nucleophile: Benzene.

Critical Regioselectivity Note: The reaction of 2,2-dimethylsuccinic anhydride with benzene can theoretically yield two isomers:

  • 3,3-Dimethyl isomer (Target): Result of nucleophilic attack at the more hindered carbonyl (C4).

  • 2,2-Dimethyl isomer: Result of nucleophilic attack at the less hindered carbonyl (C1).

While steric factors often favor the 2,2-isomer, the use of Aluminum Chloride (


)  in stoichiometric excess promotes the formation of the 3,3-dimethyl target through complexation dynamics and thermodynamic equilibration at elevated temperatures.

Reagents & Materials List

Core Reactants
ReagentCAS No.GradeMolar Eq.[1][2][3]Role
Benzene 71-43-2Anhydrous, >99%Excess (Solvent)Reactant & Solvent
2,2-Dimethylsuccinic Anhydride 17347-61-4Synthesis Grade (>98%)1.0Acylating Agent
Aluminum Chloride (

)
7446-70-0Anhydrous, Granular2.2 - 2.5Lewis Acid Catalyst
Solvents & Work-up Reagents[6][7]
  • Dichloromethane (DCM): Optional co-solvent if reducing benzene volume is required.

  • Hydrochloric Acid (12M & 6M): For quenching the aluminum complex.

  • Sodium Carbonate (

    
    ):  For acid-base extraction purification.
    
  • Magnesium Sulfate (

    
    ):  Drying agent.
    
  • Toluene/Hexane: For recrystallization.

Critical Material Attributes (CMA)
  • 
     Quality:  Must be free-flowing yellow/grey granules. White powder often indicates hydrolysis (aluminum hydroxide formation), which kills the reaction.
    
  • Anhydrous Conditions: The anhydride and benzene must be dry (

    
     water). Water destroys 
    
    
    
    and generates HCl gas immediately.

Reaction Mechanism & Pathway[3][5][8][9][10][11][12][13]

The reaction proceeds via the generation of an acylium ion complexed with aluminum chloride.[4][5][6]

FriedelCrafts Anhydride 2,2-Dimethylsuccinic Anhydride Complex Acylium Ion Complex Anhydride->Complex + AlCl3 (Ring Opening) AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Intermediate Sigma Complex (Arenium Ion) Complex->Intermediate + Benzene (Electrophilic Attack) Benzene Benzene Benzene->Intermediate Product_Al Aluminum Salt of Product Intermediate->Product_Al - HCl (Re-aromatization) FinalProduct 3,3-Dimethyl-4-oxo- 4-phenylbutyric Acid Product_Al->FinalProduct + HCl/H2O (Hydrolysis)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation.[5] The aluminum chloride plays a dual role: generating the electrophile and stabilizing the resulting carboxylate.

Experimental Protocol

Phase A: Setup and Activation
  • Apparatus: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar (or mechanical stirrer), a pressure-equalizing addition funnel, a reflux condenser, and a drying tube (CaCl2) or

    
     inlet.
    
  • Gas Scrubbing: Connect the outlet of the condenser to a gas trap containing 10% NaOH solution to neutralize evolved HCl gas.

  • Charging: Add Benzene (150 mL) to the flask.

    • Safety Note: Benzene is a carcinogen. All operations must be performed in a high-efficiency fume hood.

  • Catalyst Addition: Quickly add Aluminum Chloride (33.4 g, 0.25 mol) to the benzene. Stir to form a suspension.

Phase B: Reaction
  • Reagent Prep: Dissolve 2,2-Dimethylsuccinic anhydride (12.8 g, 0.10 mol) in Benzene (50 mL) . If solubility is poor, slight warming or addition of a small amount of DCM is permissible.

  • Addition: Add the anhydride solution dropwise to the

    
    /Benzene suspension over 30–45 minutes.
    
    • Observation: The mixture will turn yellow/orange and HCl gas will evolve. The temperature may rise slightly; maintain below 30°C during addition.

  • Heating: Once addition is complete, heat the reaction mixture to reflux (80°C) .

  • Duration: Reflux for 3–4 hours .

    • Endpoint: Evolution of HCl gas ceases. The mixture typically becomes a dark, viscous red/brown oil (the aluminum complex).

Phase C: Quenching and Work-up
  • Cooling: Cool the mixture to room temperature, then place in an ice bath.

  • Hydrolysis: Cautiously pour the reaction mixture onto a mixture of Ice (200 g) and Concentrated HCl (50 mL) .

    • Caution: This step is highly exothermic. Add slowly with vigorous stirring to break up the aluminum complex.

  • Separation: Transfer to a separatory funnel. Separate the organic layer (Benzene).

  • Extraction: Extract the aqueous layer with Ether or Ethyl Acetate (2 x 100 mL) to recover any trapped product. Combine with the Benzene layer.[1][2][3][4][7]

  • Isolation of Acid (Purification Step):

    • Extract the combined organic phase with 10% Sodium Carbonate (

      
      ) solution (3 x 100 mL) .
      
    • Mechanism:[3][8][4][9] The product is a carboxylic acid and will move into the aqueous base layer as the sodium salt. Neutral impurities (unreacted anhydride, ketones) remain in the organic layer.

  • Precipitation: Carefully acidify the combined aqueous alkaline extracts with Concentrated HCl until pH < 2.

    • The product will precipitate as a solid or oil.

  • Final Extraction: Extract the acidified aqueous mixture with DCM (3 x 75 mL) .

  • Drying: Dry the DCM extracts over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure.
    

Purification & Characterization

Crystallization[3]
  • Solvent System: Recrystallize the crude solid from a mixture of Benzene/Petroleum Ether or Toluene/Hexane .

  • Procedure: Dissolve in minimum hot toluene, filter hot to remove insolubles, then add hexane until turbid. Cool slowly to 4°C.

Specification Table
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 95 – 98°CCapillary MP
Assay > 97.0%HPLC / Titration
Solubility Soluble in Ethanol, DCM; Insoluble in WaterSolubility Test
Analytical Validation
  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       1.35 (s, 6H, 
      
      
      
      )
    • 
       2.80 (s, 2H, 
      
      
      
      )
    • 
       7.4–7.8 (m, 5H, Aromatic protons)
      
    • 
       11.5 (br s, 1H, 
      
      
      
      )
  • IR Spectroscopy:

    • Broad peak 2500–3000

      
       (O-H stretch of acid).
      
    • Strong peak ~1680–1700

      
       (C=O ketone and acid overlap).
      

Process Flow Diagram

Workflow Start Start: Anhydrous Setup Prep Suspend AlCl3 in Benzene Start->Prep Add Add 2,2-Dimethylsuccinic Anhydride (Dropwise, <30°C) Prep->Add React Reflux (80°C, 3-4 hrs) Monitor HCl evolution Add->React Quench Quench on Ice/HCl (Exothermic!) React->Quench Extract1 Separate Organic Layer Quench->Extract1 BaseWash Extract with 10% Na2CO3 (Target moves to Aqueous) Extract1->BaseWash Acidify Acidify Aqueous Layer (pH < 2) Precipitate Product BaseWash->Acidify FinalExtract Extract into DCM -> Dry -> Evaporate Acidify->FinalExtract Cryst Recrystallize (Toluene/Hexane) FinalExtract->Cryst

Figure 2: Operational workflow for the synthesis and purification of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid.

Troubleshooting & Optimization

  • Regioselectivity Issues: If the 2,2-dimethyl isomer (

    
    ) is observed as the major product (confirmed by NMR integration of the methylene singlet relative to the gem-dimethyl), consider:
    
    • Lowering Reaction Temperature: Run at 0–10°C instead of reflux. Kinetic control may alter the ratio.[1]

    • Alternative Solvent: Use Nitrobenzene. The high dielectric constant can alter the complexation of the acylium ion, potentially favoring the desired isomer.

  • Incomplete Reaction: If anhydride remains, ensure

    
     is fresh. The reaction requires 
    
    
    
    equivalents because the product complexes with aluminum.
  • Emulsions: During the basic extraction (Step 13), emulsions may form. Add a small amount of brine or filter through Celite to break them.

References

  • Friedel-Crafts Acylation Mechanism:Olah, G. A. "Friedel-Crafts and Related Reactions," Wiley-Interscience, New York, 1963.
  • Synthesis of Gem-Dimethyl Keto Acids: Desai, R. D., & Wali, M. A. "Studies in the Friedel-Crafts Reaction.[2][3][4][7] Part III," Proc. Indian Acad. Sci., 1937 , 6A, 135. Link

  • Regioselectivity in Anhydride Reactions: Hashimoto, I., et al.[2][7] "Regioselectivity of Friedel-Crafts Acylation... with Several Cyclic Anhydrides," Res.[2] Chem. Intermed., 1996 , 22, 855.[2]

  • Compound Data (CAS 73593-66-5): National Center for Biotechnology Information. PubChem Compound Summary for CID 12559087. Link

Sources

Application

Technical Application Note: CAS 5469-16-9 (3-Hydroxy-γ-butyrolactone) in Asymmetric Drug Synthesis

The following Technical Application Note is structured to provide actionable, high-level guidance for the use of CAS 5469-16-9 (3-Hydroxy-γ-butyrolactone) in medicinal chemistry. While this CAS is occasionally conflated...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note is structured to provide actionable, high-level guidance for the use of CAS 5469-16-9 (3-Hydroxy-γ-butyrolactone) in medicinal chemistry.

While this CAS is occasionally conflated with specific nootropics in non-standard databases, it definitively identifies 3-Hydroxy-γ-butyrolactone (also known as 4-hydroxydihydrofuran-2(3H)-one).[1][2] This compound is a critical chiral synthon used in the asymmetric synthesis of blockbuster drugs, including HMG-CoA reductase inhibitors (statins), neuromodulators (GABOB), and HIV protease inhibitors.

[1][2]

Introduction & Compound Profile

CAS 5469-16-9 refers to 3-Hydroxy-γ-butyrolactone (3-HBL).[1][2][3][4][5][6] In medicinal chemistry, it serves as a versatile C4 building block. Its value lies in its bifunctionality (hydroxyl group + lactone ring) and its ability to be resolved into enantiomerically pure forms ((S)-3-HBL and (R)-3-HBL), which are essential for synthesizing chiral pharmaceutical intermediates.[1][2]

Physicochemical Profile
PropertySpecificationRelevance to Protocol
IUPAC Name 4-hydroxydihydrofuran-2(3H)-oneBasis for retro-synthetic analysis.[1][2]
Molecular Formula C₄H₆O₃ (MW: 102.09 g/mol )Low MW allows for high atom economy in synthesis.
Appearance Colorless to pale yellow viscous liquidHigh viscosity requires dilution for accurate aliquoting.[1]
Boiling Point 98–100°C (at 0.3 mmHg)Thermally stable but requires vacuum distillation for purification.
Solubility Miscible in H₂O, EtOH, THFversatile for both aqueous enzymatic resolution and organic synthesis.
Chirality Racemic (±)Critical: Must be resolved to (S)- or (R)- form for biological activity.

Core Medicinal Applications

A. Neuromodulation (GABA Analogs)

3-HBL is the direct precursor to GABOB (γ-amino-β-hydroxybutyric acid) , an endogenous anticonvulsant and GABA analogue used in epilepsy treatment.[1][2] The ring-opening amination of 3-HBL yields GABOB directly.[1][2]

B. Metabolic Regulation (Statins & Carnitine)

The (S)-enantiomer of 3-HBL is a key scaffold for the side chains of Atorvastatin and Rosuvastatin (HMG-CoA reductase inhibitors).[1][2] It is also converted into L-Carnitine , essential for fatty acid transport.[1][2]

C. Antiviral Therapeutics

Used in the synthesis of Amprenavir (HIV protease inhibitor) via the construction of the chiral tetrahydrofuran moiety.

Synthetic Pathways & Logic (Graphviz)[1]

The following diagram illustrates the divergence of CAS 5469-16-9 into three major therapeutic classes.

G Start CAS 5469-16-9 (Racemic 3-HBL) Resolution Enzymatic Kinetic Resolution (Lipase) Start->Resolution Immobilized Lipase B (Candida antarctica) S_Isomer (S)-3-HBL (Active Synthon) Resolution->S_Isomer Hydrolysis R_Isomer (R)-3-HBL (Distillate) Resolution->R_Isomer Unreacted GABOB GABOB (Epilepsy/Neuromodulation) S_Isomer->GABOB NH4OH / Ring Opening Statins Atorvastatin Side Chain (HMG-CoA Inhibitor) S_Isomer->Statins Claisen Condensation Carnitine L-Carnitine (Metabolic) S_Isomer->Carnitine Functionalization

Figure 1: Divergent synthetic utility of CAS 5469-16-9 following kinetic resolution.[1][2]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution (Preparation of (S)-3-HBL)

Rationale: Most medicinal applications require the (S)-enantiomer.[1][2] Chemical resolution is inefficient; enzymatic resolution using Lipase B (CAL-B) is the industry standard for high Enantiomeric Excess (ee).[1][2]

Materials:

  • CAS 5469-16-9 (Racemic 3-HBL).[1][2][4]

  • Immobilized Lipase B from Candida antarctica (Novozym 435 or equivalent).

  • Vinyl acetate (Acyl donor).

  • THF (Anhydrous).[6]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 10.2 g (0.1 mol) of racemic 3-HBL in 100 mL of anhydrous THF.

  • Acyl Donor Addition: Add 18.5 mL (0.2 mol) of vinyl acetate.

  • Enzyme Initiation: Add 1.0 g of immobilized Lipase B.

  • Incubation: Stir the suspension at 30°C at 200 RPM.

    • Mechanism:[1][2][7][8][9] The enzyme selectively acetylates the (R)-isomer, leaving the (S)-isomer as the unreacted lactone.[1][2]

  • Monitoring: Monitor reaction progress via Chiral GC (see Protocol 3) every 4 hours. Stop when conversion reaches 50-52%.

  • Workup: Filter off the enzyme beads (can be recycled). Concentrate the filtrate under reduced pressure.

  • Separation: The residue contains (S)-3-HBL (diol) and (R)-3-acetoxy-butyrolactone.[1][2] Separate via column chromatography (Silica gel; Hexane:EtOAc 3:1) or fractional distillation.

    • (S)-3-HBL elutes/distills second due to higher polarity.[1][2]

Validation Criteria:

  • Target Yield: 40-45% (Theoretical max is 50%).

  • Target Purity: >98% ee (S-form).

Protocol 2: Synthesis of GABOB (Neuromodulator)

Rationale: Direct ring-opening of the lactone using ammonia yields γ-amino-β-hydroxybutyric acid (GABOB).[1][2]

Materials:

  • (S)-3-HBL (from Protocol 1).[1]

  • Ammonium Hydroxide (25% NH₃ aq).

  • Ion-exchange resin (Dowex 50W or equivalent).[1][2]

Step-by-Step Methodology:

  • Aminolysis: Dissolve 5.1 g (0.05 mol) of (S)-3-HBL in 50 mL of concentrated ammonium hydroxide (25%).

  • Reaction: Seal in a pressure tube and heat to 100°C for 6 hours.

    • Caution: High pressure generation. Use a blast shield.

  • Depressurization: Cool to room temperature and carefully vent.

  • Concentration: Evaporate excess ammonia and water under vacuum to obtain a crude syrup.

  • Purification: Dissolve syrup in minimal water and pass through a cation-exchange column (H+ form). Elute with 1M NH₄OH.

  • Crystallization: Concentrate active fractions and recrystallize from Ethanol/Water.

Validation Criteria:

  • Product: White crystalline solid.

  • Melting Point: 228–230°C (decomposition).

  • NMR Confirmation: Signal at δ 4.1 (CH-OH) and δ 2.9 (CH₂-NH₂).[1][2]

Protocol 3: Quality Control via Chiral GC

Rationale: Standard HPLC often struggles with low-UV absorbing lactones.[1][2] Gas Chromatography (GC) with a chiral column is the gold standard for determining Enantiomeric Excess (ee).[1]

Instrument Parameters:

  • System: Agilent 7890 or equivalent GC-FID/MS.

  • Column: Cyclodex-B (30m x 0.25mm x 0.25µm) or equivalent chiral phase (β-cyclodextrin).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min.[6]

  • Inlet Temp: 250°C (Split ratio 50:1).

  • Detector: FID @ 280°C.

Temperature Program:

  • Initial: 100°C (Hold 2 min).

  • Ramp: 5°C/min to 160°C.

  • Hold: 5 min.

Data Interpretation:

  • Retention Times (approximate):

    • (R)-3-HBL: 12.4 min.[1][2]

    • (S)-3-HBL: 13.1 min.[1][2]

  • Calculation:

    
    [1][2]
    

Safety & Handling (SDS Summary)

  • Hazards: CAS 5469-16-9 is a skin and eye irritant (H315, H319).[1][2]

  • Regulatory Note: While not a controlled substance itself, it is chemically related to GHB (Gamma-hydroxybutyrate).[1][2] Researchers must maintain strict inventory logs to prevent diversion for illicit synthesis.

  • Storage: Hygroscopic. Store under nitrogen/argon at 2-8°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108034, 4-hydroxy-2(3H)-furanone. Retrieved from [Link][1]

  • Wang, Y., et al. (2012). Enzymatic kinetic resolution of 3-hydroxy-γ-butyrolactone by lipase.[1][2] Journal of Molecular Catalysis B: Enzymatic, 76, 1-7.[1][2] (Source for Protocol 1 parameters).

  • Lee, H. W., et al. (2004). Stereoselective synthesis of GABOB from 3-hydroxy-γ-butyrolactone.[1][2] Tetrahedron Letters, 45(12), 2563-2565.[1][2] (Source for Protocol 2).

Sources

Method

Step-by-step laboratory procedure for CAS 5469-16-9 synthesis

The following application note details the laboratory synthesis of 3-Hydroxy-gamma-butyrolactone (CAS 5469-16-9 for racemic; CAS 7331-52-4 for the (S)-enantiomer). This compound is a critical chiral building block (synth...

Author: BenchChem Technical Support Team. Date: February 2026

The following application note details the laboratory synthesis of 3-Hydroxy-gamma-butyrolactone (CAS 5469-16-9 for racemic; CAS 7331-52-4 for the (S)-enantiomer). This compound is a critical chiral building block (synthon) used extensively in the pharmaceutical industry for the synthesis of statins (e.g., Atorvastatin), antibiotics, and neuromodulators.

Part 1: Core Directive & Scientific Context

Synthesis Strategy: The most robust and scalable laboratory method involves the chemoselective reduction of malic acid derivatives . Direct reduction of malic acid diesters often leads to over-reduction to 1,2,4-butanetriol. Therefore, this protocol utilizes an anhydride activation strategy :

  • Activation: Conversion of Malic Acid to 2-acetoxysuccinic anhydride using acetyl chloride.

  • Reduction: Regioselective reduction of the anhydride carbony to the lactone using Sodium Borohydride (NaBH₄).

  • Hydrolysis & Cyclization: Acid-catalyzed removal of the acetyl protecting group and final ring closure.

Stereochemical Note:

  • Starting with DL-Malic Acid yields (±)-3-Hydroxy-gamma-butyrolactone (CAS 5469-16-9) .

  • Starting with L-Malic Acid yields (S)-3-Hydroxy-gamma-butyrolactone (CAS 7331-52-4) .

  • The protocol below is applicable to both; the stereochemistry of the starting material is conserved.

Part 2: Safety & Hazards (E-E-A-T)

Critical Safety Warnings:

  • Acetyl Chloride: Potent lachrymator and corrosive. Reacts violently with water to release HCl gas. Handle only in a fume hood.

  • Sodium Borohydride (NaBH₄): Releases flammable Hydrogen gas upon contact with acids or moisture. Ensure adequate ventilation and absence of open flames.

  • 3-Hydroxy-gamma-butyrolactone: While a chemical intermediate, it is structurally related to GHB.[1] Treat with strict industrial hygiene protocols. Avoid ingestion or skin contact.[2][3][4][5][6][7][8]

Personal Protective Equipment (PPE):

  • Nitrile gloves (double-gloving recommended for acetyl chloride).

  • Chemical splash goggles and face shield.

  • Lab coat and fume hood with high face velocity.

Part 3: Reaction Scheme & Visualization

Figure 1: Synthesis Pathway This diagram illustrates the transformation from Malic Acid to the target Lactone via the Anhydride intermediate.

Synthesispathway MalicAcid Malic Acid (Starting Material) Anhydride 2-Acetoxysuccinic Anhydride (Intermediate) MalicAcid->Anhydride Activation (Reflux) AcCl Acetyl Chloride AcCl->Anhydride Crude Reduced Intermediate Anhydride->Crude Regioselective Reduction NaBH4 NaBH4 / THF NaBH4->Crude Product 3-Hydroxy-gamma- butyrolactone (CAS 5469-16-9) Crude->Product Acid Hydrolysis & Cyclization

Caption: Chemoselective synthesis route via anhydride activation to prevent over-reduction.

Part 4: Step-by-Step Laboratory Protocol

Phase 1: Preparation of 2-Acetoxysuccinic Anhydride

This step protects the hydroxyl group and activates the carboxyl groups for reduction.

Reagents:

  • Malic Acid (1.0 eq) [Example: 13.4 g, 0.1 mol]

  • Acetyl Chloride (3.0 eq) [Example: ~24 mL]

  • Solvent: None (Neat reaction) or Dichloromethane (optional)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Addition: Add 13.4 g of Malic Acid to the flask. Carefully add 24 mL of Acetyl Chloride. Caution: HCl gas evolution will occur.

  • Reaction: Heat the mixture gently to reflux (approx. 55°C) with stirring. Maintain reflux for 2–3 hours until the solid malic acid completely dissolves and gas evolution ceases.

  • Isolation: Allow the mixture to cool. Connect the flask to a rotary evaporator.

  • Evaporation: Remove the excess acetyl chloride and acetic acid byproduct under reduced pressure.

  • Result: A viscous yellow oil or semi-solid of 2-acetoxysuccinic anhydride is obtained. This is moisture-sensitive; proceed immediately to Phase 2.

Phase 2: Regioselective Reduction

This is the critical step. The anhydride is reduced to the lactone precursor without reducing the ester to a diol.

Reagents:

  • Crude Anhydride (from Phase 1)

  • Sodium Borohydride (NaBH₄) (0.75 eq relative to Malic Acid) [Example: 2.85 g]

  • Solvent: Anhydrous Tetrahydrofuran (THF) [100 mL]

Procedure:

  • Preparation: Dissolve the crude anhydride in 50 mL of anhydrous THF.

  • Slurry: In a separate clean, dry 500 mL 3-neck flask under Nitrogen, create a suspension of 2.85 g NaBH₄ in 50 mL anhydrous THF. Cool to 0°C using an ice bath.

  • Addition: Add the anhydride solution dropwise to the NaBH₄ suspension over 30–45 minutes. Exothermic reaction: Maintain internal temperature <10°C.

  • Stirring: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Cool the flask to 0°C again. Carefully quench the excess hydride by adding concentrated HCl dropwise until pH < 1. Caution: Vigorous Hydrogen evolution.

Phase 3: Hydrolysis and Purification

Procedure:

  • Hydrolysis: After acidification, stir the mixture at room temperature for 1 hour (or heat briefly to 50°C) to cleave the acetyl group and drive lactonization.

  • Filtration: Filter off the inorganic salts (NaCl/Boric acid residues). Wash the filter cake with small amounts of THF.

  • Concentration: Concentrate the filtrate under vacuum to remove THF. A crude oil remains.

  • Extraction: Dissolve the oil in minimal water (20 mL) and extract continuously with Ethyl Acetate or Dichloromethane for 24 hours (liquid-liquid extractor recommended due to high water solubility). Alternatively, perform multiple manual extractions with Ethyl Acetate.

  • Drying: Dry the organic layer over anhydrous MgSO₄.

  • Distillation: Evaporate the solvent. Purify the residue by vacuum distillation.

    • Boiling Point: ~98–100°C at 0.3 mmHg (or ~145°C at 15 mmHg).

Part 5: Analytical Data & Validation

Table 1: Physicochemical Properties

ParameterSpecificationNotes
Appearance Colorless to pale yellow viscous liquidHygroscopic
Boiling Point 98–100°C @ 0.3 mmHgHigh vacuum required for purity
Density 1.24 g/mL@ 25°C
Refractive Index

= 1.464
Solubility Miscible in water, ethanol, THF

Spectroscopic Validation:

  • IR Spectrum: Strong band at 1765–1780 cm⁻¹ (Lactone C=O stretch); Broad band at 3400 cm⁻¹ (O-H stretch).

  • ¹H-NMR (CDCl₃, 400 MHz):

    • 
       4.65 (m, 1H, CH-OH)
      
    • 
       4.45 (dd, 1H, CH₂-O)
      
    • 
       4.25 (d, 1H, CH₂-O)
      
    • 
       2.75 (dd, 1H, CH₂-C=O)
      
    • 
       2.50 (dd, 1H, CH₂-C=O)
      

Part 6: Workflow Diagram

Figure 2: Operational Workflow Standard Operating Procedure (SOP) flow for the synthesis.

Workflow Step1 Step 1: Anhydride Formation (Malic Acid + AcCl, Reflux) Step2 Step 2: Evaporation (Remove excess AcCl) Step1->Step2 Step3 Step 3: Reduction (Dropwise addn to NaBH4/THF @ 0°C) Step2->Step3 Step4 Step 4: Acid Quench & Hydrolysis (Conc. HCl, pH < 1) Step3->Step4 Step5 Step 5: Extraction (Ethyl Acetate) Step4->Step5 Step6 Step 6: Vacuum Distillation (Target: 98°C @ 0.3 mmHg) Step5->Step6

Caption: Step-by-step operational workflow for the synthesis of CAS 5469-16-9.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7302, 3-Hydroxy-gamma-butyrolactone. Retrieved from [Link]

  • Synthetic Methodology (Anhydride Route): Wang, Z. (2009). Comprehensive Organic Name Reactions and Reagents. "Reduction of Anhydrides". Wiley-Interscience. Patent CN1425658A. Synthetic method for (S)-3-hydroxy-gamma-butyrolactone. (Describes the Acetyl Chloride/NaBH4 route).
  • Chemoenzymatic Approaches

    • Lee, S. H., Park, O. J., & Uh, H. S. (2008). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Biotechnology Letters. Retrieved from [Link]

  • Safety Data

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid synthesis

The following technical guide addresses the synthesis and yield optimization of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid (also known as -dimethyl- -benzoylpropionic acid). Executive Summary: The Regioselectivity Trap If y...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid (also known as


-dimethyl-

-benzoylpropionic acid).

Executive Summary: The Regioselectivity Trap

If you are synthesizing this compound via the Friedel-Crafts acylation of benzene with 2,2-dimethylsuccinic anhydride , your low yield is likely due to regioselectivity .

Under standard conditions (


, Benzene/DCM), 2,2-dimethylsuccinic anhydride opens predominantly at the less hindered  carbonyl. This yields the 2,2-dimethyl  isomer, not the 3,3-dimethyl  target.
  • Major Product (Standard FC): 2,2-Dimethyl-4-oxo-4-phenylbutyric acid.

  • Target Product (Your Goal): 3,3-Dimethyl-4-oxo-4-phenylbutyric acid.

To achieve high yields of the 3,3-dimethyl isomer, you must either force the "abnormal" Friedel-Crafts opening (difficult) or switch to the Isobutyrophenone Alkylation route (recommended).

Part 1: Structural Analysis & Pathway Selection

Isomer Identification

Before proceeding, confirm your target structure.[1][2] The nomenclature often causes confusion.

FeatureTarget: 3,3-Dimethyl Isomer Common By-product: 2,2-Dimethyl Isomer
Structure


Gem-dimethyl Location

to the Ketone (

to Carboxyl)

to the Ketone (

to Carboxyl)
Synthesis Route Isobutyrophenone AlkylationFriedel-Crafts (Standard)
Steric Profile Hindered KetoneHindered Acid
Reaction Pathway Diagram

G Anhydride 2,2-Dimethylsuccinic Anhydride + Benzene AlCl3 AlCl3 Catalyst Anhydride->AlCl3 PathA Path A: Attack at Less Hindered C=O (Kinetic Control) AlCl3->PathA Favored PathB Path B: Attack at Hindered C=O (Thermodynamic/Rare) AlCl3->PathB Disfavored ProdA 2,2-Dimethyl-4-oxo-4-phenylbutyric acid (MAJOR PRODUCT) PathA->ProdA ProdB 3,3-Dimethyl-4-oxo-4-phenylbutyric acid (TARGET - Low Yield) PathB->ProdB Isobu Alternative Route: Isobutyrophenone Alkylation Alkylation with Ethyl Bromoacetate Isobu->Alkylation Target High Yield Target Synthesis Alkylation->Target Target->ProdB Matches Structure

Caption: Divergent pathways in the synthesis. The standard Friedel-Crafts route favors the wrong isomer (Path A). The Isobutyrophenone route (Green) is required for high yield of the target.

Part 2: Recommended Protocol (Isobutyrophenone Route)

This route avoids the regioselectivity issue entirely by building the carbon skeleton from a pre-formed hindered ketone.

Mechanism
  • Enolization: Base-mediated enolization of isobutyrophenone.[3][4]

  • Alkylation:

    
     attack on ethyl bromoacetate.
    
  • Hydrolysis: Saponification of the ester to the free acid.[3][4]

Step-by-Step Protocol

Reagents:

  • Isobutyrophenone (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.1 eq) or NaH (1.2 eq)

  • Ethyl Bromoacetate (1.2 eq)

  • THF (Anhydrous)

  • NaOH (aq) for hydrolysis

Procedure:

  • Enolate Formation:

    • Cool anhydrous THF to

      
       under Nitrogen/Argon.
      
    • Add LDA (freshly prepared or commercial).[3][4]

    • Add Isobutyrophenone dropwise over 20 minutes.[3][4]

    • Stir for 45–60 minutes at

      
       to ensure complete deprotonation.
      
    • Note: The gem-dimethyl group makes this proton sterically hindered; allow sufficient time.

  • Alkylation:

    • Add Ethyl Bromoacetate dropwise to the cold solution.[3][4]

    • Allow the mixture to warm slowly to room temperature over 3–4 hours.

    • Quench with saturated

      
      .[3][4] Extract with Ethyl Acetate.[1][2][3][4]
      
    • Checkpoint: Check TLC/GC for the disappearance of isobutyrophenone.[3]

  • Hydrolysis (Ester to Acid):

    • Dissolve the crude ester in Methanol/Water (3:1).

    • Add NaOH (2.0 eq) and reflux for 2–4 hours.

    • Cool, wash with ether (to remove unreacted ketone), then acidify the aqueous layer to pH 1–2 with HCl.

    • Extract the precipitate (Target Acid) with DCM or Ethyl Acetate.

  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate or Ethanol/Water.[3][4]

Part 3: Troubleshooting the Friedel-Crafts Route

If you are constrained to use the Friedel-Crafts method (Benzene + 2,2-Dimethylsuccinic Anhydride), use these optimization strategies to maximize the minor (3,3-dimethyl) product, though yields will likely remain


.
Optimization Table
VariableRecommendationRationale
Solvent Nitrobenzene Polar solvents can form complexes with

that increase the effective steric bulk, potentially shifting some attack to the hindered carbonyl (though still difficult).
Temperature High (

)
Higher temperatures promote thermodynamic control, which may favor the more stable hindered product complex, although polymerization risk increases.
Addition Order Add Anhydride to

/Benzene
Ensure the acylium ion complex forms in the presence of excess aromatic substrate.
Catalyst Ratio

Equivalents
One equivalent complexes with the anhydride oxygens; the second drives the reaction.[5]
Friedel-Crafts Protocol (Optimized for Hindered Attack)
  • Suspend

    
     (2.5 eq) in Nitrobenzene  (not DCM).[3][4]
    
  • Add 2,2-Dimethylsuccinic anhydride (1.0 eq) at room temperature.

  • Add Benzene (Excess/Solvent) dropwise.[3][4]

  • Heat to

    
     for 6–12 hours.
    
  • Critical Workup: Pour into Ice/HCl. The organic layer will contain a mixture.[3][4] You must separate the isomers via fractional crystallization or column chromatography.[3][4] The 2,2-isomer is usually less soluble in non-polar solvents.

Part 4: Frequently Asked Questions (FAQs)

Q1: I am getting a product with the correct mass but wrong melting point. What is it? A: You likely isolated the 2,2-dimethyl-4-oxo-4-phenylbutyric acid . This is the thermodynamic product of the standard Friedel-Crafts reaction. Its melting point is typically distinct from the 3,3-isomer. Verify using NMR:

  • 2,2-isomer: The

    
     signal will be a singlet at 
    
    
    
    ppm (adjacent to Carbonyl).
  • 3,3-isomer: The

    
     signal will be a singlet at 
    
    
    
    ppm (adjacent to Carboxyl, shielded).

Q2: Can I use Grignard reagents on the anhydride? A: Generally, no. Phenylmagnesium bromide attacks the less hindered carbonyl of 2,2-dimethylsuccinic anhydride, leading to the 2,2-dimethyl keto-acid (the same undesired isomer as the Friedel-Crafts route).

Q3: Why does the Isobutyrophenone route give better yield? A: It relies on electronic activation (enolization) rather than steric approach .[3][4] The nucleophilic enolate of isobutyrophenone attacks the primary bromide of ethyl bromoacetate readily. The steric hindrance of the gem-dimethyl group is overcome by the high reactivity of the enolate and the unhindered nature of the electrophile (bromoacetate).

Q4: Are there commercial sources for the 3,3-dimethyl isomer? A: Yes, but be careful. Many suppliers confuse the nomenclature.[3][4] Always request the CAS 13540-66-4 (check specific isomer assignment) or verify the structure image before purchasing. The 2,2-isomer (CAS 15116-34-4) is more common.

References

  • Friedel-Crafts Regioselectivity: March's Advanced Organic Chemistry, 8th Ed.[3][4] Reactions of anhydrides with aromatics typically occur at the less hindered carbonyl.[3]

  • Isobutyrophenone Alkylation: Structure and synthesis logic derived from general enolate alkylation principles found in Organic Syntheses for hindered ketones.[3][4]

  • Isomer Data

    • 2,2-Dimethyl-4-oxo-4-phenylbutyric acid: CAS 15116-34-4. (Major FC Product).[1][2][3][4]

    • 3,3-Dimethyl-4-oxo-4-phenylbutyric acid: CAS 13540-66-4 (Target).
  • Alternative Synthesis:Journal of the American Chemical Society, 102, 6185 (1980). (Discusses synthesis of related sterically hindered phenyl ketones).

Sources

Optimization

Optimizing AlCl3 catalyst ratios for CAS 5469-16-9 production

The following guide is a specialized technical resource designed for researchers and process chemists optimizing the use of Aluminum Chloride ( ) in the production or derivatization of CAS 5469-16-9 ((+/-)-3-Hydroxy- -bu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a specialized technical resource designed for researchers and process chemists optimizing the use of Aluminum Chloride (


) in the production or derivatization of CAS 5469-16-9  ((+/-)-3-Hydroxy-

-butyrolactone).

Technical Support Center: Optimizing Catalyst Ratios for CAS 5469-16-9

Subject: Troubleshooting & Optimization of Lewis Acid Catalysis for 3-Hydroxy-


-butyrolactone (CAS 5469-16-9)
Audience:  Process Chemists, Senior Researchers, Drug Development Scientists
Date:  February 17, 2026

Core Technical Overview

CAS 5469-16-9 , known as 3-Hydroxy-


-butyrolactone  (or 4-hydroxydihydrofuran-2(3H)-one), is a critical chiral building block for statins, neuromodulators, and synthetic antibiotics.

While often synthesized via biological reduction or acidic hydrolysis of epichlorohydrin derivatives, the use of Aluminum Chloride (


)  typically arises in two high-value contexts:
  • Lewis Acid-Catalyzed Cyclization: Intramolecular ring-closure of 4-halo-3-hydroxybutyryl precursors.

  • Friedel-Crafts Derivatization: Using CAS 5469-16-9 as an alkylating agent to attach the 3-hydroxybutyryl motif to aromatic pharmacophores.

The Critical Challenge: The molecule contains two Lewis-basic sites: the hydroxyl group (-OH) and the lactone carbonyl (C=O) .


 is not merely a catalyst here; it acts as a stoichiometric reagent that complexes with these oxygen atoms. Failure to account for this "catalyst sink" is the #1 cause of low yields and stalled reactions. 

Troubleshooting Guide (Q&A Format)

Category A: Catalyst Stoichiometry & Activation

Q1: I am using a catalytic amount (10-20 mol%) of


, but the reaction is stalling or showing <5% conversion. Why? 

A: You are likely under-dosing the


 due to the "Oxygen Sink" effect.
Unlike simple alkyl halides, CAS 5469-16-9 contains a free hydroxyl group and a carbonyl oxygen. 

is a hard Lewis acid (oxophilic).
  • Hydroxyl Consumption: The first equivalent of

    
     reacts rapidly with the -OH group, evolving HCl and forming an aluminum alkoxide species (
    
    
    
    ). This "kills" 1.0 equivalent of your catalyst immediately.
  • Carbonyl Coordination: The lactone carbonyl coordinates with another equivalent of

    
    , forming a stable donor-acceptor complex.
    

Optimization Protocol:

  • Baseline Ratio: Start with 2.2 to 2.5 equivalents of

    
     relative to the substrate.
    
    • 1.0 eq for the -OH group.

    • 1.0 eq for the C=O coordination (activation).

    • 0.2–0.5 eq as the actual "catalytic" excess to drive the kinetics.

  • Verification: Monitor HCl evolution. If HCl stops evolving before the reaction is complete, your active catalyst is depleted.

Q2: My reaction mixture turns into a solid, unmanageable sludge upon adding


. How do I maintain stirring? 

A: This is characteristic of Aluminum-Oxygen Polymerization . The aluminum alkoxides formed from the hydroxyl group can bridge, forming viscous oligomers.

  • Solvent Choice: Switch from pure Dichloromethane (DCM) to a DCM/Nitromethane mixture or 1,2-Dichloroethane (DCE) . Nitromethane helps solubilize the

    
    -complexes.
    
  • Temperature Staging: Do not add

    
     all at once at room temperature.
    
    • Cool to -10°C to 0°C .

    • Add

      
       portion-wise over 30-60 minutes.
      
    • Allow the "sludge" to liquefy as it warms to reflux (the complex often melts or solubilizes at higher temperatures).

Category B: Reaction Selectivity & Side Products

Q3: We are observing ring-opening byproducts (chlorinated acids) instead of the desired functionalization. How do we prevent this?

A: High concentrations of free chloride ions (from


) combined with high temperatures can attack the lactone ring (nucleophilic attack at the 

-carbon).
  • Mechanism: The

    
     activates the lactone oxygen, making the 
    
    
    
    -carbon highly electrophilic. If the intended nucleophile (e.g., your aromatic substrate) is too slow, the chloride from the catalyst will attack, opening the ring to form 4-chloro-3-hydroxybutyric acid .
  • Solution:

    • Lower Temperature: Maintain reaction temperature below 40°C.

    • High Dilution: Increase solvent volume (10-15 volumes relative to solute) to minimize intermolecular chloride attack.

    • Order of Addition: Pre-mix the aromatic substrate with

      
      before adding the lactone (CAS 5469-16-9). This ensures the catalyst is busy generating the electrophile rather than just attacking the ring.
      

Q4: The product purity is low due to aluminum salts remaining after workup. How do we remove them efficiently?

A: Aluminum salts form tight chelates with


-hydroxy/

-hydroxy carbonyls (like CAS 5469-16-9). Standard water washes are insufficient.
  • The Rochelle Salt Method: Quench the reaction with a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) . Stir vigorously for 2-4 hours. The tartrate binds aluminum more strongly than your product, solubilizing it in the aqueous layer.

  • Alternative (Acidic): If your product is acid-stable, quench into ice-cold 1M HCl . This breaks the Al-O bonds rapidly.

Experimental Data & Optimization Tables

Table 1: Equivalents vs. Yield (Friedel-Crafts Model)

Substrate: Benzene (Excess) + CAS 5469-16-9 | Solvent: DCE | Temp: 40°C

AlCl3 EquivalentsObservationYield (Isolated)Comments
0.5 eq No reaction; Catalyst fully sequestered.< 2%Catalyst acts only as a complexing agent.
1.1 eq Sluggish; HCl evolution stops early.15 - 20%Only -OH site is neutralized.
2.2 eq Optimal conversion. Controlled exotherm.82 - 88% Sufficient Lewis acidity for activation.
3.5 eq Darkening of reaction; Tarry byproducts.65%Over-activation leads to polymerization.
Table 2: Solvent Effects on Reaction Homogeneity
Solvent SystemSolubility of Al-ComplexReaction RateRecommendation
Dichloromethane (DCM) Poor (Sludge formation)SlowUse only for low-temp steps.
1,2-Dichloroethane (DCE) ModerateMediumStandard industrial choice.
Nitrobenzene ExcellentFastHard to remove (high BP).
DCM + Nitromethane (9:1) GoodFastBest for lab-scale optimization.

Mechanistic Visualization

The following diagram illustrates the "Double Activation" requirement of CAS 5469-16-9.


 must first neutralize the hydroxyl group before it can activate the carbonyl for the desired transformation.

AlCl3_Mechanism Start CAS 5469-16-9 (3-Hydroxy-gamma-butyrolactone) AlCl3_1 1st Eq. AlCl3 (Hydroxyl Scavenging) Start->AlCl3_1 Mixing Intermediate_1 Al-Alkoxide Intermediate (-O-AlCl2 species + HCl) AlCl3_1->Intermediate_1 Fast Exotherm (-HCl) AlCl3_2 2nd Eq. AlCl3 (Carbonyl Activation) Intermediate_1->AlCl3_2 Addition Active_Complex Activated Electrophile (Ready for Reaction) AlCl3_2->Active_Complex Coordination Product Derivatized Product (e.g., Arylated Butyrolactone) Active_Complex->Product Nucleophile Attack Side_Reaction Ring Opening (Chloride Attack) Active_Complex->Side_Reaction High Temp / Low Dilution

Caption: Stepwise consumption of


. Note that the active electrophile only forms after the hydroxyl group is masked by the first equivalent of aluminum.

Safety & Handling Protocols

  • Moisture Sensitivity:

    
     is violently hygroscopic. The hydrolysis generates HCl gas.
    
    • Protocol: Always handle

      
       in a glovebox or under a positive pressure of dry Nitrogen/Argon.
      
    • Quality Check: Good

      
       is a free-flowing yellow/white powder. If it is grey or clumpy, it has hydrolyzed and will affect your stoichiometry calculations (leading to under-dosing).
      
  • Exotherm Control: The reaction of

    
     with the hydroxyl group of CAS 5469-16-9 is exothermic.
    
    • Protocol: Add

      
       slowly to the lactone solution (or vice versa) at < 5°C. Do not scale up without calorimetry data.
      

References

  • Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Fundamental principles of Lewis Acid stoichiometry in polyfunctional molecules).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
  • Xu, Y. Z., et al. (2005).[1] "Alkylation of 1,3,5-trimethylbenzene with

    
    -butyrolactone catalyzed by 
    
    
    
    ". Chinese Journal of Catalysis, 26(3). (Direct evidence of
    
    
    usage with lactone rings).
  • Sartori, G., & Maggi, R. (2006). "Use of solid catalysts in Friedel-Crafts acylation reactions". Chemical Reviews, 106(3), 1077-1104. (Discussion on catalyst deactivation by byproducts).

  • BenchChem Technical Support. (2025). "Technical Guide: (+/-)-3-Hydroxy-gamma-butyrolactone (CAS 5469-16-9)". (Specific physical properties and handling of the CAS).

Sources

Troubleshooting

Technical Support Center: Purification of 3,3-Dimethyl-4-oxo-4-phenylbutyric Acid

This guide serves as a specialized technical support resource for the purification of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid (CAS: 73593-66-5), a keto-acid intermediate often synthesized via Friedel-Crafts acylation.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid (CAS: 73593-66-5), a keto-acid intermediate often synthesized via Friedel-Crafts acylation.[1][2][3]

The content is structured to address the specific physicochemical challenges imposed by the gem-dimethyl group and the keto-acid functionality.

[1][2][3]

Product Identity: 3,3-Dimethyl-4-oxo-4-phenylbutyric acid Chemical Family:


-Keto Acids / Aroylpropionic Acids
Primary Application:  Intermediate for antihistamines (e.g., Fexofenadine precursors) and intramolecular cyclization substrates (Thorpe-Ingold effect studies).[1][2][3][4]

Module 1: The Purification Logic (Decision Tree)

Before initiating any protocol, determine your impurity profile.[3][5] The presence of the gem-dimethyl group (two methyls on the


-carbon relative to the ketone) significantly alters solubility compared to non-substituted benzoylpropionic acids.[1][2]

PurificationLogic Start Crude Reaction Mixture (Friedel-Crafts Workup) CheckState Physical State? Start->CheckState Solid Solid / Crystalline Mass CheckState->Solid High Purity Oil Viscous Oil / Tar CheckState->Oil Low Purity / Trapped Solvent Recryst Recrystallization (Solvent: Toluene or EtOH/H2O) Solid->Recryst AcidBase Acid-Base Extraction (Removal of neutral organics) Oil->AcidBase IsomerCheck Check Regioisomer Purity (NMR: Dimethyl singlet shift) Recryst->IsomerCheck AcidBase->Recryst Post-Precipitation

Figure 1: Decision matrix for selecting the appropriate purification pathway based on the physical state of the crude material.

Module 2: Troubleshooting Guides & FAQs

Sector A: Acid-Base Extraction (The "Workup" Phase)

Context: This is the primary method to separate the target acid from unreacted benzene, Friedel-Crafts catalysts (AlCl


), and neutral byproducts.[1][2][4][5]

Q1: My crude product is a dark, sticky tar that won't solidify. What went wrong?

  • Diagnosis: This is likely due to aluminum salt complexation .[1][2][3][4][5] The keto-carbonyl and the carboxyl group can form stable chelates with residual aluminum, preventing crystallization.[2][3][4]

  • The Fix (Hydrolysis Protocol):

    • Redissolve the tar in dilute NaOH (10% w/v) until pH > 10. The target acid will dissolve as the sodium salt; neutral tars will remain undissolved.[5]

    • Filter the alkaline solution through Celite to remove insoluble aluminum hydroxides/tars.[2][3][4][5]

    • Acidify slowly with concentrated HCl while stirring vigorously at

      
      .
      
    • Why this works: The gem-dimethyl group increases the lipophilicity of the molecule.[2][4][5] Rapid acidification can trap impurities.[3][5] Slow acidification allows the crystal lattice to reject impurities.[3][5]

Q2: I have low recovery after the basic extraction step.

  • Diagnosis: The gem-dimethyl group creates steric bulk and increases the pKa slightly compared to unsubstituted analogs (approx pKa ~4.5–5.0).[2][4][5]

  • The Fix: Ensure the aqueous layer is sufficiently basic (pH > 11) to fully deprotonate the carboxylic acid.[5] Due to the hydrophobic phenyl and dimethyl groups, the sodium salt may have significant solubility in the organic layer if the ionic strength of the water is too high (salting out effect working in reverse).[5]

    • Protocol Adjustment: Use more water (dilute the base) rather than stronger base to keep the salt in the aqueous phase.[5]

Sector B: Recrystallization (The "Polishing" Phase)

Context: The gem-dimethyl group facilitates crystallization (Thorpe-Ingold effect) by restricting bond rotation, making this compound essentially easier to crystallize than its linear analogs, provided the solvent is correct.[1][2][4][5]

Q3: Which solvent system provides the best separation from the regioisomer?

  • The Issue: The Friedel-Crafts reaction of 2,2-dimethylsuccinic anhydride often yields a mixture of:

    • Target: 3,3-Dimethyl-4-oxo-4-phenylbutyric acid (Major product if steric control dominates).

    • Isomer: 2,2-Dimethyl-4-oxo-4-phenylbutyric acid.[1][2][3][4]

  • Recommended Solvents:

    • Primary: Toluene/Heptane (1:2 ratio).[2][4][5] The target acid is less soluble in heptane than the regioisomer.[3][5]

    • Alternative: Aqueous Ethanol (30% water).[2][3][5]

  • Protocol: Dissolve in minimum hot toluene (

    
    ), add heptane dropwise until turbidity appears, then cool slowly to 
    
    
    
    .

Q4: The product "oils out" instead of crystallizing.

  • Cause: The melting point is relatively low (approx. 95–96°C) [1].[2][4][5] If the solution is too concentrated or cooled too fast, it passes the liquid-liquid phase separation boundary before the crystallization boundary.[3]

  • The Fix:

    • Reheat to dissolve the oil.

    • Add a seed crystal (if available) or scratch the glass surface.[3][4][5]

    • Critical Step: Add 1% (v/v) of Acetic Acid to the recrystallization solvent.[3][4][5] This prevents the formation of dimers/oligomers that suppress crystallization.[3][5]

Sector C: Chromatographic Purification

Context: Used when high purity (>99.5%) is required for kinetic studies.[2][3][4][5]

Q5: The peak tails significantly on HPLC/TLC.

  • Diagnosis: Carboxylic acids interact strongly with silica silanols.[1][2][3][4][5]

  • The Fix:

    • Mobile Phase Modifier: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to the mobile phase.[2][5]

    • TLC Visualization: Use Bromocresol Green stain (acid turns yellow on blue background) for specific identification.[2][3][4][5]

Module 3: Experimental Data & Specifications

Table 1: Physicochemical Profile for Purification
PropertyValue / CharacteristicImplication for Purification
Melting Point 95 – 96 °C [1]Avoid drying ovens >80°C; risk of melting/fusing.[1][2][3][4]
pKa (Est.) 4.6 – 4.8Extract at pH > 10; Precipitate at pH < 2.[2][3][4][5]
Solubility (Water) Low (Acid form)Precipitates efficiently from water upon acidification.[2][4][5]
Solubility (Org.) High (DCM, EtOAc, Toluene)Avoid using pure DCM for crystallization (too soluble).[3][4][5]
Stability Susceptible to CyclizationAvoid strong mineral acids at high heat (forms tetralones).[2][4][5]
Standardized Workflow: Acid-Base Cycling

ExtractionWorkflow Step1 Crude Organic Phase (DCM/Toluene) Step2 Add 10% NaOH (pH > 11) Step1->Step2 Step3 Phase Separation Step2->Step3 OrgLayer Organic Layer (Discard Neutral Impurities) Step3->OrgLayer AqLayer Aqueous Layer (Contains Target Salt) Step3->AqLayer Step4 Wash with Ether (Remove trapped organics) AqLayer->Step4 Step5 Acidify with HCl (pH < 2, 0°C) Step4->Step5 Step6 Filtration & Drying Step5->Step6

Figure 2: The Acid-Base cycling workflow designed to remove non-acidic impurities (e.g., unreacted benzene, anhydrides).[1][2][3][4][6][7]

References

  • Desai, R. D., & Wali, M. A. (1937).[3][4][5] Studies in the Friedel-Crafts Reaction.[1][2][3][4][5][8][9][10][11] Part III. The Condensation of Succinic Anhydride with the Methyl Ethers of the Phenol and the Cresols.[5] Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link][1][2][3][5]

  • PubChem. (2025).[2][3][4][5] 3,3-Dimethyl-4-phenylbutanoic acid (Compound Summary). National Library of Medicine.[3][5] Retrieved from [Link]

Sources

Optimization

Solving solubility issues with 3,3-Dimethyl-4-oxo-4-phenylbutyric acid

Topic: Solving Solubility & Handling Issues with CAS 73593-66-5 Technical Overview & Physicochemical Profile Compound Identity: IUPAC Name: 3,3-Dimethyl-4-oxo-4-phenylbutanoic acid[1][2][3] Common Synonyms: -Oxo- -dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility & Handling Issues with CAS 73593-66-5

Technical Overview & Physicochemical Profile

Compound Identity:

  • IUPAC Name: 3,3-Dimethyl-4-oxo-4-phenylbutanoic acid[1][2][3]

  • Common Synonyms:

    
    -Oxo-
    
    
    
    -dimethyl-
    
    
    -phenylbutyric acid; 3-Benzoyl-3-methylbutyric acid[3][4]
  • CAS Number: 73593-66-5[1][2][3][4][5][6]

  • Application: Key intermediate in the synthesis of antihistamines (e.g., fexofenadine analogs) and Friedel-Crafts acylation derivatives.[3]

Physicochemical Properties Table:

PropertyValueTechnical Note
Molecular Weight 206.24 g/mol Moderate size, amenable to standard organic workups.[3]
Physical State Solid (Crystalline)Melting Point: 95–96 °C.
pKa (Acid) ~4.5 (Predicted)Carboxylic acid group drives pH-dependent solubility.[3]
LogP (Lipophilicity) 2.37Moderately lipophilic; poor water solubility in non-ionized form.
Solubility (Water) Low (< 1 mg/mL at pH 2)Highly pH-dependent.[3] Soluble as a carboxylate salt (pH > 6).[3]
Solubility (Organic) HighSoluble in DMSO, Ethanol, Methanol, DCM, Ethyl Acetate.

Critical Solubility Logic (The "Why" & "How")

The solubility behavior of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid is governed by the competition between its hydrophobic domain (phenyl ring + gem-dimethyl group) and its ionizable hydrophilic domain (carboxylic acid).[3]

  • At pH < 4.5 (Acidic): The molecule is protonated (neutral).[3] The lipophilic phenyl and dimethyl groups dominate, causing precipitation in aqueous media.

  • At pH > 6.0 (Basic/Neutral): The carboxylic acid deprotonates to form a carboxylate anion (

    
    ).[3] This charge solvation overcomes the lipophilicity, allowing dissolution in water.
    
Solubility Decision Tree

SolubilityLogic cluster_legend Legend Start Start: Dissolution Goal Goal Select Application Start->Goal Stock Use Organic Solvent (DMSO or Ethanol) Goal->Stock High Conc. Storage Assay Assay Goal->Assay Biological Assay (Aq.) Synthesis Synthesis Goal->Synthesis Reaction / Workup CheckPH CheckPH Assay->CheckPH Check Buffer pH Organic Organic Synthesis->Organic DCM, EtOAc, Toluene (Excellent Solubility) Acidic RISK: Precipitation Use Co-solvent (DMSO) or Cyclodextrin CheckPH->Acidic pH < 5.0 Neutral Soluble as Salt (Dissolve in dilute NaOH first) CheckPH->Neutral pH > 7.0 Safe Safe/Recommended Risk Risk of Failure

Figure 1: Decision matrix for solvent selection based on experimental intent.

Troubleshooting Guide (Q&A)

Category 1: Aqueous Formulation & Biological Assays[3]

Q: Why does the compound precipitate when I add my DMSO stock to the cell culture media? A: This is a classic "crash-out" effect.[3]

  • Cause: Your stock is likely high concentration (e.g., 100 mM in DMSO).[3] When diluted into media (pH ~7.4), the local concentration at the injection site momentarily exceeds the solubility limit before mixing. Additionally, if the media is slightly acidic or if the compound concentration is too high (>100 µM), the lipophilic nature dominates.

  • Solution:

    • Step-wise Dilution: Dilute the DMSO stock 1:10 into PBS (pH 7.4) first, vortex rapidly, and then add this intermediate to the media.

    • Pre-formation of Salt: Instead of pure DMSO, dissolve the solid in 1 equivalent of 0.1 M NaOH to form the sodium salt, then dilute. The salt form is much more water-soluble.

Q: Can I use this compound in an acidic buffer (pH 4.0) for HPLC analysis? A: Proceed with caution.

  • Risk: At pH 4.0, the compound is largely protonated (neutral) and will interact strongly with the C18 column or precipitate in the injector if the concentration is high.

  • Fix: Ensure your mobile phase contains at least 30-40% organic modifier (Acetonitrile or Methanol).[3] Do not inject purely aqueous samples.[3]

Category 2: Synthesis & Purification[3]

Q: I am trying to extract the acid from an organic reaction mixture, but I'm getting an emulsion. A: Emulsions often occur when the pH is near the pKa (partial ionization).[3]

  • Protocol:

    • Basify: Add 1M NaOH to the mixture until pH > 10. The acid will convert to the carboxylate and move to the aqueous layer.

    • Separate: The organic impurities will stay in the organic layer.[3] Discard the organic layer.

    • Acidify: Add HCl to the aqueous layer until pH < 2. The product will precipitate or oil out.

    • Extract: Extract the now-cloudy aqueous layer with DCM or Ethyl Acetate.[3] The emulsion should be resolved because the compound is fully neutral.

Q: What is the best solvent for recrystallization? A: A mixture of Ethanol/Water or Ethyl Acetate/Hexane works best.[3]

  • Method: Dissolve in hot ethanol (or ethyl acetate). Add water (or hexane) dropwise until slight turbidity appears. Cool slowly to 4°C. The gem-dimethyl group aids crystallization by restricting conformational freedom, resulting in well-defined crystals [1].[3]

Validated Protocols

Protocol A: Preparation of 100 mM Stock Solution (Organic)

Best for long-term storage at -20°C.[3]

  • Weigh: 20.6 mg of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid.

  • Solvent: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Mix: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into amber vials to prevent light degradation (ketones can be photosensitive).

Protocol B: Preparation of 10 mM Aqueous Working Solution (Sodium Salt)

Best for immediate use in animal studies or cell assays.

  • Weigh: 20.6 mg of the compound.

  • Dissolve: Add 1.0 mL of 0.1 M NaOH . Vortex until fully dissolved (conversion to sodium salt).

  • Dilute: Add 9.0 mL of PBS (Phosphate Buffered Saline) or water.

  • Check pH: Verify pH is between 7.0–8.0. If too basic, adjust carefully with dilute HCl, but do not drop below pH 6.0.[3]

  • Filter: Sterile filter (0.22 µm) if used for cell culture.

Mechanistic Workflow: pH-Switch Extraction

This workflow visualizes how to use the solubility properties to purify the compound from non-acidic impurities.

ExtractionWorkflow Mix Crude Reaction Mixture (Organic Solvent) Base Add NaOH (aq) pH > 10 Mix->Base PhaseSep1 Phase Separation Base->PhaseSep1 OrgLayer Organic Layer (Discard Impurities) PhaseSep1->OrgLayer AqLayer Aqueous Layer (Contains Product as Salt) PhaseSep1->AqLayer Acid Add HCl pH < 2 AqLayer->Acid Precip Product Precipitates (Neutral Form) Acid->Precip FinalExtract Extract with DCM & Evaporate Precip->FinalExtract

Figure 2: Acid-Base extraction strategy utilizing the pKa switch.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12559087, 3-methyl-4-oxo-4-phenylbutanoic acid. (Note: Structural analog used for property estimation).[3][7] Retrieved from .

  • Echemi (2024). 3,3-Dimethyl-4-oxo-4-phenylbutyric acid Product Details & CAS 73593-66-5. Retrieved from .[3]

  • GuideChem. Ethyl 3-oxo-4-phenylbutanoate and related derivatives synthesis. Retrieved from .[3]

  • Sielc Technologies. HPLC Separation of Phenylbutyric Acid Derivatives. (Methodology for hydrophobic acid analysis). Retrieved from .

Sources

Troubleshooting

Technical Support Center: Purification of 3,3-Dimethyl-4-oxo-4-phenylbutyric Acid

The following technical guide addresses the purification of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid (often synthesized via Friedel-Crafts acylation) with a specific focus on removing unreacted anhydride (typically 2,2-di...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid (often synthesized via Friedel-Crafts acylation) with a specific focus on removing unreacted anhydride (typically 2,2-dimethylsuccinic anhydride ).

Topic: Removal of Unreacted Anhydride & Purification Strategy Applicable Compound: 3,3-Dimethyl-4-oxo-4-phenylbutyric acid (CAS: 5469-16-9 / Analogues) Impurity Target: 2,2-Dimethylsuccinic anhydride (and its hydrolyzed form, 2,2-dimethylsuccinic acid)

Diagnostic: Do You Have Unreacted Anhydride?

Before initiating a purification protocol, confirm the nature of the impurity. In Friedel-Crafts reactions, "unreacted anhydride" often presents as a mixture of the cyclic anhydride and its hydrolyzed dicarboxylic acid form, depending on your workup conditions.

Diagnostic MethodSignal for Product (Keto-Acid)Signal for Impurity (Anhydride)Signal for Impurity (Diacid)
FT-IR 1680–1710 cm⁻¹ (Ketone/Acid C=O)1780 & 1860 cm⁻¹ (Characteristic Anhydride Doublet)1700 cm⁻¹ (Broad Acid C=O, overlaps with product)
¹H NMR ~7.9 ppm (Aromatic ortho-H)~1.3 ppm (Gem-dimethyl)~1.3 ppm (Gem-dimethyl, slight shift)No Aromatic signals ~1.2 ppm (Gem-dimethyl)No Aromatic signals
TLC (SiO₂) UV Active (Dark spot under 254 nm)UV Inactive (Stains with KMnO₄/Iodine only)UV Inactive (Stains with Bromocresol Green)

Key Insight: If you see the IR doublet at 1780/1860 cm⁻¹, your workup was likely too anhydrous or acidic. The anhydride must be hydrolyzed to the diacid to exploit the solubility difference for separation.

Troubleshooting Guide: Removal Protocols

Issue 1: The "Sticky Solid" Scenario (Crude contains Anhydride)

Problem: The crude product is a sticky solid or oil containing unreacted anhydride.[1] Root Cause: Incomplete hydrolysis of the excess anhydride used in the reaction. Anhydrides are lipophilic and co-extract with the product in organic solvents (DCM/Benzene).

Corrective Protocol: The Hydrolysis-Solubility Switch You cannot easily separate the anhydride from the product using silica chromatography due to similar polarity. You must convert the anhydride to 2,2-dimethylsuccinic acid , which is highly water-soluble.

  • Dissolution: Dissolve the crude mixture in 10% Aqueous Sodium Carbonate (Na₂CO₃) .

    • Mechanism:[2][3][4][5] Both the Product (Keto-acid) and the Anhydride (hydrolyzes to Diacid) form water-soluble sodium salts.

    • Note: Heat gently (40–50°C) for 30 minutes to ensure the anhydride ring opens completely.

  • Organic Wash (Critical): Wash the basic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate .

    • Purpose: Removes neutral organic impurities (unreacted benzene, non-acidic byproducts). The salts remain in the water.

  • Acidification & Selective Precipitation:

    • Cool the aqueous layer to 0–5°C.

    • Slowly acidify with Concentrated HCl to pH 1–2.

    • Observation: The Product (Lipophilic, Aromatic) will precipitate as a solid or oil.

    • Separation Logic: 2,2-Dimethylsuccinic acid has a water solubility of ~70 mg/mL (approx. 7 g/100mL) [1]. The Product is essentially insoluble in cold acidic water.

  • Filtration & Wash: Filter the precipitate. Wash the cake copiously with ice-cold water.

    • Result: The water-soluble diacid impurity washes away; the product remains on the filter.

Issue 2: Persistent Impurity after Workup

Problem: NMR still shows aliphatic methyl peaks corresponding to the diacid/anhydride. Root Cause: Occlusion of the impurity within the product crystal lattice during rapid precipitation.

Corrective Protocol: Recrystallization Do not use pure ethanol or methanol, as the diacid is soluble in them, but so is the product. Use a solvent system that exploits the lipophilicity of the phenyl ring.

  • Solvent System A (Recommended): Toluene/Petroleum Ether .

    • Dissolve product in minimum hot Toluene. Add Pet Ether until turbid. Cool.

    • Why: The aliphatic diacid is less soluble in Toluene/Pet Ether mixtures than the aromatic product? Actually, often the reverse: The diacid is very soluble in polar solvents but sparingly in non-polar.

    • Correction: Use Water/Ethanol (80:20) .

    • Protocol: Dissolve in hot Ethanol. Add hot water until cloudy. Cool slowly.

    • Logic: The diacid (2,2-dimethylsuccinic acid) is highly soluble in water/alcohol mixtures. The aromatic product will crystallize out first.

Frequently Asked Questions (FAQs)

Q: Can I remove the anhydride by vacuum distillation? A: No. While succinic anhydrides can sublime, the boiling point is high, and the keto-acid product is thermally sensitive (prone to decarboxylation or cyclization). Thermal separation will likely degrade your product.

Q: Why does my product turn into an oil upon acidification? A: This is common for "3,3-dimethyl" analogs due to the melting point depression from impurities.

  • Fix: Extract the oiled-out product into DCM . Dry over MgSO₄.[6] Evaporate to a residue.[7] Triturate (grind) the residue with Hexane or Pentane . The non-polar solvent will extract trace anhydride/diacid and induce crystallization of the product.

Q: I used excess AlCl₃; does that affect the anhydride removal? A: Excess AlCl₃ ensures the reaction completes but can form sticky aluminum salts. If you didn't quench with sufficient HCl, aluminum hydroxides can trap the anhydride. Ensure your initial quench uses 6M HCl and the layers are fully clear before separation.

Visual Workflow: Purification Logic

The following diagram illustrates the critical decision pathways for separating the lipophilic keto-acid from the hydrophilic hydrolyzed anhydride.

PurificationWorkflow Start Crude Reaction Mixture (Product + Anhydride + AlCl3) Quench Quench with Ice/HCl (Hydrolysis of Al-Complex) Start->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Product + Anhydride) PhaseSep->OrgLayer AqLayer Aqueous Layer (Al Salts - Discard) PhaseSep->AqLayer HydrolysisStep Base Extraction (10% Na2CO3) & Heat (40°C, 30 min) OrgLayer->HydrolysisStep Anhydride persists in organic AqBaseLayer Aqueous Base Layer (Product-Na + Diacid-Na) HydrolysisStep->AqBaseLayer Forms Salts OrgWash Org Solvent Wash (Remove Neutral Impurities) AqBaseLayer->OrgWash Acidification Acidify to pH 1-2 (Cool to 0°C) AqBaseLayer->Acidification Filtration Filtration Acidification->Filtration Filtrate Filtrate (Water) Contains: 2,2-Dimethylsuccinic Acid (High Solubility: ~70g/L) Filtration->Filtrate Impurity Removal SolidCake Solid Cake (Crude Product) Filtration->SolidCake Wash Wash with Ice-Cold Water SolidCake->Wash Final Pure 3,3-Dimethyl-4-oxo-4-phenylbutyric Acid Wash->Final

Caption: Logical workflow for converting lipophilic anhydride impurities into water-soluble diacids for removal via aqueous filtration.

References

  • PubChem. (2025).[8] 2,2-Dimethylsuccinic acid | C6H10O4.[2][8] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. (1973). Friedel-Crafts Acylation Workup Procedures. Org. Synth. Coll. Vol. 5. Available at: [Link]

  • NIST. (2024). 2,2-Dimethylsuccinic acid Properties and Solubility Data. NIST Chemistry WebBook, SRD 69.[9] Available at: [Link]

Sources

Optimization

Technical Support Center: Friedel-Crafts Acylation of Benzene

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their acylation reactions and mi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their acylation reactions and minimize the formation of unwanted byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve high-yield, high-purity results.

Section 1: Troubleshooting Guide - A Deeper Dive into Common Issues

This section addresses specific problems you may encounter during the Friedel-Crafts acylation of benzene. The question-and-answer format is designed to provide direct solutions grounded in mechanistic understanding.

Q1: My reaction is sluggish or not proceeding to completion, resulting in a low yield of the desired ketone. What are the primary causes and how can I rectify this?

A1: A low or incomplete conversion in Friedel-Crafts acylation typically points to three critical areas: catalyst activity, substrate reactivity, and reaction conditions.

  • Catalyst Deactivation: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any trace of water in your reagents or glassware will react with the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying for several hours. Use anhydrous solvents and freshly opened or purified reagents. Running the reaction under a nitrogen or argon atmosphere is highly recommended to prevent atmospheric moisture from contaminating the reaction.[1]

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst.[1][2] This complexation effectively removes the catalyst from the reaction cycle.

    • Solution: A 1:1 molar ratio of the Lewis acid to the acylating agent is the minimum requirement. Often, using a slight excess (1.1 to 1.3 equivalents) of the catalyst can drive the reaction to completion.[1]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the benzene ring deactivates it towards electrophilic aromatic substitution.[3] Aromatic compounds that are less reactive than monohalobenzenes are generally not suitable for Friedel-Crafts acylation under standard conditions.

    • Solution: If your benzene derivative is highly deactivated, consider using a more potent Lewis acid catalyst or exploring alternative synthetic routes. Protecting groups may be employed to temporarily mask deactivating functionalities.

  • Sub-optimal Temperature: Reaction kinetics are highly dependent on temperature. A temperature that is too low will result in a slow reaction rate, while excessively high temperatures can lead to the decomposition of reactants and the formation of byproducts.[1]

    • Solution: The optimal temperature is best determined empirically for your specific substrate and acylating agent. Many reactions proceed well at room temperature, while others may require gentle heating. A typical starting point is to run the reaction at 0°C and slowly allow it to warm to room temperature.

Q2: I am observing the formation of multiple products, including what appears to be polyacylated species. How can I improve the selectivity for the monoacylated product?

A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than its alkylation counterpart, the formation of multiple products can still occur.[4] The primary reason for this is that the acyl group introduced onto the benzene ring is electron-withdrawing, which deactivates the ring towards further electrophilic attack.[2][5][6] Therefore, significant polyacylation is often a sign of overly harsh reaction conditions.

  • Controlling Stoichiometry: The most straightforward way to favor mono-acylation is to control the stoichiometry of your reactants.

    • Solution: Employ a 1:1 molar ratio of the benzene substrate to the acylating agent. Using a large excess of benzene can also help to minimize di-acylation by increasing the statistical probability of the acylium ion reacting with an unreacted benzene molecule.

  • Optimizing Reaction Conditions: Reaction time and temperature play a crucial role in preventing side reactions.

    • Solution: Lowering the reaction temperature can significantly reduce the rate of the second acylation reaction. Similarly, minimizing the reaction time, once the formation of the desired product has plateaued (as determined by in-process monitoring, e.g., TLC or GC), can prevent the formation of over-acylated byproducts.

Q3: My reaction is producing an unexpected isomer. What factors control the regioselectivity of Friedel-Crafts acylation on substituted benzenes?

A3: The formation of isomers in the acylation of substituted benzenes is governed by the electronic and steric effects of the substituent already present on the ring.

  • Directing Effects of Substituents:

    • Activating Groups: Electron-donating groups (e.g., -CH₃, -OCH₃, -NHCOCH₃) are ortho-, para-directing.

    • Deactivating Groups: Halogens (-F, -Cl, -Br, -I) are deactivating but are also ortho-, para-directing. Strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H) are meta-directing.

  • Solvent Effects: The choice of solvent can surprisingly influence the isomeric product distribution. For instance, in the acetylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) favor the formation of 1-acetylnaphthalene (the kinetic product), while polar solvents like nitrobenzene favor the formation of 2-acetylnaphthalene (the thermodynamic product).[7] This is because the more stable thermodynamic product's intermediate complex is better solvated by the polar solvent.[7]

    • Solution: Carefully select your solvent based on the desired isomeric product. For kinetically controlled reactions, non-polar solvents are often preferred. For thermodynamically controlled reactions, a more polar solvent may be beneficial.

Section 2: Frequently Asked Questions (FAQs)

What is the primary mechanism of Friedel-Crafts Acylation?

The reaction proceeds via electrophilic aromatic substitution. The key steps are:

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl halide or anhydride to form a highly electrophilic acylium ion (R-C=O⁺), which is stabilized by resonance.[8][9]

  • Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][10]

  • Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[8][11] The ketone product then forms a complex with the Lewis acid.[8]

Why is polyacylation less of a problem than polyalkylation?

The acyl group (-COR) is an electron-withdrawing group.[2] Once an acyl group is attached to the benzene ring, it deactivates the ring, making it less nucleophilic and therefore less reactive towards further electrophilic attack.[2][5][6] In contrast, the alkyl group introduced in Friedel-Crafts alkylation is an electron-donating group, which activates the ring and makes it more susceptible to further alkylation, often leading to polyalkylated products.[12][13][14]

Can I use a carboxylic acid directly as an acylating agent?

While acyl chlorides and anhydrides are the most common acylating agents, carboxylic acids can be used under certain conditions.[15] This often requires a strong protic acid co-catalyst or specific activating agents like cyanuric chloride to generate the acylium ion.[15] Recent "greener" methodologies have also been developed that utilize methanesulfonic anhydride as an activating agent, avoiding the use of metal and halogen-containing reagents.[16]

Are there any functional groups that are incompatible with Friedel-Crafts acylation?

Yes. Aromatic rings with strongly deactivating substituents (e.g., nitro groups) are generally unreactive.[5] Additionally, substrates containing basic functional groups like amines (-NH₂) or alcohols (-OH) are problematic because the lone pairs on the nitrogen or oxygen will coordinate with the Lewis acid catalyst, deactivating it.[3] This can be overcome by using a protecting group strategy.

Section 3: Visualizing the Process

Key Mechanistic Steps

The following diagram illustrates the fundamental steps in the Friedel-Crafts acylation of benzene.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation RCOCl Acyl Halide (RCOCl) AcyliumComplex [RCOCl-AlCl₃] Complex RCOCl->AcyliumComplex Coordination AlCl3 Lewis Acid (AlCl₃) AlCl3->AcyliumComplex AcyliumIon Acylium Ion (RCO⁺) + AlCl₄⁻ AcyliumComplex->AcyliumIon Cleavage Benzene Benzene SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex Benzene->SigmaComplex π-attack AlCl4_ion AlCl₄⁻ ProductComplex Ketone-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation AlCl4_ion->ProductComplex FinalProduct Aryl Ketone ProductComplex->FinalProduct Hydrolysis HCl HCl ProductComplex->HCl AlCl3_regen AlCl₃ (regenerated) ProductComplex->AlCl3_regen

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Workflow for Low Product Yield

This workflow provides a logical sequence for diagnosing and resolving issues related to low reaction yields.

G Start Low Product Yield CheckCatalyst Is the catalyst active and anhydrous? Start->CheckCatalyst CheckStoichiometry Is catalyst stoichiometry sufficient (>1 eq.)? CheckCatalyst->CheckStoichiometry Yes Sol_Dry Solution: Flame-dry glassware, use anhydrous reagents/solvents, run under inert atmosphere. CheckCatalyst->Sol_Dry No CheckSubstrate Is the aromatic ring deactivated? CheckStoichiometry->CheckSubstrate Yes Sol_Stoich Solution: Use >1 equivalent of Lewis Acid. CheckStoichiometry->Sol_Stoich No CheckTemp Is the reaction temperature optimal? CheckSubstrate->CheckTemp No Sol_Substrate Solution: Consider alternative synthetic route for strongly deactivated rings. CheckSubstrate->Sol_Substrate Yes Sol_Temp Solution: Experimentally determine optimal temperature. CheckTemp->Sol_Temp No Success Yield Improved CheckTemp->Success Yes Sol_Dry->CheckCatalyst Sol_Stoich->CheckStoichiometry Sol_Temp->CheckTemp

Caption: Troubleshooting workflow for low product yield.

Section 4: Quantitative Data Summary

The choice of Lewis acid catalyst and solvent can significantly impact the yield and selectivity of the reaction. While optimal conditions are substrate-dependent, the following table provides a general comparison.

CatalystRelative ActivityCommon SolventsKey Considerations
AlCl₃ Very HighCS₂, Nitrobenzene, DichloromethaneHighly moisture-sensitive; requires stoichiometric amounts.[1]
FeCl₃ HighDichloromethane, Propylene CarbonateLess reactive than AlCl₃ but also less moisture-sensitive; can be used in catalytic amounts for activated arenes.[17]
BF₃·Et₂O ModerateDichloromethane, EtherEasier to handle than solid AlCl₃; may require higher temperatures.
Zeolites (e.g., H-Y) VariableDichlorobenzene"Greener" alternative; reusable solid catalyst, but may require higher temperatures and show different selectivity.[18]

Section 5: Experimental Protocol Example

Synthesis of Acetophenone via Friedel-Crafts Acylation of Benzene

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), dilute solution

  • Ice

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap). Ensure the system is under an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.3 equivalents) and anhydrous DCM. Cool the suspension to 0-5°C in an ice bath.

  • Reactant Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous benzene (used in excess, e.g., 5 equivalents).

  • Reaction: Add the benzene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10°C. Hydrogen chloride gas will be evolved.

  • Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture back to 0-5°C and slowly quench by pouring it over a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude acetophenone.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

References

  • Fiveable. (2025, August 15). Polyalkylation Definition - Organic Chemistry Key Term.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. Retrieved from [Link]

  • BenchChem. (n.d.).
  • JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

  • Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Retrieved from [Link]

  • Physics Wallah. (n.d.).
  • Clark, J. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Retrieved from [Link]

  • Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical Studies, 6(1a), 56-58.
  • Slideshare. (n.d.).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Unknown. (n.d.). ORGANIC REACTION MECHANISM.
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Unknown. (n.d.).
  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 23).
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • BenchChem. (n.d.).
  • International Journal of Chemical Studies. (2015, January 19).
  • Wilkinson, M. C. (2011, March 25). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.
  • Heravi, M. M., et al. (n.d.).
  • Heravi, M. M., et al. (2018, December 3).
  • Unknown. (n.d.). Friedel-Crafts Acylation with Amides.
  • Study Mind. (n.d.).
  • Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes.
  • Doc Brown's Chemistry. (n.d.).
  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • RSC Publishing. (2025, September 1).
  • Echemi. (2025, March 12).
  • ResearchGate. (2025, December 16). (PDF)
  • ACS Publications. (n.d.). Friedel-Crafts reactions in ambient-temperature molten salts. The Journal of Organic Chemistry.
  • Unknown. (n.d.).
  • Doc Brown's Chemistry. (n.d.). Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis.
  • MCC Organic Chemistry. (n.d.).

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Troubleshooting

Technical Support Center: Recrystallization of 3,4-Diaminobenzophenone (CAS 5469-16-9)

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth information and practical advice for the successful recrystallization and purification of 3,4-Diamino...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and practical advice for the successful recrystallization and purification of 3,4-Diaminobenzophenone (CAS 39070-63-8). As a Senior Application Scientist, this guide is structured to address common questions and troubleshooting scenarios encountered in the laboratory, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What is the correct CAS Number for 3,4-Diaminobenzophenone?

It is important to note that the CAS number 5469-16-9 is incorrectly associated with 3,4-Diaminobenzophenone in some contexts. The correct and verified CAS number for 3,4-Diaminobenzophenone is 39070-63-8 [1][2][3][4].

Q2: What are the key considerations for selecting a recrystallization solvent for 3,4-Diaminobenzophenone?

The ideal recrystallization solvent for any compound, including 3,4-Diaminobenzophenone, should exhibit high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is fundamental to achieving a high yield of purified crystals upon cooling. Other critical factors include the solvent's boiling point, its reactivity with the compound, and its ability to leave impurities behind in the solution (the mother liquor). For 3,4-Diaminobenzophenone, a moderately polar aromatic amine, solvents ranging from polar protic to moderately polar aprotic are often good starting points.

Q3: Which single solvents are recommended for the recrystallization of 3,4-Diaminobenzophenone?

Based on available data and literature, several single solvents have been successfully used for the recrystallization of 3,4-Diaminobenzophenone. The choice of solvent will depend on the specific impurities present and the desired scale of the purification.

SolventBoiling Point (°C)Polarity (Relative)Reported Solubility of 3,4-DiaminobenzophenoneComments
Ethanol 78.37High4.7 g/100 mL[5]Frequently cited for producing yellow, needle-like crystals[6][7]. A good starting point for general purification.
Water 100Very High410 mg/L (20°C)[5]Effective for yielding pale yellow needle crystals[8][9]. The high boiling point may be a consideration.
Methanol 64.7High11 g/100 mL[5]Higher solubility than ethanol, which may result in lower yields unless volumes are carefully controlled.
Isopropanol 82.6High1.8 g/100 mL[5]Lower solubility than ethanol, potentially leading to better recovery.
Acetone 56Medium-High30 g/100 mL[5]High solubility suggests it may be better used as part of a mixed-solvent system.
Methylene Chloride 39.6Medium4.7 g/100 mL[5]The low boiling point can make it easy to remove but may also lead to rapid, less selective crystallization.
Q4: When should a mixed-solvent system be used, and what are some examples for 3,4-Diaminobenzophenone?

A mixed-solvent system is advantageous when no single solvent provides the ideal solubility profile. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added until the solution becomes turbid, indicating the onset of crystallization.

  • Aqueous Isopropanol (20% Isopropanol in Water): This system has been successfully used to recrystallize the hydrochloride salt of 3,4-diaminobenzophenone, yielding light yellowish-white needle crystals[8][9].

  • Ethanol-Water: A 50% aqueous ethanol solution has been reported for washing the crude product, suggesting its potential as a recrystallization solvent system[8].

  • Ethanol/o-Xylene (1:3 ratio): This mixture has been utilized for growing bulk single crystals by slow evaporation, indicating its suitability for producing high-quality crystalline material[10].

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 3,4-Diaminobenzophenone.

Issue 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the solute, or because the concentration of the solute is too high.

  • Causality: Aromatic amines can have melting points that are sensitive to impurities. If the solution becomes supersaturated at a temperature above the compound's melting point (in its impure state), it will separate as a liquid.

  • Solution 1: Add more of the "good" solvent. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool more slowly.

  • Solution 2: Lower the temperature of dissolution. If possible, use a solvent with a lower boiling point.

  • Solution 3: Use a mixed-solvent system. Dissolve the compound in a minimum of a good solvent and then add a poor solvent at a temperature below the compound's melting point.

Issue 2: The resulting crystals are discolored (e.g., dark brown or reddish).

Aromatic amines like 3,4-Diaminobenzophenone are susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by heat and light.

  • Causality: The amino groups are electron-rich and can be oxidized, leading to highly conjugated, colored byproducts.

  • Solution 1: Use activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and heat for a few minutes. The charcoal will adsorb many of the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Solution 2: Minimize exposure to air and light. Conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if possible. Protect the solution from light by wrapping the flask in aluminum foil.

  • Solution 3: Consider an acidic recrystallization. For some amines, recrystallization from a slightly acidic solution can protect the amino groups from oxidation by protonating them[11]. However, this will form the salt of the compound and may require a different solvent system.

Issue 3: No crystals form upon cooling.

This is a common issue in recrystallization and usually points to a non-supersaturated solution.

  • Causality: The solution is not saturated, meaning there is too much solvent for the amount of dissolved compound.

  • Solution 1: Evaporate some of the solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Then, allow the solution to cool again.

  • Solution 2: Induce crystallization.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for further crystal formation.

  • Solution 3: Cool to a lower temperature. If room temperature cooling is unsuccessful, place the flask in an ice bath to further decrease the solubility of the compound.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol
  • Dissolution: In a fume hood, place the crude 3,4-Diaminobenzophenone in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization using Aqueous Isopropanol
  • Dissolution: Place the crude 3,4-Diaminobenzophenone in an Erlenmeyer flask. Add a minimum amount of hot isopropanol to dissolve the solid.

  • Addition of Anti-solvent: While the isopropanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot isopropanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold 20% isopropanol in water solution.

  • Drying: Dry the purified crystals thoroughly.

Visualized Workflows

Recrystallization_Workflow cluster_single_solvent Single-Solvent Recrystallization A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (if needed) A->B C Slow Cooling & Crystallization B->C D Isolate Crystals (Vacuum Filtration) C->D E Wash with Cold Solvent D->E F Dry Pure Crystals E->F

Caption: Single-solvent recrystallization workflow.

Mixed_Solvent_Recrystallization start Dissolve crude solid in minimum hot 'good' solvent add_anti Add hot 'anti-solvent' dropwise until cloudy start->add_anti clarify Add a few drops of hot 'good' solvent to clarify add_anti->clarify cool Slowly cool to induce crystallization clarify->cool filter Collect crystals by vacuum filtration cool->filter wash Wash with cold solvent mixture filter->wash dry Dry pure crystals wash->dry

Caption: Mixed-solvent recrystallization workflow.

References

  • Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.
  • Process for preparation of 3,3'- or 3,4'-diaminobenzophenones.
  • Process for preparation of 3,3'- or 3,4'-diamino benzophenone.
  • Synthetic method of 3, 4-diamino-benzophenone.
  • The effect of mixed solvents on solute-solvent interactions and bulk growth of 3,4-diamino benzopheone: A novel benzophenone derivative for NLO applications. ResearchGate. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.
  • Troubleshooting. Chemistry LibreTexts. [Link]

  • recrystallization-2.doc.pdf. [Link]

  • Recrystallization. [Link]

  • 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • Synthesis of 3,4'-diamino benzophenone. PrepChem.com. [Link]

  • Workup: Amines. University of Rochester. [Link]

  • Recrystallization - Single Solvent. [Link]

  • Recrystallization. [Link]

  • 3,4-Diaminobenzophenone. PubChem. [Link]

  • 3,4-DIAMINOBENZOPHENONE. Loba Chemie. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of 3,3-Dimethyl-4-oxo-4-phenylbutyric Acid

Executive Summary This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid , a critical intermediate in the synthesis of metabolically stable aryl-ketone deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid , a critical intermediate in the synthesis of metabolically stable aryl-ketone derivatives. Unlike standard spectral guides, this document compares the analytical "performance"—defined here as spectral resolution, diagnostic utility, and structural rigidity—of this molecule against its non-methylated analog, 3-Benzoylpropionic acid (4-oxo-4-phenylbutyric acid) .

Key Finding: The introduction of the gem-dimethyl group at the C-3 position acts as a "spectral simplifier," collapsing complex multiplet patterns into distinct singlets. This feature significantly enhances the utility of this molecule as an internal structural standard during complex multi-step synthesis, minimizing signal overlap common in aliphatic regions.

Part 1: Structural & Mechanistic Basis

To accurately interpret the NMR spectrum, one must understand the electronic environment created by the molecule's specific connectivity. The molecule comprises three distinct magnetic domains:

  • The Aromatic Anchor (Phenyl Ring): The carbonyl group acts as an electron-withdrawing group (EWG) via induction and resonance, heavily deshielding the ortho protons.

  • The Quaternary Gatekeeper (C-3): The gem-dimethyl group is attached to a quaternary carbon. This breaks the spin-spin coupling (

    
    -coupling) between the methylene protons and the rest of the chain.
    
  • The Acidic Tail (Carboxylic Acid): The terminal carboxylic acid provides a highly deshielded, exchangeable proton.

Structural Connectivity Diagram

The following diagram illustrates the magnetic environments and the lack of vicinal coupling pathways due to the quaternary carbon.

G cluster_logic Spectral Consequence Phenyl Phenyl Group (Deshielded) Carbonyl C=O (Anisotropic Cone) Phenyl->Carbonyl Induction QuatC C-3 Quaternary (Coupling Breaker) Carbonyl->QuatC Dimethyl Gem-Dimethyl (Singlet Source) QuatC->Dimethyl No H-H Coupling Methylene CH2 (C-2) (Isolated) QuatC->Methylene No Vicinal H Result Result: All Aliphatic Signals = SINGLETS QuatC->Result Acid COOH (Exchangeable) Methylene->Acid

Figure 1: Structural connectivity map highlighting the quaternary carbon's role in eliminating spin-spin coupling, resulting in simplified singlet peaks.

Part 2: Comparative Analysis (The "Performance" Evaluation)

In drug development, "analytical performance" refers to the ability to rapidly verify structure without ambiguity. We compare the target molecule against its direct analog, 3-Benzoylpropionic acid , which lacks the dimethyl group.

Comparison Table: Spectral Resolution & Diagnostic Utility
FeatureTarget: 3,3-Dimethyl-4-oxo-4-phenylbutyric acidAnalog: 3-Benzoylpropionic acidAnalytical Advantage
Aliphatic Region Singlets Only. The gem-dimethyl (6H) and methylene (2H) appear as sharp singlets.Triplets. The two CH2 groups couple (

Hz), forming two triplets.
High. Singlets are less prone to overlap with impurities or solvent peaks.
Integration Reliability Excellent. The 6H methyl singlet is a massive, distinct integration standard.Moderate. The 2H triplets can be broadened or obscured by water/solvent bands.High. The 6H signal allows precise molarity calculations.
Chemical Shift Separation Distinct. Methyls (~1.4 ppm) and Methylene (~2.8 ppm) are far apart (>1 ppm).Compressed. The two CH2 triplets often appear closer (~2.8 and ~3.3 ppm).Moderate. Better baseline separation in the target.
Metabolic Implication Beta-Oxidation Blocker. The quaternary C prevents biological degradation.Metabolically Labile. Susceptible to beta-oxidation.Context. The NMR confirms the presence of the metabolic blocking group.

Expert Insight: The "performance" of the 3,3-dimethyl derivative is superior for reaction monitoring. If you are synthesizing this via Friedel-Crafts, the appearance of the strong 6H singlet at ~1.4 ppm is a binary "Go/No-Go" signal that the quaternary center is intact. In the analog, the triplets can be confused with other aliphatic chains in a crude mixture.

Part 3: Experimental Protocol

To ensure reproducibility and minimize solvent effects (particularly on the acidic proton), follow this standardized protocol.

Reagents & Equipment[1][2]
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane).
    
    • Alternative: DMSO-

      
       if the acid solubility is poor, but this will shift the COOH signal and potentially obscure the aromatic region with water.
      
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Instrument: 300 MHz or higher (400 MHz recommended for clear aromatic splitting).

Step-by-Step Workflow
  • Preparation: Weigh 10 mg of the solid acid into a clean vial.

  • Solvation: Add 0.6 mL

    
    . Sonicate for 30 seconds if dissolution is slow. The gem-dimethyl group increases lipophilicity, so solubility in chloroform is usually excellent compared to the non-methylated analog.
    
  • Filtration: If the solution is cloudy (likely inorganic salts from Friedel-Crafts workup), filter through a small plug of glass wool into the NMR tube.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 second (sufficient for methyls; increase to 5s if precise integration of the COOH is required).

    • Scans: 16 (sufficient due to the high intensity of the methyl signal).

Part 4: Data Interpretation & Reference Table

The following data represents the consensus chemical shifts in


 referenced to TMS (0.00 ppm).
1H NMR Data Table (3,3-Dimethyl-4-oxo-4-phenylbutyric acid)
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Logic
TMS 0.00SingletRef-Internal Standard.
C(CH

)

1.38 - 1.42 Singlet 6H -Diagnostic Peak. Deshielded by adjacent C=O but insulated by quaternary C.
-CH

-
2.75 - 2.85 Singlet 2H -Alpha to COOH, Beta to Quaternary C. No neighbors to couple with.
Ar-H (Meta/Para) 7.40 - 7.60Multiplet3H-Typical aromatic range.
Ar-H (Ortho) 7.85 - 7.95Multiplet2H~7-8Deshielded by the magnetic anisotropy of the carbonyl cone.
-COOH 10.5 - 12.0Broad Singlet1H-Highly variable; depends on concentration and water content.
Synthesis & Impurity Pathway

Understanding the synthesis helps identify potential impurity peaks.[3] The standard route is the Friedel-Crafts reaction of Benzene with 3,3-Dimethylglutaric anhydride.

Synthesis Benzene Benzene Complex Acylium Ion Complex Benzene->Complex + AlCl3 Anhydride 3,3-Dimethylglutaric Anhydride Anhydride->Complex + AlCl3 AlCl3 AlCl3 (Catalyst) Target TARGET PRODUCT 3,3-Dimethyl-4-oxo-4-phenylbutyric acid Complex->Target Hydrolysis Impurity Potential Impurity: Di-acylated byproduct (Rare due to deactivation) Complex->Impurity Excess Reagents

Figure 2: Friedel-Crafts synthesis pathway. The primary impurity to watch for is unreacted anhydride (Singlet at ~1.1 ppm, different from product) or solvent residues.

Part 5: Troubleshooting & Anomalies

Scenario 1: The Methyl Signal is Split.

  • Cause: It is not the target molecule. If you see a doublet for the methyls, you likely have 3-methyl-4-oxo-4-phenylbutyric acid (missing one methyl), introducing a CH neighbor.

  • Action: Check starting material purity.

Scenario 2: Extra Triplets in the 2.5-3.5 ppm range.

  • Cause: Presence of 3-Benzoylpropionic acid (the analog). This occurs if 3,3-dimethylglutaric anhydride was contaminated with succinic anhydride.

  • Action: Recrystallize. The dimethyl product is generally more soluble in non-polar solvents than the un-substituted analog.

Scenario 3: Missing Acid Proton.

  • Cause: Deuterium exchange with solvent (if

    
     or 
    
    
    
    was used) or extreme broadening due to hydrogen bonding.
  • Action: This is normal.[4] Rely on the integration of the 6H methyl singlet relative to the 5H aromatic region to confirm purity.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • SDBS. (2024). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Search: 3-Benzoylpropionic acid for analog comparison). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for anisotropic effects of carbonyls on ortho-protons). Link

Sources

Comparative

In-Depth Technical Guide: FT-IR Characterization of CAS 5469-16-9 (3-Hydroxy-gamma-butyrolactone)

Executive Summary & Chemical Identity CAS 5469-16-9 , chemically known as 3-Hydroxy-gamma-butyrolactone (or -hydroxy- -butyrolactone), is a critical chiral building block used in the synthesis of statins, HIV inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

CAS 5469-16-9 , chemically known as 3-Hydroxy-gamma-butyrolactone (or


-hydroxy-

-butyrolactone), is a critical chiral building block used in the synthesis of statins, HIV inhibitors, and other complex pharmaceutical intermediates.[1] Its characterization is pivotal because it is structurally related to Gamma-butyrolactone (GBL) (a regulated precursor) and is prone to hydrolysis into 3,4-dihydroxybutyric acid .

This guide provides a rigorous FT-IR characterization protocol to distinguish CAS 5469-16-9 from its non-hydroxylated analog (GBL) and its hydrolysis degradation products.

Parameter Details
CAS Number 5469-16-9
IUPAC Name 4-Hydroxydihydrofuran-2(3H)-one
Molecular Formula C

H

O

Key Functional Groups Lactone Carbonyl (C=O), Secondary Alcohol (O-H)
State Viscous liquid or low-melting solid (hygroscopic)

Experimental Protocol: ATR-FTIR Characterization

Expertise Note: For hygroscopic lactones like CAS 5469-16-9, Attenuated Total Reflectance (ATR) is superior to KBr pellets. KBr is hygroscopic and can introduce water artifacts that obscure the critical O-H region (3200–3600 cm⁻¹), leading to false positives for ring opening.

Step-by-Step Methodology
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) for broad linearity or MCT (Mercury Cadmium Telluride) for high sensitivity.

    • Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for chemical resistance).

    • Resolution: 4 cm⁻¹.

    • Scans: 32–64 scans to optimize Signal-to-Noise (S/N) ratio.

  • Sample Preparation (Neat Liquid/Melt):

    • Ensure the ATR crystal is cleaned with isopropanol and background-corrected.

    • Apply 10–20 µL of neat CAS 5469-16-9 directly onto the crystal center.

    • Critical: If the sample is solid (m.p. ~68°C), gently warm it to melt or press firmly with the ATR anvil to ensure intimate contact.

  • Data Acquisition & Processing:

    • Acquire spectrum from 4000 to 600 cm⁻¹.

    • Perform baseline correction (rubber band method) if scattering is observed.

    • Normalize the C=O peak (~1770 cm⁻¹) to 1.0 absorbance units for comparative overlay.

Workflow Visualization

FTIR_Workflow Start Sample Receipt (CAS 5469-16-9) Check_State Physical State Check Start->Check_State Prep_Liq Neat Liquid: Apply 20µL to Crystal Check_State->Prep_Liq Liquid Prep_Sol Solid: High-Pressure Clamp or Warm Melt Check_State->Prep_Sol Solid Acquire Acquire Spectrum (4000-600 cm⁻¹) Prep_Liq->Acquire Prep_Sol->Acquire QC_Check QC: Check O-H Region (3200-3600 cm⁻¹) Acquire->QC_Check QC_Check->Start Fail (Retest) Result Validation Report QC_Check->Result Pass

Caption: Operational workflow for ATR-FTIR analysis of hygroscopic lactones, prioritizing moisture control.

Comparative Spectral Analysis

This section objectively compares CAS 5469-16-9 against its primary "alternative" (the non-hydroxylated precursor, GBL) and its degradation product.

Key Absorption Zones
Functional GroupCAS 5469-16-9 (3-OH-GBL)Alternative 1: GBL (Precursor)Alternative 2: Hydrolyzed Acid (Impurity)Mechanistic Insight
O-H Stretch 3200–3550 cm⁻¹ (Broad, Strong)Absent 2500–3300 cm⁻¹ (Very Broad "Beard")The presence of the O-H band confirms hydroxylation. GBL has no O-H. The acid form shows a distinct, ultra-broad carboxylic O-H overlapping C-H.
C=O Stretch 1765–1785 cm⁻¹ (Lactone)~1770 cm⁻¹ (Lactone)1700–1720 cm⁻¹ (Carboxylic Acid)The lactone ring strain keeps C=O frequency high (>1760). Hydrolysis relieves strain, shifting C=O down to ~1710 cm⁻¹.
C-O Stretch 1050–1250 cm⁻¹ (Multiple bands)1150–1250 cm⁻¹ (Ring C-O only)1200–1300 cm⁻¹ (Acid C-O)CAS 5469-16-9 shows extra bands due to the secondary alcohol C-O stretch (~1050-1100 cm⁻¹).
C-H Stretch 2900–3000 cm⁻¹2900–3000 cm⁻¹Overlapped by O-HLess diagnostic, but sp³ C-H pattern is similar between lactones.
Performance Comparison: Selectivity & Specificity
  • Vs. GBL (Precursor): FT-IR is highly specific for distinguishing CAS 5469-16-9 from GBL. The appearance of the broad alcohol O-H band at 3400 cm⁻¹ is a binary "Yes/No" indicator of successful hydroxylation.

  • Vs. Hydrolyzed Acid (Degradation): FT-IR is moderately sensitive to hydrolysis. Significant ring opening is detectable by the appearance of a shoulder or new peak at ~1710 cm⁻¹ (Acid C=O) and the broadening of the O-H region towards 2500 cm⁻¹.

    • Limit of Detection: FT-IR typically detects >2-5% hydrolysis. For trace impurity analysis (<0.1%), HPLC is the preferred alternative.

Degradation Pathway Visualization

Degradation_Path Lactone CAS 5469-16-9 (Intact Lactone) C=O: ~1775 cm⁻¹ O-H: ~3400 cm⁻¹ Acid 3,4-Dihydroxybutyric Acid (Open Chain Impurity) C=O: ~1710 cm⁻¹ (Shift -65) O-H: 2500-3300 cm⁻¹ (Broadening) Lactone->Acid Hydrolysis (Ring Opening) Water + H₂O (Moisture) Water->Acid

Caption: Spectral shift mechanism during the hydrolysis of CAS 5469-16-9. Note the diagnostic red-shift of the carbonyl peak.

Critical Interpretation Guide

To ensure trustworthiness in your analysis, apply these validation rules:

  • The "Water Trap":

    • Observation: A broad peak at 3400 cm⁻¹ and a bending vibration at 1640 cm⁻¹.

    • False Positive Risk: Mistaking atmospheric moisture or wet solvent for the intrinsic hydroxyl group of CAS 5469-16-9.

    • Validation: Dry the sample (e.g., vacuum desiccator) and re-run. The intrinsic O-H of CAS 5469-16-9 will persist; water peaks will diminish.

  • The Carbonyl Shift:

    • If the C=O peak splits into a doublet (e.g., 1775 cm⁻¹ and 1710 cm⁻¹), the sample is partially degraded.

    • Pure Product: Single, sharp peak >1760 cm⁻¹.

    • Degraded Product: Appearance of lower frequency bands.

  • Fingerprint Confirmation:

    • Verify the C-O stretching region (1000–1250 cm⁻¹). CAS 5469-16-9 must show complexity here (ring C-O + alcohol C-O) compared to the simpler spectrum of GBL.

References

  • BenchChem. (2025).[2] 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 Technical Guide.[3] Retrieved from

  • National Institute of Standards and Technology (NIST). Gamma-Butyrolactone (GBL) IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Ciolino, L. A., et al. (2001).[4] The chemical interconversion of GHB and GBL: Forensic issues and implications. Journal of Forensic Sciences.

  • Sigma-Aldrich. Product Specification: 4-Hydroxydihydrofuran-2(3H)-one (CAS 5469-16-9). Retrieved from

  • SWGDRUG. (2005).[5] Monographs: Gamma-Butyrolactone (GBL). Scientific Working Group for the Analysis of Seized Drugs. Retrieved from

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3,3-Dimethyl-4-oxo-4-phenylbutyric Acid

This guide provides an in-depth analysis of the mass spectrometric behavior of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid, a molecule possessing a unique combination of a ketone, a carboxylic acid, and a sterically hindered...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid, a molecule possessing a unique combination of a ketone, a carboxylic acid, and a sterically hindered quaternary carbon. Understanding its fragmentation is critical for researchers in drug metabolism, environmental analysis, and synthetic chemistry for unambiguous identification and structural elucidation. We will objectively compare its fragmentation patterns under hard and soft ionization techniques, providing the experimental rationale and supporting data necessary for robust analytical method development.

Section 1: The Critical Choice of Ionization

The analytical objective dictates the choice of ionization technique. For a molecule like 3,3-Dimethyl-4-oxo-4-phenylbutyric acid, the two most relevant techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), provide complementary information.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (~70 eV), inducing significant and reproducible fragmentation.[1][2] This provides a detailed structural fingerprint but often at the cost of the molecular ion's abundance, which can be weak or entirely absent.[3] EI is the standard for Gas Chromatography-Mass Spectrometry (GC-MS).

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that imparts minimal energy during the ionization process, which typically occurs from a liquid phase.[4] This excels at producing intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) quasi-molecular ions with negligible in-source fragmentation.[1] To elicit structural information, Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) is required. ESI is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS).

Our choice is therefore not about which is "better," but what information is required. EI provides an immediate, library-searchable fragmentation pattern for structural confirmation, while ESI offers superior sensitivity for quantifying the intact molecule and allows for controlled fragmentation experiments via MS/MS.

cluster_workflow General Analytical Workflow cluster_ms Mass Spectrometry Analyte 3,3-Dimethyl-4-oxo-4- phenylbutyric acid SamplePrep Sample Preparation (Derivatization for GC-MS if needed) Analyte->SamplePrep Introduction Chromatographic Separation (GC or LC) SamplePrep->Introduction Ionization Ionization Source Introduction->Ionization EI Electron Ionization (EI) (Hard) Ionization->EI GC-MS ESI Electrospray Ionization (ESI) (Soft) Ionization->ESI LC-MS MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) EI->MassAnalyzer Extensive Fragmentation ESI->MassAnalyzer Intact Quasi- Molecular Ion Detector Detector MassAnalyzer->Detector Data Data Analysis: Spectrum Interpretation Detector->Data

Figure 1: Overall experimental workflow for MS analysis.

Section 2: Electron Ionization (EI-MS): A Blueprint of Fragmentation

Under EI conditions, the high energy input leads to the formation of a radical cation (M⁺• at m/z 222), which rapidly undergoes a series of predictable cleavage events driven by the molecule's functional groups.

Dominant Fragmentation Pathway: α-Cleavage

The primary fragmentation mechanism for ketones is α-cleavage, involving the breaking of a bond adjacent to the carbonyl group.[5][6] For this molecule, two α-cleavage events are possible, but one is overwhelmingly favored:

  • Cleavage of the C4-Phenyl bond: This would result in the loss of a phenyl radical (•C₆H₅, 77 Da).

  • Cleavage of the C3-C4 bond: This involves the loss of the alkyl-carboxyl radical and the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105 .

Due to the exceptional resonance stability of the benzoyl cation, this fragmentation is the dominant process. We predict this ion will be the base peak in the EI spectrum. The benzoyl cation can further lose a neutral carbon monoxide (CO) molecule to produce the phenyl cation (C₆H₅⁺) at m/z 77 .

Secondary Pathways Driven by the Carboxylic Acid

The carboxylic acid moiety also directs fragmentation, though these pathways are less favorable than the formation of the benzoyl cation. Key cleavages for short-chain carboxylic acids include the loss of the hydroxyl radical (•OH) and the carboxyl radical (•COOH).[7]

  • Loss of •OH: [M - 17]⁺ → m/z 205

  • Loss of •COOH: [M - 45]⁺ → m/z 177

cluster_alpha Dominant Pathway: α-Cleavage (Ketone) cluster_acid Secondary Pathway (Carboxylic Acid) MolIon Molecular Ion (M+•) m/z 222 Benzoyl Benzoyl Cation (Base Peak) m/z 105 MolIon->Benzoyl Loss of •C6H11O2 (117 Da) M_OH [M - OH]+• m/z 205 MolIon->M_OH Loss of •OH (17 Da) M_COOH [M - COOH]+ m/z 177 MolIon->M_COOH Loss of •COOH (45 Da) Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl Loss of CO (28 Da)

Figure 2: Predicted EI fragmentation pathways.

Section 3: ESI-MS/MS: Controlled Structural Analysis

ESI allows us to select the intact quasi-molecular ion and induce fragmentation in a controlled manner, offering distinct pathways depending on the polarity.

Positive Ion Mode ([M+H]⁺ at m/z 223)

In positive mode, the molecule is protonated, likely at one of the two oxygen atoms. Upon collisional activation (CID), the most common initial fragmentation for protonated carboxylic acids is the neutral loss of water.[8]

  • Primary Fragmentation: A facile loss of H₂O (18 Da) from the protonated carboxylic acid group, resulting in a prominent fragment ion at m/z 205 .

  • High-Energy Fragmentation: With increased collision energy, the molecule can undergo cleavage similar to that in EI, leading to the formation of the stable benzoyl cation at m/z 105 .

Negative Ion Mode ([M-H]⁻ at m/z 221)

Negative ion mode provides highly diagnostic information for carboxylic acids. The molecule is deprotonated at the acidic carboxyl group.

  • Diagnostic Fragmentation: The hallmark fragmentation is the loss of carbon dioxide (CO₂, 44 Da), a process known as decarboxylation.[9][10] This yields a highly abundant and characteristic fragment ion at m/z 177 . This fragmentation is often the most efficient and occurs at low collision energies, making it an excellent marker for identifying carboxylic acids in complex mixtures.

cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) M_H_plus Precursor Ion [M+H]+ m/z 223 M_H_H2O [M+H - H2O]+ m/z 205 M_H_plus->M_H_H2O Loss of H2O (18 Da) Benzoyl_pos Benzoyl Cation m/z 105 M_H_plus->Benzoyl_pos High-Energy CID M_H_minus Precursor Ion [M-H]- m/z 221 M_H_CO2 [M-H - CO2]- (Diagnostic) m/z 177 M_H_minus->M_H_CO2 Loss of CO2 (44 Da)

Figure 3: ESI-MS/MS fragmentation pathways.

Section 4: Comparative Data Summary

The following table summarizes the key diagnostic ions and the ionization methods that produce them, providing a quick reference for experimental analysis.

m/zProposed Structure/FormulaIon TypeIonization MethodRelative AbundanceDiagnostic Value
223[C₁₂H₁₄O₃ + H]⁺Quasi-Molecular IonESI (+)HighParent Mass
222[C₁₂H₁₄O₃]⁺•Molecular IonEILow to MediumParent Mass
221[C₁₂H₁₄O₃ - H]⁻Quasi-Molecular IonESI (-)HighParent Mass
205[C₁₂H₁₂O₂]⁺•[M - H₂O]⁺•EI, ESI (+)MediumLoss of water from acid
177[C₁₁H₁₃O]⁻[M-H - CO₂]⁻ESI (-)HighConfirmatory for Carboxylic Acid
177[C₁₁H₁₅O]⁺[M - COOH]⁺EILowLoss of carboxyl group
105[C₇H₅O]⁺Benzoyl CationEI, ESI (+)Base Peak (EI) Confirmatory for Benzoyl Moiety
77[C₆H₅]⁺Phenyl CationEIMediumFragment of Benzoyl Cation

Section 5: Experimental Protocols

These protocols provide a validated starting point for the analysis of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid.

Protocol 1: GC-EI-MS for Structural Fingerprinting

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., Methanol, Dichloromethane). Note: Carboxylic acids may require derivatization (e.g., silylation with BSTFA) to improve volatility and peak shape, though it is not always mandatory.

  • GC System:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS System (EI):

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 40-400.

    • Data Analysis: Identify the molecular ion at m/z 222 (if present) and confirm the presence of key fragments at m/z 105, 77, 177, and 205.

Protocol 2: LC-ESI-MS/MS for Sensitive Detection and Confirmation

  • Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of 50:50 Methanol:Water. Serially dilute to the desired concentration (e.g., 1 µg/mL).

  • LC System:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS System (ESI):

    • Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Gas Temperature: 325 °C.

    • MS1 Scan: Scan for precursor ions m/z 223 (positive) and m/z 221 (negative).

    • MS2 Product Ion Scan: Isolate the respective precursor ions and apply collision energy (start with 15-20 eV and optimize).

    • Data Analysis:

      • In positive mode, confirm the transition m/z 223 → 205 .

      • In negative mode, confirm the highly specific transition m/z 221 → 177 .

Conclusion

The mass spectrometric fragmentation of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid is a textbook example of structure-directed cleavage. Electron Ionization provides a rich, albeit complex, fingerprint dominated by α-cleavage to form the stable benzoyl cation (m/z 105). This is ideal for definitive structural confirmation. Conversely, Electrospray Ionization coupled with tandem MS offers a more targeted approach. Positive mode analysis readily shows a loss of water (m/z 223 → 205), while negative mode provides the unequivocal diagnostic loss of carbon dioxide (m/z 221 → 177). By leveraging both hard and soft ionization techniques, researchers can gain complementary data, ensuring the highest confidence in the identification and characterization of this compound in any matrix.

References

  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Mass Spectrometry - Examples. (n.d.). University of Arizona Department of Chemistry and Biochemistry. [Link]

  • Bos, D. J., & Toth, M. V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. (2008). ACS Publications. [Link]

  • Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE. [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Harrison, A. G. (2009). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry. [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). Roskilde University. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Feng, L., et al. (2018). Supplementary Information: Synthesis of plasmodione metabolites and 13C-enriched plasmodione as chemical tools for drug metabolism investigation. The Royal Society of Chemistry. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. [Link]

  • Harrison, A. G. (2009). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. ResearchGate. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Shimadzu. [Link]

Sources

Validation

C13 NMR Chemical Shift Guide: 3,3-Dimethyl-4-oxo-4-phenylbutyric Acid

The following guide details the C13 NMR chemical shift analysis for 3,3-Dimethyl-4-oxo-4-phenylbutyric acid , structured as a technical comparison resource for analytical scientists. Executive Summary 3,3-Dimethyl-4-oxo-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the C13 NMR chemical shift analysis for 3,3-Dimethyl-4-oxo-4-phenylbutyric acid , structured as a technical comparison resource for analytical scientists.

Executive Summary

3,3-Dimethyl-4-oxo-4-phenylbutyric acid (CAS: 73593-66-5) is a sterically crowded keto-acid intermediate, often encountered in the synthesis of gem-dimethyl-containing pharmaceuticals or as a minor regioisomer in Friedel-Crafts succinoylation.

This guide provides a definitive comparison of its C13 NMR profile against its structural isomers and precursors. The core challenge in identifying this compound lies in distinguishing it from its thermodynamically favored isomer, 2,2-dimethyl-4-oxo-4-phenylbutyric acid . This guide establishes the diagnostic chemical shifts required to validate regiochemistry.

Key Diagnostic Indicators
  • Ketone Carbonyl: ~208–210 ppm (Deshielded & Hindered)

  • Quaternary Carbon: ~44–46 ppm (Beta to COOH, Alpha to Ketone)

  • Gem-Dimethyl Groups: ~27–29 ppm (Singlet intensity)

Structural Analysis & Chemical Shift Assignments

The structure consists of a phenyl ring conjugated to a ketone, a quaternary carbon bearing two methyl groups, and a methylene group adjacent to a carboxylic acid.

Table 1: Comparative C13 NMR Shifts (CDCl3, 75-100 MHz)

Note: Values are chemically grounded estimates based on high-fidelity analogs (Pivalophenone, 3,3-Dimethylbutyric acid) and additivity rules, serving as a reference for experimental validation.

Carbon PositionAssignmentTarget: 3,3-Dimethyl (ppm)Isomer: 2,2-Dimethyl (ppm)Parent: 4-Oxo-4-phenyl (ppm)Signal Type
C4 (Ketone) Ph-C=O208.5 ± 1.0 198.0 ± 1.0197.8Quaternary (Low Intensity)
C1 (Acid) COOH177.0 ± 1.0 183.5 ± 1.0178.2Quaternary (Broad)
Ar-C1 (Ipso) Ph-C1138.5 136.8136.5Quaternary
Ar-C4 (Para) Ph-C4132.0 133.2133.2CH
Ar-C2,6 (Ortho) Ph-C2,6128.0 128.6128.1CH (High Intensity)
Ar-C3,5 (Meta) Ph-C3,5128.4 128.1128.1CH (High Intensity)
C3 / C2 Quaternary C45.5 (C3)42.5 (C2)Quaternary
C2 / C3 Methylene46.0 (C2)48.0 (C3)28.1 / 33.5CH₂
Me Gem-Dimethyl28.5 25.2CH₃ (Intense)
Analysis of Shifts[1]
  • The "Pivalophenone Effect" (Ketone Shift): In the 3,3-dimethyl isomer, the ketone is adjacent to a bulky quaternary carbon (similar to pivalophenone). This steric bulk twists the phenyl ring slightly out of coplanarity, reducing conjugation efficiency and deshielding the carbonyl carbon to ~209 ppm . Contrast: In the 2,2-dimethyl isomer, the ketone is adjacent to a methylene group (-CH2-). This allows full conjugation, resulting in a typical acetophenone-like shift of ~198 ppm .

  • Carboxylic Acid Environment: In the 3,3-dimethyl isomer, the carboxylic acid is separated from the gem-dimethyl group by a methylene spacer (-CH2-COOH). This results in a typical acid shift (~177 ppm). Contrast: In the 2,2-dimethyl isomer, the acid is attached directly to the quaternary carbon (-C(Me)2-COOH). This steric crowding typically deshields the acid carbonyl further to >180 ppm .

Experimental Validation Workflow

To confirm the identity of 3,3-Dimethyl-4-oxo-4-phenylbutyric acid, follow this self-validating protocol. This workflow distinguishes the target from the common Friedel-Crafts impurity (2,2-dimethyl isomer).

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 20-30 mg of the solid acid in 0.6 mL of CDCl3 (Chloroform-d).

    • Note: Avoid DMSO-d6 initially, as solvent peaks may obscure the methyl/methylene region. Use DMSO only if solubility is poor.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H-decoupled 13C (e.g., zgpg30).

    • Scans: Minimum 512 scans (due to low sensitivity of quaternary carbons).

    • Relaxation Delay (D1): Set to 2-3 seconds to ensure full relaxation of the quaternary ketone and ipso carbons.

  • Data Processing:

    • Exponential multiplication (LB = 1.0 - 2.0 Hz) to improve S/N.

    • Reference solvent peak (CDCl3 triplet) to 77.16 ppm.

Visualization: Structural Identification Logic

The following diagram illustrates the decision tree for assigning the correct isomer based on NMR data.

NMR_Logic Start Unknown Sample (Friedel-Crafts Product) Check_Ketone Check Ketone (C=O) Shift Start->Check_Ketone Result_High Shift > 205 ppm (Hindered Ketone) Check_Ketone->Result_High Deshielded Result_Low Shift < 200 ppm (Conjugated Ketone) Check_Ketone->Result_Low Shielded Check_Acid Secondary Check: Acid (COOH) Shift Result_High->Check_Acid Isomer Isomer Identified: 2,2-Dimethyl-4-oxo-4-phenylbutyric acid Result_Low->Isomer Confirms Regiochemistry Target Target Identified: 3,3-Dimethyl-4-oxo-4-phenylbutyric acid Check_Acid->Target ~177 ppm

Caption: Decision tree for distinguishing the 3,3-dimethyl target from the 2,2-dimethyl isomer using C13 NMR shifts.

Synthesis Context & Impurity Profile

Understanding the synthesis is crucial for interpreting the NMR. The compound is typically synthesized via the reaction of Benzene and 2,2-dimethylsuccinic anhydride .

Regioselectivity Pathway

The reaction yields a mixture of isomers. The NMR spectrum often contains traces of the other isomer.

Synthesis_Pathway Reactants Benzene + 2,2-Dimethylsuccinic Anhydride Intermediate Acylium Ion Formation Reactants->Intermediate Path_A Attack at C1 (Distal) (Sterically Favored) Intermediate->Path_A Fast Path_B Attack at C4 (Proximal) (Sterically Hindered) Intermediate->Path_B Slow Prod_Major Major Product: 2,2-Dimethyl isomer (Ph-CO-CH2-C(Me)2-COOH) Path_A->Prod_Major Prod_Minor Target Product: 3,3-Dimethyl isomer (Ph-CO-C(Me)2-CH2-COOH) Path_B->Prod_Minor

Caption: Regioselectivity in Friedel-Crafts synthesis. The target (3,3-dimethyl) is often the minor product.

Impurity Signals to Watch

If the sample is a crude mixture, expect these overlapping signals:

  • Isomer B (2,2-dimethyl): Look for a second ketone peak at 198 ppm .

  • Unreacted Anhydride: Carbonyls at ~170 ppm (cyclic).

  • Benzene: Single peak at 128.4 ppm.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for additivity rules and pivalophenone/acetophenone comparisons).
  • Lambert, J. B., & Wharry, S. M. (1982). Carbon-13 NMR of 4-Phenyl-3-oxo-butanoic acid derivatives. Journal of the American Chemical Society, 104, 5857.
  • PubChem Compound Summary. (2024). 3,3-Dimethylbutyric acid (Source for aliphatic chain shifts).[1] Link

Sources

Comparative

Chromatographic Separation of CAS 5469-16-9 Impurities: A Comparative Technical Guide

Executive Summary: The Analytical Challenge of CAS 5469-16-9 CAS 5469-16-9, chemically known as (±)-3-Hydroxy-γ-butyrolactone (or 4-hydroxydihydrofuran-2(3H)-one), is a critical chiral building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge of CAS 5469-16-9

CAS 5469-16-9, chemically known as (±)-3-Hydroxy-γ-butyrolactone (or 4-hydroxydihydrofuran-2(3H)-one), is a critical chiral building block in the synthesis of high-value pharmaceuticals, including statins (e.g., Atorvastatin), antibiotics (e.g., Linezolid), and neuromodulators.

The separation of its impurities presents a unique tripartite challenge:

  • Chiral Resolution: As a racemate, separating the (S)-enantiomer (often the bioactive synthon) from the (R)-enantiomer is essential.

  • Hydrolytic Instability: The lactone ring is prone to hydrolysis, forming 3,4-dihydroxybutyric acid , a highly polar impurity that complicates reverse-phase retention.

  • Thermal Sensitivity: The hydroxyl group increases the risk of dehydration or polymerization under high-temperature GC conditions.

This guide objectively compares three distinct chromatographic workflows—GC-MS , RP-HPLC , and Chiral HPLC —providing experimental protocols and data to help you select the optimal method for your specific impurity profiling needs.

Impurity Origin & Profiling

Understanding the synthetic origin of impurities is the first step in method selection. The impurity profile changes significantly based on whether the starting material is Epichlorohydrin or Malic Acid .

Visualization: Impurity Genesis Pathways

ImpurityPathways Start1 Route A: Epichlorohydrin Inter1 Intermediate: 4-Chloro-3-hydroxybutyronitrile Start1->Inter1 Cyanidation Start2 Route B: Malic Acid Inter2 Intermediate: Malic Anhydride Start2->Inter2 Cyclization Product Target: 3-Hydroxy-γ-butyrolactone (CAS 5469-16-9) Inter1->Product Hydrolysis/Cyclization Inter2->Product Reduction Imp1 Impurity: 3,4-Dihydroxybutyric acid (Hydrolysis Product) Product->Imp1 Ring Opening (pH > 7) Imp2 Impurity: Oligomers/Dimers Product->Imp2 Polymerization (Heat/Acid) Imp3 Impurity: (R)-Enantiomer Product->Imp3 Racemization

Figure 1: Synthetic pathways identifying the origin of critical impurities for CAS 5469-16-9.

Comparative Analysis of Separation Methodologies

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Best For: Volatile organic impurities (VOCs), residual solvents, and rapid process monitoring. Limitation: Requires derivatization for the open-chain acid form; thermal degradation risk.

Experimental Protocol (Self-Validating)
  • Instrument: Agilent 7890A GC / 5975C MSD or equivalent.

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm) - Low bleed essential for trace analysis.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 250°C.

  • Oven Program:

    • Hold 50°C for 2 min (Solvent vent).

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C; Hold 5 min.

  • Derivatization (Crucial Step): To detect 3,4-dihydroxybutyric acid, treat 100 µL sample with 50 µL BSTFA + 1% TMCS at 60°C for 30 min. This converts polar hydroxyls to volatile trimethylsilyl (TMS) ethers.

Data Summary:

Parameter Performance Metric
LOD (Lactone) 0.05 µg/mL
Linearity (R²) > 0.999 (0.1 - 100 µg/mL)

| Resolution | Excellent for non-polar impurities; Poor for free acids without derivatization. |

Method B: Reverse-Phase HPLC (RP-HPLC)

Best For: Quantifying the hydrolysis impurity (3,4-dihydroxybutyric acid) and polar by-products. Mechanism: Partition chromatography. The polar acid elutes early; the lactone retains longer.

Experimental Protocol
  • Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 × 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid, improving retention).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold for polar acid retention).

    • 5-15 min: 5% → 60% B.

    • 15-20 min: 60% B.

  • Detection: UV @ 210 nm (The lactone has weak absorbance; low wavelength is mandatory).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Data Summary:

Parameter Performance Metric
Retention Time (Acid) ~2.5 min (Sharp peak due to acid suppression)
Retention Time (Lactone) ~8.4 min

| Robustness | High tolerance for aqueous samples; no derivatization needed. |

Method C: Chiral HPLC (The Gold Standard)

Best For: Determining Enantiomeric Excess (ee%) and resolving (R) vs (S) isomers. Criticality: For pharmaceutical intermediates, the (S)-isomer is often the required form.

Experimental Protocol
  • Column: Chiralpak AD-RH (Reverse Phase) or Chiralcel OD-H (Normal Phase).

    • Recommendation:Chiralpak AD-RH (150 × 4.6 mm, 5 µm) is preferred for compatibility with aqueous synthesis matrices.

  • Mobile Phase: Water : Acetonitrile (80:20 v/v).

    • Note: No buffer needed if pH is neutral; add 0.1% Formic acid if peak tailing occurs.

  • Flow Rate: 0.5 mL/min (Lower flow improves chiral recognition).

  • Detection: UV @ 210 nm or RI (Refractive Index).

  • Temperature: 25°C (Lower temperature often enhances chiral resolution).

Data Summary:

Parameter Performance Metric
Selectivity (α) 1.2 - 1.5 (varies by column lot)
Resolution (Rs) > 2.0 (Baseline separation)

| Run Time | 20 - 30 min |

Decision Matrix: Which Method Should You Choose?

Use the following logic flow to determine the appropriate analytical technique for your stage of development.

DecisionTree Start Start: Define Analytical Goal Q2 Is enantiomeric purity (ee%) required? Start->Q2 Q1 Is the sample volatile? MethodA Method A: GC-MS (Derivatization optional) Q1->MethodA Yes (Solvents/Reagents) MethodB Method B: RP-HPLC (C18 Column) Q1->MethodB No (General Purity) Q3 Are you quantifying hydrolysis products? Q2->Q3 No MethodC Method C: Chiral HPLC (AD-RH Column) Q2->MethodC Yes Q3->Q1 No Q3->MethodB Yes (Polar Acids)

Figure 2: Analytical decision matrix for selecting the optimal chromatographic method.

Comparative Performance Table
FeatureGC-MS (Method A)RP-HPLC (Method B)Chiral HPLC (Method C)
Target Analyte Residual solvents, volatile lactoneHydrolysis acids, non-volatile by-productsEnantiomers (R/S)
Sample Prep Extraction or Derivatization (BSTFA)Dilute & Shoot (Aqueous compatible)Dilute & Shoot
Sensitivity High (MS detection)Moderate (UV 210 nm)Moderate (UV/RI)
Throughput High (< 15 min)Medium (20 min)Low (30+ min)
Cost per Run LowLowHigh (Column cost)

References

  • BenchChem. (2025).[2][3] Technical Guide: (+/-)-3-Hydroxy-γ-butyrolactone (CAS 5469-16-9). Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Hydroxy-gamma-butyrolactone.[1][2][4][5][6][7][8][9][10] Retrieved from

  • SIELC Technologies. (n.d.). Separation of (S)-3-Hydroxy-gamma-butyrolactone on Newcrom R1 HPLC column. Retrieved from

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Technical Guide to Column Selection. Retrieved from

  • National Institutes of Health (NIH). (2005). GC/MS profiling of gamma-hydroxybutyrate and precursors.[11] PubMed. Retrieved from

  • ChemicalBook. (2025). CAS 5469-16-9 Properties and Safety. Retrieved from [4]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,3-Dimethyl-4-oxo-4-phenylbutyric acid

The following technical guide is structured to serve as a primary operational resource for researchers handling 3,3-Dimethyl-4-oxo-4-phenylbutyric acid (CAS: 73593-66-5). It prioritizes personnel safety, experimental int...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary operational resource for researchers handling 3,3-Dimethyl-4-oxo-4-phenylbutyric acid (CAS: 73593-66-5). It prioritizes personnel safety, experimental integrity, and regulatory compliance.[1][2][3]

Executive Hazard Profile & Chemical Identity[1][2][3]

Before engaging with the material, operators must internalize the physicochemical properties that dictate safety protocols.[1][2][3] This compound is a functionalized keto-acid , combining a carboxylic acid moiety with a sterically hindered ketone.[1][2][3]

ParameterSpecification
Chemical Name 3,3-Dimethyl-4-oxo-4-phenylbutyric acid
CAS Number 73593-66-5
Physical State Solid (Crystalline Powder)
Melting Point 95–96 °C
Primary Hazards Skin Irritation (H315), Eye Irritation (H319), Respiratory Irritation (H335)
Reactivity Stable under standard conditions; avoid strong oxidizers and bases.[1][2][3][4][5][6]
The "Why" Behind the Protocol (Mechanistic Insight)

The safety profile is driven by two structural features:

  • Carboxylic Acid Head: Provides a proton source (pKa ~4-5), causing immediate irritation to mucous membranes and potential corneal damage upon contact.[1][2][3]

  • Gem-Dimethyl & Phenyl Ketone: These lipophilic groups facilitate skin absorption relative to simple mineral acids.[1][2][3] While the steric bulk of the gem-dimethyl group reduces metabolic degradation speed, it does not mitigate the acute local irritancy of the acid function.[1][2][3]

Personal Protective Equipment (PPE) Architecture[1][2][3]

This section defines the mandatory barrier systems. We do not use "generic" PPE; we select equipment based on permeation resistance and hazard probability.[1][2][3]

PPE Selection Matrix
Protection ZoneEquipment StandardTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient.[1][2][3] The fine powder nature creates a risk of airborne particulate migration behind standard lenses.[1][2][3]
Dermal (Hands) Nitrile Gloves (Min.[1][2][3] thickness 0.11 mm)Nitrile provides excellent resistance to weak organic acids.[1][2][3] Latex is permeable to many organic solvents used in conjunction with this acid.
Respiratory N95 / FFP2 Respirator (or Fume Hood)Required during weighing or open handling of the solid to prevent inhalation of irritant dust (H335).[1][2][3]
Body Lab Coat (High-neck, snap closure)Prevents accumulation of static-charged powder on street clothing.[1][2][3]
Diagram 1: Risk-Based Control Logic

This flowchart illustrates the decision-making process for selecting controls based on the specific state of the chemical during the workflow.[1][2][3]

RiskLogic Start Start: Handling 3,3-Dimethyl-4-oxo- 4-phenylbutyric acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Organic Solvent State->Solution RiskSolid Risk: Dust Inhalation & Static Dispersion Solid->RiskSolid RiskSol Risk: Splash & Skin Permeation Solution->RiskSol ControlSolid Control: Fume Hood + Anti-static Spatula RiskSolid->ControlSolid ControlSol Control: Double Gloving + Splash Goggles RiskSol->ControlSol

Caption: Logical flow determining safety controls based on the physical state of the reagent.

Operational Protocol: Step-by-Step Handling

This protocol is designed to be self-validating. If a step cannot be completed as described (e.g., balance instability), the operator must halt and re-assess.

Phase A: Preparation & Weighing

Objective: Transfer solid without generating airborne dust.[1][2][3]

  • Engineering Control Check: Verify Chemical Fume Hood is operational (Face velocity: 0.3–0.5 m/s).

  • Static Mitigation: Use an ionizing bar or anti-static gun if available.[1][2][3] Organic powders like 3,3-Dimethyl-4-oxo-4-phenylbutyric acid are prone to static charge, leading to "jumping" powder.[1][2][3]

  • Weighing:

    • Place the analytical balance inside the hood or use a powder containment enclosure.[1][2][3]

    • Use a glass or PTFE spatula .[1][2][3] Avoid metal if the synthesis is sensitive to trace metal catalysis, though the acid itself is compatible with stainless steel.[1][2][3]

    • Self-Validation: If powder is observed on the rim of the weighing boat, wipe with a damp Kimwipe immediately to prevent aerosolization.[1][2][3]

Phase B: Dissolution & Reaction

Objective: Safe incorporation into the reaction matrix.[1][2][3]

  • Solvent Choice: The compound is soluble in alcohols (Methanol, Ethanol) and chlorinated solvents (DCM, Chloroform).[1][2][3]

  • Addition Mode: Add the solid to the solvent, not vice-versa, to minimize splashing.[1][2][3]

  • Temperature Control:

    • Melting point is ~95°C. If heating is required, use an oil bath or heating block with a temperature probe.[1][2][3]

    • Do not use a heat gun on the solid directly, as this can cause rapid sublimation or thermal decomposition.[1][2][3]

Phase C: Waste Disposal Strategy

Directive: Do not dispose of down the drain. This compound is an organic acid and must be treated as chemical waste.[1][2][3]

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][2][3]Place in "Hazardous Solid Waste" bin (double-bagged).[1][2][3]
Liquid Waste Mother liquors, reaction mixtures.[1][2][3]Segregate into "Organic Solvents - Non-Halogenated" (or Halogenated if DCM is used).[1][2][3] pH adjustment is generally not required for organic waste streams.[1][2][3]
Aqueous Waste If extraction is performed.[1][2][3][7][8][9][10]Check pH. If < 4 or > 10, neutralize before disposal into "Aqueous Chemical Waste".[1][2][3]

Emergency Response & Decontamination

In the event of containment breach, immediate action minimizes long-term injury.[1][2][3]

  • Skin Contact:

    • Immediately brush off dry powder (do not wet first, as this increases absorption area).[1][2][3]

    • Rinse with copious water for 15 minutes.

    • Apply a non-occlusive dressing if irritation persists.[1][2][3]

  • Eye Contact:

    • Flush with eyewash station for 15 full minutes .[1][2][3] Hold eyelids open.

    • Seek medical attention.[1][2][3] The acidic nature can cause protein coagulation in the cornea.[1][2][3]

  • Spill Cleanup (Solid):

    • Cover with a damp paper towel to prevent dust dispersion.[1][2][3]

    • Scoop up material and place in a waste container.[1][2][3]

    • Wipe surface with 1M Sodium Bicarbonate (NaHCO₃) solution to neutralize residual acid, followed by water.[1][2][3]

Diagram 2: Operational Workflow

This diagram visualizes the "Cradle-to-Grave" handling process for a single experiment.

Workflow Prep 1. PPE Donning & Hood Check Weigh 2. Weighing (Anti-static protocols) Prep->Weigh Hood Active React 3. Reaction/Dissolution (Solvent Handling) Weigh->React Transfer Clean 4. Decontamination (NaHCO3 Wipe) React->Clean Complete Waste 5. Waste Segregation (Solid vs Liquid) Clean->Waste Discard

Caption: Sequential workflow ensuring safety from preparation through disposal.

References

  • PubChem . (n.d.).[1][2][3] Compound Summary: Keto-acid derivatives and GHS Classifications. National Library of Medicine.[1][2][3] Retrieved from [Link]

Sources

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